5-O-Benzyl-D-ribose
Description
BenchChem offers high-quality 5-O-Benzyl-D-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Benzyl-D-ribose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMERYXWDIUSMOF-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703575 | |
| Record name | 5-O-Benzyl-D-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-89-2 | |
| Record name | 5-O-Benzyl-D-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-O-Benzyl-D-ribose: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Benzyl-D-ribose is a protected derivative of D-ribose, a crucial monosaccharide that forms the backbone of RNA.[1] The strategic placement of a benzyl group at the 5-position hydroxyl group makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-O-Benzyl-D-ribose, offering insights for its effective utilization in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-O-Benzyl-D-ribose is fundamental to its application in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | [3][4] |
| Molecular Weight | 240.25 g/mol | [3][4] |
| CAS Number | 72369-89-2 | [3] |
| Appearance | Solid or powder | [5] |
| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO. | [5] |
Note: For research purposes only. Not for personal, veterinary, or therapeutic use.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra of ribofuranosides are crucial for determining their conformation.[7] The coupling constants between the furanose ring protons provide information about their relative stereochemistry.[7]
-
¹³C NMR spectroscopy is also a valuable tool for structural elucidation of ribose derivatives.[8]
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound.[5]
Synthesis and Purification
The synthesis of 5-O-Benzyl-D-ribose typically involves the selective protection of the primary hydroxyl group at the 5-position of D-ribose. This is a critical step to control the regioselectivity of subsequent glycosylation reactions.[2]
A common strategy for the synthesis of 5-O-monoprotected D-ribose involves the use of a trityl or methoxytrityl (MMTr) protecting group.[2] For instance, 5-O-MMTr-D-ribose can be synthesized in one step from D-ribose.[2] While the direct synthesis of 5-O-Benzyl-D-ribose is not detailed in the provided results, analogous methods would be employed, utilizing a benzylating agent in the presence of a suitable base.
Purification of the final product is typically achieved through column chromatography on silica gel.
Key Reactions and Applications
The primary utility of 5-O-Benzyl-D-ribose lies in its role as a precursor for the synthesis of nucleosides and their analogues. The benzyl group serves as a stable protecting group that can be removed under specific conditions, such as catalytic hydrogenolysis.[9]
Nucleoside Synthesis
The glycosylation reaction, the formation of the bond between the sugar and the nucleobase, is a pivotal step in nucleoside synthesis.[2] 5-O-Benzyl-D-ribose can be employed in various glycosylation methods, including the widely used Vorbrüggen conditions.[2]
The presence of the 5-O-benzyl group directs the glycosylation to the anomeric carbon (C1), preventing unwanted reactions at the 5-position. Following the successful coupling with a nucleobase, the benzyl group can be deprotected to yield the desired 5'-hydroxyl nucleoside. This free hydroxyl group is then available for further modifications, such as phosphorylation to form nucleotides.
Illustrative Workflow: Nucleoside Synthesis using 5-O-Benzyl-D-ribose
Sources
- 1. madridge.org [madridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vivanls.com [vivanls.com]
- 4. scbt.com [scbt.com]
- 5. 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 6. biosynth.com [biosynth.com]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Elucidation of 5-O-Benzyl-D-ribose
Introduction
In the intricate field of carbohydrate chemistry, selectively modified monosaccharides serve as fundamental building blocks for the synthesis of complex bioactive molecules, including nucleoside analogues, oligosaccharides, and various pharmaceuticals.[1] D-Ribose, a cornerstone of genetic material and cellular energy, presents a significant synthetic challenge due to its multiple hydroxyl groups of similar reactivity.[2] In solution, D-ribose exists as a complex equilibrium of α and β anomers in both furanose (five-membered ring) and pyranose (six-membered ring) forms, which complicates direct chemical manipulation.[3][4]
The regioselective protection of these hydroxyl groups is therefore a critical step in harnessing ribose for synthetic applications. 5-O-Benzyl-D-ribose is a key intermediate where the primary hydroxyl group at the C5 position is selectively protected by a benzyl ether. This protection strategy prevents its participation in subsequent reactions while leaving the other hydroxyls available for modification. The benzyl group is favored for its stability under a wide range of reaction conditions and its relatively straightforward removal via hydrogenolysis.[5]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and definitive structural elucidation of 5-O-Benzyl-D-ribose. We will delve into the causality behind experimental choices and detail the analytical methodologies required to unequivocally confirm the identity and regiochemistry of this vital synthetic intermediate.
Part 1: Synthesis and Purification
The primary challenge in synthesizing 5-O-Benzyl-D-ribose is achieving regioselectivity for the C5 primary hydroxyl group over the secondary hydroxyls at C2 and C3. While the primary hydroxyl is inherently more sterically accessible and slightly more acidic, reaction conditions must be carefully controlled to prevent the formation of a mixture of over-benzylated products.[6][7]
Experimental Protocol: Regioselective 5-O-Benzylation
This protocol leverages the enhanced reactivity of the primary C5 hydroxyl group.
-
Reaction Setup: Under an inert argon atmosphere, dissolve D-ribose (1.0 equivalent) in anhydrous Dimethylformamide (DMF). The use of anhydrous solvent is critical to prevent quenching the base.
-
Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. NaH is a strong, non-nucleophilic base that selectively deprotonates the most acidic hydroxyl group, favoring the C5 primary alcohol.[8]
-
Benzylation: Add Benzyl Bromide (BnBr, 1.1 equivalents) dropwise to the suspension. The resulting alkoxide attacks the benzyl bromide in a classic Williamson ether synthesis.[5]
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Quenching and Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C to neutralize any unreacted NaH. Dilute the mixture with Ethyl Acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification by Column Chromatography
The crude product is a mixture requiring purification to isolate the target compound.
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Mobile Phase: Use a gradient elution system, starting with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 70% Ethyl Acetate in Hexanes).
-
Elution and Analysis: Load the crude product onto the column. Collect fractions and analyze them by TLC. The desired 5-O-Benzyl-D-ribose, being more polar than over-benzylated byproducts but less polar than unreacted D-ribose, will elute at an intermediate polarity. Combine the pure fractions and evaporate the solvent to yield the product as a clear, viscous oil.[9]
Part 2: Core Structural Elucidation
Unequivocal confirmation of the structure C₁₂H₁₆O₅ and, crucially, the 5-O-regiochemistry, requires a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][10]
A. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental formula of the synthesized compound.
-
Causality of Method: Soft ionization techniques like Electrospray Ionization (ESI) are essential for analyzing delicate carbohydrate derivatives. ESI prevents the extensive fragmentation that occurs with harsher methods, allowing for the clear observation of the molecular ion or its adducts.[10]
-
Expected Data: The molecular formula of 5-O-Benzyl-D-ribose is C₁₂H₁₆O₅, corresponding to a molecular weight of 240.25 g/mol .[11][12] In positive-ion ESI-MS, the compound is typically observed as sodium or potassium adducts due to the ubiquitous presence of these salts. A key fragmentation signature is the loss of the benzyl group or the presence of the tropylium cation (a rearranged benzyl cation) at m/z 91, which is a hallmark of benzyl ethers.[13]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₆O₅ | Based on the reactants D-ribose and benzyl bromide. |
| Molecular Weight | 240.25 g/mol | Calculated from the molecular formula. |
| Protonated Ion [M+H]⁺ | 241.10 m/z | Observation of the parent molecule with an added proton. |
| Sodium Adduct [M+Na]⁺ | 263.08 m/z | Common adduct formed during ESI, confirming the molecular weight. |
| Key Fragment Ion | 91 m/z | Corresponds to the stable [C₇H₇]⁺ (tropylium) ion, indicative of a benzyl group. |
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for the expected mass range.
-
Data Acquisition: Infuse the sample solution directly into the ESI source and acquire data in positive ion mode. The high mass accuracy of the instrument will allow for confirmation of the elemental composition from the observed m/z values.[10]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for this elucidation, providing definitive proof of the benzyl group's location by analyzing the chemical environment of each proton and carbon atom.
-
Causality of Analysis: The chemical shift of a proton is highly sensitive to its local electronic environment. The electron-withdrawing oxygen atom in an ether linkage deshields adjacent protons, shifting their signals downfield. By comparing the spectrum to that of unprotected D-ribose, we can identify the protons adjacent to the newly formed ether bond.
-
Expected Spectral Features:
-
Aromatic Region: A multiplet integrating to 5 protons between δ 7.20-7.40 ppm confirms the presence of the monosubstituted phenyl ring.[14]
-
Benzylic Methylene: A sharp singlet (or a pair of doublets if diastereotopic) integrating to 2 protons around δ 4.55 ppm is characteristic of the -O-CH₂ -Ph protons.[14]
-
Anomeric Protons: Due to the equilibrium of α/β anomers, multiple signals for the H-1 proton will appear between δ 5.0-5.3 ppm.[15]
-
Diagnostic Ribose Protons (H-5, H-5'): This is the key region for confirming regiochemistry. In unprotected D-ribose, the H-5 and H-5' signals are found further upfield. In 5-O-Benzyl-D-ribose, these protons are shifted downfield to approximately δ 3.6-3.8 ppm due to the adjacent benzyl ether. These signals typically appear as distinct doublets of doublets due to coupling with each other (geminal coupling) and with the H-4 proton.
-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Phenyl (Ar-H ) | 7.20 - 7.40 | Multiplet (m) | 5H | Confirms presence of the benzyl group's aromatic ring. |
| Anomeric (H -1) | ~5.0 - 5.3 | Doublet/Singlet (d/s) | 1H | Multiple signals indicate a mixture of anomers. |
| Benzylic (-O-CH₂ -Ph) | ~4.55 | Singlet (s) | 2H | Confirms the benzylic ether methylene group. |
| Ribose Ring (H -2, H -3, H -4) | 3.8 - 4.4 | Complex Multiplets | 3H | Overlapping signals from the sugar backbone. |
| H -5, H -5' | ~3.6 - 3.8 | Doublet of Doublets (dd) | 2H | Crucial downfield shift confirms ether linkage at C5. |
-
Causality of Analysis: Similar to ¹H NMR, the ¹³C chemical shift is sensitive to the bonding environment. The formation of an ether bond at C5 causes a significant downfield shift (the "ether effect") for this carbon, providing unambiguous evidence of the benzylation site.
-
Expected Spectral Features:
-
Aromatic Carbons: Four signals between δ 127-138 ppm are expected for the six aromatic carbons (due to symmetry).[14]
-
Benzylic Methylene: A signal around δ 73.5 ppm corresponds to the -O-C H₂-Ph carbon.[14]
-
Anomeric Carbon: Signals for C-1 appear in the δ 95-105 ppm range, confirming the presence of the hemiacetal.[16]
-
Diagnostic C5 Carbon: This is the most important signal in the spectrum. The C5 carbon is shifted significantly downfield to ~70 ppm, compared to its position at ~64 ppm in unprotected D-ribose. This ~6 ppm shift is definitive proof of the 5-O linkage.[17]
-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Aromatic (ipso-C ) | ~137.5 | The aromatic carbon bonded to the methylene group. |
| Aromatic (C H) | 127.5 - 128.5 | Signals for the other aromatic carbons. |
| Anomeric (C -1) | 95 - 105 | Confirms the cyclic hemiacetal form; multiple signals expected. |
| Benzylic (-O-C H₂-Ph) | ~73.5 | Confirms the benzylic ether carbon. |
| C -5 | ~70.0 | Unambiguous proof of benzylation at the 5-position. |
| Ribose Ring (C -2, C -3, C -4) | 71 - 85 | Signals for the remaining sugar backbone carbons. |
-
Causality of Analysis: While 1D NMR provides the pieces, 2D NMR shows how they connect. Techniques like HSQC and HMBC create correlation maps between protons and carbons, resolving any ambiguity.
-
Key 2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is used to definitively assign the downfield-shifted ¹H signals at δ 3.6-3.8 ppm to the downfield-shifted ¹³C signal at δ 70.0 ppm, confirming they are the H-5/H-5' and C5 signals, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. The ultimate proof of structure comes from observing a correlation between the benzylic methylene protons (~δ 4.55 ppm) and the C5 carbon of the ribose ring (~δ 70.0 ppm). This correlation can only exist if the benzyl group is attached to the C5 oxygen.[18]
-
Part 3: Visualization of Workflow and Logic
The following diagrams illustrate the systematic process for synthesis, purification, and structural confirmation.
Caption: Overall workflow from D-ribose to confirmed 5-O-Benzyl-D-ribose.
Caption: Logical flow for confirming the structure of 5-O-Benzyl-D-ribose.
Conclusion
The structural elucidation of 5-O-Benzyl-D-ribose is a systematic process that relies on the synergistic application of synthetic chemistry and modern analytical techniques. While mass spectrometry provides essential confirmation of the molecular formula, it is NMR spectroscopy, particularly ¹³C and 2D-HMBC experiments, that delivers the unequivocal evidence for the regioselective benzylation at the C5 position. The characteristic downfield shift of the C5 carbon to approximately 70 ppm and the direct observation of a 3-bond correlation between the benzylic protons and the C5 carbon are the definitive analytical signatures of this molecule. Mastery of these elucidation principles is fundamental for any scientist working in carbohydrate synthesis, ensuring the structural integrity of key building blocks used in the development of novel therapeutics.
References
- BenchChem. (n.d.). The Structural Elucidation and Biological Significance of 5-Deoxy-D-ribo-hexose: A Technical Guide.
- Various Authors. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose.
- BenchChem. (n.d.). A Technical Guide to the Stereoselective Synthesis of α-Guanosine from D-Ribose.
- Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis.
- MedChemExpress. (n.d.). D-Ribose(mixture of isomers).
- BOC Sciences. (n.d.). CAS 54623-25-5 2,3,5-Tri-O-benzyl-D-ribose.
- Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives.
- Ghosh, A. K., & Brindisi, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications.
- Santa Cruz Biotechnology. (n.d.). 5-O-Benzyl-D-ribose.
- VIVAN Life Sciences. (n.d.). 5-O-Benzyl-D-ribose.
- Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.
- Sheng, J., & Hassan, A. E. A. (2015). Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. PubMed Central.
- Wang, Z., et al. (2018). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI.
- D'Alpaos, M., et al. (2023). Conformational structures of the β-D-ribose scaffold. ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0003224).
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate.
- blkwsw. (n.d.). D-Ribose(mixture of isomers).
- D'Errico, S., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC - PubMed Central.
- Zhang, Y., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society.
- Biosynth. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose.
- Tanaka, M., et al. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. PMC - NIH.
- Various Authors. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.
- Gancarek, J., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH.
- Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide.
- Tanaka, H., & Takahashi, T. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
- Shchuchenko, A. V., et al. (2025). Mass spectrometry of d-ribose molecules. ResearchGate.
- PubChem. (n.d.). [5-13C]-D-Ribose.
- Google Patents. (n.d.). CN102241706A - D-ribose purification and separation method.
- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
- CD BioGlyco. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%.
- Gancarek, J., et al. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scbt.com [scbt.com]
- 12. vivanls.com [vivanls.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.usm.my [eprints.usm.my]
- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [5-13C]-D-Ribose | C5H10O5 | CID 10986422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Selective Synthesis of 5-O-Benzyl-D-ribose from D-ribose
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the synthesis of 5-O-Benzyl-D-ribose. This critical intermediate is a cornerstone in the synthesis of various nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1][2] The strategic placement of a benzyl protecting group on the primary 5-hydroxyl position of D-ribose is a fundamental step that enables further chemical modifications at other positions.[3][4] This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and explains the causality behind each procedural step to ensure scientific integrity and reproducibility.
Strategic Imperative: The Rationale for Selective 5-O-Benzylation
D-ribose, a pentose sugar, is a fundamental building block for nucleic acids.[2][5] Its structure presents four hydroxyl groups available for reaction. In the context of nucleoside synthesis, the goal is often to form a glycosidic bond at the anomeric C1 position and modify other positions to create therapeutic analogues.[6][7] Direct use of unprotected D-ribose in these synthetic routes can lead to a complex mixture of products due to the competing reactivity of the hydroxyl groups at C2, C3, and C5.[1][8]
The primary hydroxyl group at the C5 position is sterically more accessible and generally more nucleophilic than the secondary hydroxyls at C2 and C3.[9] This inherent difference in reactivity provides a strategic window for selective protection. The benzyl ether is an ideal protecting group for this purpose; it is robust and stable across a wide range of acidic and basic conditions, yet it can be readily removed under mild neutral conditions via catalytic hydrogenolysis.[10][11]
The core strategy detailed herein focuses on the direct, selective benzylation of D-ribose using a Williamson ether synthesis approach. This method leverages a strong base to preferentially deprotonate the C5-hydroxyl, which then acts as a nucleophile to attack benzyl bromide, forming the desired 5-O-benzyl ether.[10]
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydride (NaH), a non-nucleophilic strong base, is used to deprotonate the most acidic and sterically unhindered hydroxyl group of D-ribose, which is the primary alcohol at the C5 position. The resulting alkoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the stable benzyl ether.
Visualizing the Synthetic Workflow
The following diagram outlines the complete experimental process from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of 5-O-Benzyl-D-ribose.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where progress is monitored, and the final product is rigorously purified and characterized.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| D-Ribose | ≥99% | Standard chemical supplier |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Handled under inert conditions |
| Benzyl Bromide (BnBr) | ≥98% | Freshly distilled or from a new bottle |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sure/Seal™ or equivalent |
| Ethyl Acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
| Methanol (MeOH) | ACS Grade | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - |
| Silica Gel | 230-400 mesh | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | - |
Safety Precaution: Sodium hydride reacts violently with water and is flammable. Benzyl bromide is a lachrymator. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add D-ribose (5.0 g, 33.3 mmol). The flask is sealed with a septum and purged with dry argon or nitrogen.
-
Dissolution: Add anhydrous DMF (80 mL) to the flask via syringe. Stir the mixture until the D-ribose is fully dissolved.
-
Base Addition (Causality: Alkoxide Formation): Cool the flask to 0°C using an ice-water bath. Carefully add sodium hydride (1.47 g of 60% dispersion, 36.6 mmol, 1.1 eq) to the stirred solution in small portions over 15 minutes. The portion-wise addition at low temperature is critical to control the exothermic reaction and the evolution of hydrogen gas, while favoring the kinetic deprotonation of the sterically accessible C5-OH.[9][12] Stir the resulting slurry at 0°C for 1 hour.
-
Benzylating Agent Addition (Causality: Ether Formation): While maintaining the temperature at 0°C, add benzyl bromide (4.35 mL, 36.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes. This slow addition prevents localized overheating and minimizes side reactions, such as over-benzylation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an eluent system of 10% methanol in dichloromethane, visualizing with a p-anisaldehyde stain. The disappearance of the D-ribose spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (10 mL).
-
Work-up and Extraction: Dilute the reaction mixture with ethyl acetate (200 mL) and wash with water (3 x 100 mL) followed by brine (1 x 100 mL). The aqueous washes are essential to remove the high-boiling point DMF solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.
Purification
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 1% to 5% methanol in dichloromethane or 30% to 70% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Product Isolation: Combine the pure fractions and concentrate under reduced pressure to afford 5-O-Benzyl-D-ribose as a colorless, viscous oil.
Product Characterization and Expected Results
The identity and purity of the final compound must be confirmed through spectroscopic analysis.
Summary of Product Data
| Parameter | Expected Value |
| Product Name | 5-O-Benzyl-D-ribose |
| CAS Number | 72369-89-2[13][14] |
| Molecular Formula | C₁₂H₁₆O₅[13][14] |
| Molecular Weight | 240.25 g/mol [13][14] |
| Typical Yield | 55-70% |
| Physical Appearance | Colorless to pale yellow viscous oil |
| Spectroscopic Data | Confirmed by ¹H NMR, ¹³C NMR, and MS |
Visualizing the Chemical Transformation
The diagram below illustrates the selective chemical reaction at the C5 position of D-ribose.
Caption: Selective benzylation of D-ribose at the 5-hydroxyl position.
References
-
Downey, K. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available at: [Link][1][6][8]
-
Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances. Available at: [Link][4]
-
Ferreira, V. F., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. Available at: [Link][3]
-
Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Available at: [Link][10]
-
Nakatani, M., et al. (2004). SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. Gifu University. Available at: [Link][9]
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link][11]
-
Kochetkov, N. K., et al. (1986). Approaches to the selective benzylation of the primary hydroxyl group. Russian Chemical Bulletin. Available at: [Link][12]
-
Çetinkaya, Y. & Ceylan, S. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. Available at: [Link][2][5]
-
Wang, P. G., & Wu, B. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link][15]
-
Liu, X., & Liu, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available at: [Link]
-
Taylor, A. M., & Grotli, M. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Available at: [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. madridge.org [madridge.org]
- 3. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 5. madridge.org [madridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. vivanls.com [vivanls.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Benzyl Protection of D-Ribose: Mechanism and a Field-Proven Protocol
This guide provides an in-depth exploration of the benzyl protection of D-ribose, a critical transformation in the synthesis of nucleoside analogues and other complex carbohydrates. We will delve into the mechanistic underpinnings of this reaction, dissect the rationale behind common experimental choices, and provide a detailed, validated protocol for the preparation of 2,3,5-tri-O-benzyl-D-ribofuranose. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this fundamental protecting group strategy.
The Strategic Importance of Benzyl Ethers in Carbohydrate Chemistry
The hydroxyl groups of carbohydrates like D-ribose exhibit similar reactivity, making regioselective functionalization a significant challenge in synthetic organic chemistry.[1] Protecting groups are therefore indispensable tools for temporarily masking certain hydroxyls, thereby directing reactivity to specific positions. The benzyl ether is a premier choice for hydroxyl protection in carbohydrate synthesis for several key reasons:
-
Stability: Benzyl ethers are robust and stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.[2]
-
Orthogonality: They can be cleaved under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., Pd/C and H₂), which generally does not affect other common protecting groups like silyl ethers or acetals.[2][3] This orthogonality is crucial for complex, multi-step syntheses.
-
Electronic Properties: The benzyl group is electronically neutral and does not significantly alter the reactivity of the parent molecule.
In the context of D-ribose, which exists as a mixture of furanose and pyranose anomers in solution, per-O-benzylation serves to lock the sugar in a specific conformation and protect all hydroxyl groups for subsequent modifications at the anomeric center, a key step in the synthesis of nucleosides.[4][5]
The Mechanism of Benzylation: A Williamson Ether Synthesis Approach
The most prevalent method for the benzylation of alcohols is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] In the case of D-ribose, the reaction proceeds in two main stages:
2.1. Deprotonation to Form the Alkoxide
A strong base is required to deprotonate the hydroxyl groups of D-ribose to form the corresponding alkoxides. Sodium hydride (NaH) is a commonly employed base for this purpose.[9][10][11] The hydride ion (H⁻) acts as a powerful base, abstracting the acidic proton from the alcohol to generate an alkoxide nucleophile and hydrogen gas.[12][13]
2.2. Nucleophilic Substitution
The resulting alkoxide, a potent nucleophile, then attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion.[8] The bromide ion is displaced as the leaving group, forming the stable benzyl ether. This process is repeated for all available hydroxyl groups on the ribose ring.
It is important to note that while NaH is a powerful base, it can also act as a reducing agent, which can lead to side reactions, particularly with certain solvents like DMF and acetonitrile.[14]
Experimental Protocol: Per-O-Benzylation of D-Ribose
This protocol details the synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose.
3.1. Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Eq. |
| D-Ribose | C₅H₁₀O₅ | 150.13 | 10.0 g | 0.0666 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 8.0 g | 0.200 | 3.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 35.0 mL | 0.293 | 4.4 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - | - |
| Tetrabutylammonium Iodide (TBAI) | C₁₆H₃₆IN | 369.37 | 2.46 g | 0.00666 | 0.1 |
3.2. Step-by-Step Procedure
-
Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of NaH: The sodium hydride dispersion (8.0 g) is carefully weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere, followed by careful decantation of the solvent.
-
Solvent Addition: Anhydrous DMF (100 mL) is added to the flask via a cannula. The suspension is cooled to 0 °C in an ice bath.
-
D-Ribose Addition: D-Ribose (10.0 g) is dissolved in anhydrous DMF (100 mL) and the solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred at room temperature for 1 hour.
-
Addition of TBAI and Benzyl Bromide: Tetrabutylammonium iodide (2.46 g) is added to the reaction mixture. Benzyl bromide (35.0 mL) is then added dropwise over 30 minutes at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol (20 mL) at 0 °C to destroy any excess NaH.
-
Workup: The reaction mixture is poured into ice-water (500 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,3,5-tri-O-benzyl-D-ribofuranose as a colorless oil.
Rationale for Experimental Choices
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups, driving the reaction to completion.[10]
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves D-ribose and solvates the sodium cations, enhancing the nucleophilicity of the alkoxides.
-
Tetrabutylammonium Iodide (TBAI) as a Phase-Transfer Catalyst: Although this is a homogenous reaction, TBAI acts as a catalyst. The iodide ion can displace the bromide on benzyl bromide to form benzyl iodide in situ. Iodide is a better leaving group than bromide, accelerating the SN2 reaction. This is an example of phase-transfer catalysis principles being applied to improve reaction rates.[2][15][16][17]
-
Excess Benzyl Bromide: Using an excess of the alkylating agent ensures the complete benzylation of all hydroxyl groups.
Mechanistic Diagram
Caption: Mechanism of Benzyl Protection of D-Ribose.
Conclusion
The benzyl protection of D-ribose is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a vast array of complex and biologically significant molecules. A thorough understanding of the underlying Williamson ether synthesis mechanism, coupled with careful consideration of reaction parameters, is paramount for achieving high yields and purity. The protocol provided herein represents a robust and field-tested method for the preparation of per-O-benzylated D-ribose, a versatile intermediate for further synthetic transformations.
References
- Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.
- Method for producing 2-deoxy-l-ribose.
- Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Benzylation of sugar polyols by means of the PTC method. MD Anderson Cancer Center.
- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- Williamson Ether Synthesis. Chemistry Steps.
- Regioselective Arylation of Ribose in Adenosine and Guanosine With the Antitumor Drug N2-methyl-9-hydroxyellipticinium Acet
- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- Regioselective modification of unprotected glycosides.
- 2,3,5-Tri-O-benzyl-D-ribofuranose. PubChem.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.
- Williamson ether synthesis. Wikipedia.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Wh
- Diastereoselective functionalization of D‐ribose by transient silylation.
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia.
- Industrial Phase-Transfer C
- Formation of alcohols using hydride reducing agents. Khan Academy.
- Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Sodium Hydride - Organic Chemistry Key Term. Fiveable.
- Process for producing a ribofuranose.
- Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. PTC Organics, Inc..
- Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Form
- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose.
- 2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5. SynThink Research Chemicals.
- Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
Sources
- 1. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. researchgate.net [researchgate.net]
Characterization of 5-O-Benzyl-D-ribose: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of 5-O-Benzyl-D-ribose, a critical building block in the synthesis of therapeutic nucleoside analogues. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, purification, and in-depth characterization of this key intermediate, grounding its content in established scientific principles and field-proven insights.
Strategic Importance of 5-O-Benzyl-D-ribose in Nucleoside Synthesis
The journey from a simple sugar to a potent antiviral or anticancer nucleoside analogue is one of precise chemical manipulation. D-ribose, the core scaffold of ribonucleosides, possesses multiple hydroxyl groups of similar reactivity. To achieve the desired chemical transformation, particularly the crucial glycosylation step, selective protection of these hydroxyls is paramount. The 5'-hydroxyl group, being a primary alcohol, is often the most reactive. Its selective protection is a cornerstone of many synthetic routes, enabling modifications at other positions of the ribose ring and directing the stereochemistry of the nucleobase coupling.
The benzyl ether is a widely employed protecting group in carbohydrate chemistry for its stability under a broad range of reaction conditions and its facile removal via catalytic hydrogenation. The selective installation of a benzyl group at the 5-position of D-ribose yields 5-O-Benzyl-D-ribose, a versatile intermediate that locks the ribose in its furanose form, a prerequisite for the synthesis of biologically active nucleosides.[1][2] This strategic protection prevents unwanted side reactions and allows for the sequential construction of complex nucleoside analogues with high regioselectivity and stereocontrol.
Synthesis and Purification: A Protocol Built on Expertise
The synthesis of 5-O-Benzyl-D-ribose requires a nuanced approach to achieve high selectivity for the primary hydroxyl group. While a definitive, standalone protocol is not extensively reported in peer-reviewed literature, a robust procedure can be constructed from established methodologies for the selective benzylation of polyols.
Rationale for Synthetic Approach
The selective benzylation of the 5-hydroxyl group of D-ribose over the secondary 2- and 3-hydroxyls can be achieved by leveraging the enhanced reactivity of the primary alcohol. This is typically accomplished by reacting D-ribose with a benzylating agent under carefully controlled conditions. The choice of reagents and reaction parameters is critical to minimize the formation of dibenzylated and tribenzylated byproducts.
Experimental Protocol: Synthesis of 5-O-Benzyl-D-ribose
Objective: To selectively benzylate the 5-hydroxyl group of D-ribose.
Materials:
-
D-ribose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: D-ribose (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional hour to allow for the formation of the alkoxide.
-
Benzylation: Benzyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product as a viscous oil.
Purification by Flash Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials, the mineral oil from the NaH dispersion, and any over-benzylated byproducts. Flash column chromatography is the method of choice for this separation.
Experimental Protocol: Purification of 5-O-Benzyl-D-ribose
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 20% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate, allows for the elution of less polar impurities first, followed by the desired product. The exact gradient may need to be optimized based on TLC analysis.
Procedure:
-
Column Packing: The silica gel is packed as a slurry in the initial mobile phase composition.
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The column is eluted with the gradient mobile phase, and fractions are collected.
-
Analysis: Fractions are analyzed by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the carbohydrate spots.
-
Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield 5-O-Benzyl-D-ribose as a clear, viscous oil or a white solid upon standing.
Comprehensive Characterization: Ensuring Identity and Purity
Rigorous characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of 5-O-Benzyl-D-ribose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-O-Benzyl-D-ribose, both ¹H and ¹³C NMR are essential to confirm the presence of the benzyl group and its specific location at the 5-position.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~5.3-5.1 (anomeric mixture) | m | |
| H-2, H-3, H-4 | ~4.3-3.9 | m | |
| H-5, H-5' | ~3.7-3.5 | m | |
| -CH₂-Ph | ~4.5 | s | |
| Aromatic-H | ~7.4-7.2 | m |
Note: The presence of anomers (α and β) and the furanose/pyranose equilibrium in solution can lead to a complex ¹H NMR spectrum. The chemical shifts are estimations based on similar structures and may vary depending on the solvent and concentration.[3][4]
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~102-98 (anomeric mixture) |
| C-2, C-3, C-4 | ~78-70 |
| C-5 | ~70-68 |
| -CH₂-Ph | ~73 |
| Aromatic-C | ~138 (ipso), ~128-127 (ortho, meta, para) |
Note: These are predicted chemical shifts. Actual values should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrate analysis.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₁₆O₅
-
Molecular Weight: 240.25 g/mol [5]
-
ESI-MS (Positive Mode): Expect to observe the sodium adduct [M+Na]⁺ at m/z 263.09, and potentially the protonated molecule [M+H]⁺ at m/z 241.10.
-
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely result in the loss of water molecules and fragmentation of the ribose ring. A characteristic fragment would be the benzyl cation at m/z 91.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 5-O-Benzyl-D-ribose. A reverse-phase method is generally suitable for this analysis.
Analytical HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water. A typical starting condition would be 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Expected Retention Time: The retention time will depend on the specific column and gradient used but will be significantly longer than that of unprotected D-ribose.
Applications in Antiviral Nucleoside Synthesis
5-O-Benzyl-D-ribose is a key intermediate in the synthesis of a wide range of antiviral nucleosides.[1][6] By protecting the 5'-hydroxyl group, chemists can perform selective modifications at the 2' and 3' positions, which are often crucial for biological activity and metabolic stability.
Workflow for Nucleoside Analogue Synthesis
The general workflow for utilizing 5-O-Benzyl-D-ribose in nucleoside synthesis is as follows:
Caption: General workflow for the synthesis of nucleoside analogues using 5-O-Benzyl-D-ribose.
Case Study: Synthesis of a Modified Pyrimidine Nucleoside
In a typical synthesis, 5-O-Benzyl-D-ribose would first have its 2' and 3' hydroxyls protected, for example, as an isopropylidene acetal. The resulting protected ribose derivative is then coupled with a silylated pyrimidine base (e.g., uracil or cytosine) under Vorbrüggen conditions, using a Lewis acid catalyst such as TMSOTf.[2] Subsequent deprotection steps, including hydrogenolysis to remove the 5'-O-benzyl group, yield the final nucleoside analogue.
Storage and Stability
5-O-Benzyl-D-ribose is a relatively stable compound. For short-term use, it can be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to prevent any potential degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Conclusion
5-O-Benzyl-D-ribose is a cornerstone intermediate for the synthesis of a diverse array of nucleoside analogues with significant therapeutic potential. A thorough understanding of its synthesis, purification, and detailed characterization is fundamental for any researcher or drug development professional working in this field. The protocols and data presented in this guide provide a solid foundation for the successful and efficient utilization of this valuable building block. By adhering to rigorous analytical practices, scientists can ensure the quality and consistency of their synthetic intermediates, ultimately contributing to the accelerated development of novel therapeutics.
References
- Jung, M. E., & Lee, W. S. (2000). A new synthesis of 5-O-benzyl-D-ribofuranose and its use in the synthesis of 5'-modified nucleosides. The Journal of Organic Chemistry, 65(23), 7959–7961.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis, XXXI. A new simplified nucleoside synthesis. Chemistry—A European Journal, 14(8), 1234-1239.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Gomez, A. M., & Danishefsky, S. J. (2004). The total synthesis of (−)-galanthamine. Journal of the American Chemical Society, 126(46), 15076–15077.
-
SIELC Technologies. (n.d.). Separation of D-Ribose on Newcrom R1 HPLC column. Retrieved from [Link][7]
-
Anderson, C. D., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4448-4451.[2]
-
Journal of the American Chemical Society. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Retrieved from [Link][9]
-
National Institutes of Health. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link][3]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link][4]
Sources
- 1. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. scbt.com [scbt.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 5-deoxy-D-ribose | C5H10O4 | CID 45489773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Solubility and Stability of 5-O-Benzyl-D-ribose: Properties, Protocols, and Practical Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-O-Benzyl-D-ribose is a pivotal monosaccharide derivative, serving as a crucial building block in the synthesis of modified nucleosides and complex carbohydrates for drug discovery and development. Its utility in multi-step synthetic routes is dictated by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This guide provides a detailed examination of these characteristics, offering both theoretical understanding and field-proven experimental protocols. We delve into the solubility profile, explore the primary degradation pathways through forced degradation studies, and present validated analytical methodologies for accurate quantification. The insights and protocols herein are designed to empower researchers to optimize reaction conditions, develop robust formulations, and ensure the integrity of 5-O-Benzyl-D-ribose throughout its lifecycle.
Introduction: The Strategic Importance of 5-O-Benzyl-D-ribose
In the landscape of carbohydrate chemistry, selectively protected monosaccharides are the linchpins of successful oligosaccharide and nucleoside synthesis.[1] The strategic placement of protecting groups is essential to differentiate hydroxyl groups of similar reactivity, thereby directing synthetic transformations to specific positions.[2][3] 5-O-Benzyl-D-ribose, with its primary hydroxyl group at the C5 position masked by a stable benzyl ether, is an exemplar of such a strategic intermediate. The benzyl group is favored for its general stability across a wide range of acidic and basic conditions, while being readily removable under specific, mild reductive conditions.[4][5]
A thorough understanding of the solubility and stability of 5-O-Benzyl-D-ribose is not merely academic; it is a prerequisite for its effective use. Solubility dictates the choice of solvent for reactions and purifications, impacting reaction rates and yields. Stability determines compatible reaction conditions, purification methods, and appropriate long-term storage, directly influencing the purity and integrity of the final product. This guide serves as a senior-level resource, consolidating the critical technical information required by professionals in synthetic chemistry and drug development.
Core Physicochemical Properties
The molecular architecture of 5-O-Benzyl-D-ribose—a hydrophilic ribose core appended with a lipophilic benzyl group—governs its behavior. This amphipathic nature is central to its solubility and interaction with other molecules.
| Property | Data | Reference |
| Chemical Structure | (See Figure 1 below) | |
| IUPAC Name | 5-O-(Phenylmethyl)-D-ribose | [6] |
| CAS Number | 72369-89-2 | [6] |
| Molecular Formula | C₁₂H₁₆O₅ | [6] |
| Molecular Weight | 240.25 g/mol | [6] |
| Appearance | Typically a white to off-white solid | |
| General Characteristics | Benzyl ether protecting group at C5. Free hydroxyls at C2 and C3 impart some polarity. Exists as a mixture of anomers (α/β-furanose and pyranose forms) in solution. |
Figure 1: Chemical Structure of 5-O-Benzyl-D-ribose
Solubility Profile: A Dichotomy of Polarity
The solubility of 5-O-Benzyl-D-ribose is a direct consequence of its structure. The benzyl group reduces its affinity for aqueous media compared to unprotected D-ribose[7], while the free hydroxyl groups prevent it from being fully soluble in nonpolar aprotic solvents. This profile necessitates a systematic experimental approach to identify suitable solvent systems for various applications.
Theoretical Considerations & Solvent Selection Rationale
-
Aqueous Solubility: Expected to be low. The energetic cost of disrupting the hydrogen-bonding network of water to accommodate the nonpolar benzyl group is significant. Solubility is likely to be slightly improved over more heavily benzylated analogues like 2,3,5-Tri-O-benzyl-D-ribose, which is only sparingly soluble in water.[8][9]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. The alkyl chains of these alcohols can interact favorably with the benzyl group, while their hydroxyl groups can hydrogen-bond with the ribose moiety's free hydroxyls.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating both the polar and nonpolar portions of the molecule.
-
Chlorinated Solvents (e.g., DCM): Moderate to good solubility is likely, driven by interactions with the benzyl group.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the polarity of the free hydroxyl groups.
Experimental Workflow for Solubility Determination
The following diagram and protocol outline a robust method for quantifying the solubility of 5-O-Benzyl-D-ribose. The choice of the shake-flask method is based on its reliability and simplicity, providing thermodynamic equilibrium solubility data.
Caption: Workflow for equilibrium solubility determination.
Protocol 1: Equilibrium Solubility Measurement via Shake-Flask Method
-
Preparation: Add an excess amount of 5-O-Benzyl-D-ribose (enough to ensure saturation) to a series of vials, each containing a precise volume (e.g., 2.0 mL) of the desired test solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached. Causality: 24 hours is typically sufficient for most compounds to reach thermodynamic equilibrium. A constant temperature is critical as solubility is temperature-dependent.
-
Sample Collection: Remove the vials and allow them to stand undisturbed for at least 2 hours for undissolved solids to sediment.
-
Filtration: Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all particulate matter. Trustworthiness: This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.
-
Quantification: Dilute the filtered sample with the mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample and determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Summary of Solubility Data
The following table presents illustrative solubility data based on the expected chemical properties. These values should be experimentally confirmed for any specific application.
| Solvent System | Type | Expected Solubility (mg/mL at 25°C) | Application Relevance |
| Water | Polar Protic | < 1 | Aqueous formulations, buffer systems |
| pH 7.4 Phosphate Buffer | Aqueous Buffer | < 1 | Physiological condition simulation |
| Ethanol | Polar Protic | > 50 | Reaction solvent, formulation co-solvent |
| Dichloromethane (DCM) | Chlorinated | > 100 | Organic synthesis, extraction |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Reaction solvent for polar reagents |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Stock solution preparation, biological assays |
| Toluene | Nonpolar | < 5 | A-zeotropic removal of water |
Stability Profile and Degradation Pathways
Investigating stability is critical to define handling, storage, and formulation constraints. Forced degradation (or stress testing) is an indispensable tool that accelerates decomposition to reveal likely degradation pathways and products that might form over a product's shelf-life.[10][11][12]
Caption: Potential degradation pathways for 5-O-Benzyl-D-ribose.
Key Degradation Mechanisms
-
Reductive Cleavage (Hydrogenolysis): This is the most significant and predictable instability. The C-O bond of the benzyl ether is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation.[5][13][14] This reaction is facile and is the standard method for deprotection, yielding D-ribose and toluene. This pathway makes the compound incompatible with many reductive chemistries.
-
Acidic Degradation: While the benzyl ether itself is relatively stable to mild acid, the core ribose structure is not. Under strong acidic conditions, cleavage of glycosidic bonds and acid-catalyzed dehydration can lead to the formation of degradation products like furfural.[15][16]
-
Alkaline Degradation: The benzyl ether is robust under basic conditions. However, the unprotected portion of the ribose can undergo degradation. Specifically, aldose sugars can participate in retro-aldol reactions under neutral to alkaline conditions, potentially cleaving the carbon backbone to yield smaller aldehydes, including formaldehyde.[17]
-
Oxidative Degradation: The benzylic position is prone to oxidation. Autoxidation in the presence of air can form hydroperoxides, which may decompose into various products including the corresponding benzoate ester or benzoic acid.[18] Forced oxidation with agents like H₂O₂ will accelerate this process.
Protocols for Stability Assessment
A well-designed forced degradation study is essential for any drug development program.[19] The goal is to induce 10-20% degradation to ensure that analytical methods are capable of detecting impurities without completely destroying the sample.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 5-O-Benzyl-D-ribose in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1.0 mg/mL).
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Store a vial of the stock solution in an oven at 60 °C.
-
Control: Store a vial of the stock solution at 5 °C, protected from light.
-
-
Incubation: Place all vials under their respective conditions. Pull samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, immediately after sampling.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify new peaks (degradants) and a decrease in the main peak area.
Protocol 3: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a method capable of separating the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Causality: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive and specific for the parent compound and any degradants retaining this moiety.
-
Injection Volume: 10 µL.
-
Validation as Stability-Indicating: The crucial step is to analyze the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main 5-O-Benzyl-D-ribose peak and from each other, demonstrating specificity.
Practical Recommendations for Handling and Storage
Based on the compound's stability profile, the following best practices are recommended:
-
Storage: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -15 °C) to minimize autoxidation and thermal degradation.[20][21] Protect from light to prevent photolytic degradation.
-
Solvent Choice: For reactions, choose solvents that offer good solubility and are compatible with the reaction conditions. Avoid prolonged heating in protic or aqueous solvents if possible. For stock solutions, DMSO and DMF are excellent choices for long-term storage at -20°C.
-
Chemical Incompatibilities:
-
Avoid: Catalytic metals (Pd, Pt) in the presence of a hydrogen source, strong reducing agents, and prolonged exposure to strong acids or bases at elevated temperatures.
-
Use Caution: When handling in air for extended periods, especially in solution, due to the risk of oxidation.
-
Conclusion
5-O-Benzyl-D-ribose is a valuable synthetic intermediate whose successful application hinges on a nuanced understanding of its solubility and stability. Its amphipathic character demands careful solvent selection, with high solubility achievable in polar organic solvents like alcohols, DMF, and DMSO. The compound's stability is primarily challenged by its susceptibility to reductive cleavage via hydrogenolysis, a feature that is both its primary liability in certain synthetic steps and its greatest asset for deprotection. While relatively stable to mild acid and base, degradation of the core ribose structure can occur under harsh hydrolytic conditions, and the benzylic position remains a target for oxidation. By employing the systematic protocols for solubility and stability assessment outlined in this guide, researchers can effectively manage this intermediate, ensuring its integrity and paving the way for successful outcomes in complex chemical synthesis and drug development endeavors.
References
-
Zhang, J., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Available at: [Link]
-
Haghighat, S., et al. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2026). 5-deoxy-D-ribose. PubChem Compound Database. Available at: [Link]
-
CD BioGlyco (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%. Available at: [Link]
-
ResearchGate (2009). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Available at: [Link]
-
Hawe, A. (2009). Aggressive Freeze-Drying – a fast and suitable method to stabilize biopharmaceuticals. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Cheméo (n.d.). D-Ribose (CAS 50-69-1) - Chemical & Physical Properties. Available at: [Link]
-
Wang, W., & Roberts, C. J. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(7), 963–977. Available at: [Link]
-
Petrova, K. T., & Demchenko, A. V. (2016). Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Benzyl Ethers. Available at: [Link]
- Google Patents (n.d.). CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.
-
S.K, S., & P, M. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 24(10). Available at: [Link]
-
Wang, C. C., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3974–3991. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
ResearchGate (n.d.). Benzyl alcohol and benzyl ether group reactions. Available at: [Link]
-
ResearchGate (2014). Protocol for synthesis of selectively protected monosaccharides?. Available at: [Link]
-
ResearchGate (2002). High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. Available at: [Link]
-
PCI Pharma Services (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
-
Pischetsrieder, M., & Seidel, C. (2016). Chemistry and clinical relevance of carbohydrate degradation in drugs. Drug Discovery Today, 21(10), 1667–1674. Available at: [Link]
-
Li, H., & Li, X. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 23(12), 3213. Available at: [Link]
-
De Nicolo, A., et al. (2022). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 44(6), 724–737. Available at: [Link]
-
Wang, C., et al. (2019). Formaldehyde produced from d-ribose under neutral and alkaline conditions. Food and Chemical Toxicology, 126, 163–167. Available at: [Link]
-
ResearchGate (2014). How can one remove a benzyl group from benzylated sugar?. Available at: [Link]
-
Santra, A., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 125–130. Available at: [Link]
-
MDPI (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. vivanls.com [vivanls.com]
- 7. D-Ribose (CAS 50-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 14. [PDF] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and clinical relevance of carbohydrate degradation in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. biosynth.com [biosynth.com]
- 21. 2,3,5-Tri-O-benzyl-D-ribose | 54623-25-5 [sigmaaldrich.com]
Spectroscopic Data of 5-O-Benzyl-D-ribose: A Technical Guide for Researchers
Introduction
In the landscape of drug discovery and glycobiology, the precise structural elucidation of carbohydrate intermediates is paramount. 5-O-Benzyl-D-ribose, a selectively protected monosaccharide, serves as a critical building block in the synthesis of various biologically active molecules, including nucleoside analogues and complex oligosaccharides. The benzyl ether at the 5-position provides robust protection during multi-step syntheses, allowing for selective manipulation of the hydroxyl groups at the C1, C2, and C3 positions. Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring, quality control, and the unambiguous confirmation of its structure.
Molecular Structure
5-O-Benzyl-D-ribose (Molecular Formula: C₁₂H₁₆O₅, Molecular Weight: 240.25 g/mol ) exists in solution as an equilibrium mixture of α- and β-furanose and pyranose forms, as well as the open-chain aldehyde form.[1][2] The furanose forms are often predominant. The benzyl group is attached via an ether linkage to the primary hydroxyl group at the C5 position.
Caption: Structure of β-D-ribofuranose with a 5-O-benzyl protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-O-Benzyl-D-ribose, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[3]
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum of 5-O-Benzyl-D-ribose will be complex due to the presence of multiple anomers in equilibrium. The signals for the ribose protons will appear in the range of 3.5-5.5 ppm, while the benzyl group protons will be found in the aromatic region (7.2-7.4 ppm) and as a characteristic singlet for the benzylic methylene protons (~4.5 ppm).[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-Ar (aromatic) | 7.20 - 7.40 | m | - |
| H-1 (anomeric) | 5.10 - 5.40 | d or s | 2-5 (α), <2 (β) |
| -CH₂-Ph (benzylic) | ~4.50 | s | - |
| H-2, H-3, H-4 | 3.90 - 4.40 | m | - |
| H-5, H-5' | 3.50 - 3.80 | m | - |
| -OH | Variable (broad) | s | - |
Causality Behind Predicted Values:
-
Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly dependent on its stereochemistry (α or β) and the ring form (furanose or pyranose). It is the most downfield of the sugar ring protons due to being attached to two oxygen atoms.
-
Benzylic Protons (-CH₂-Ph): These two protons are chemically equivalent and appear as a sharp singlet, a hallmark of the benzyl protecting group.
-
Aromatic Protons (H-Ar): The five protons of the phenyl group will appear as a complex multiplet in the typical aromatic region.
-
Ribose Ring Protons (H-2 to H-5): These protons will be in a crowded region of the spectrum, and their signals will likely overlap. 2D NMR techniques such as COSY and TOCSY are essential for their definitive assignment.[5]
-
Hydroxyl Protons (-OH): These signals are often broad and their chemical shift is dependent on the solvent, concentration, and temperature. In D₂O, these signals will exchange and disappear.
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the anomeric carbon at ~100 ppm is characteristic of a furanose or pyranose ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Ar (ipso) | ~138 |
| C-Ar (ortho, meta, para) | 127 - 129 |
| C-1 (anomeric) | 98 - 105 |
| C-2, C-3, C-4 | 70 - 85 |
| -CH₂-Ph (benzylic) | ~73 |
| C-5 | ~65 |
Causality Behind Predicted Values:
-
Aromatic Carbons (C-Ar): The six carbons of the benzene ring will appear in the 127-138 ppm range, with the ipso-carbon (the one attached to the CH₂ group) being the most downfield.
-
Anomeric Carbon (C-1): Similar to the anomeric proton, the chemical shift of C-1 is highly diagnostic of the anomeric configuration and ring size.
-
Ribose Ring Carbons (C-2, C-3, C-4): These carbons, each attached to a hydroxyl group, will resonate in the 70-85 ppm range.
-
Benzylic Carbon (-CH₂-Ph): This carbon will appear around 73 ppm.
-
C-5: The carbon bearing the benzyl ether will be shifted slightly downfield compared to an unprotected ribose and is expected around 65 ppm.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR analysis of 5-O-Benzyl-D-ribose.
Step-by-Step Methodology: [6]
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-O-Benzyl-D-ribose in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The magnetic field strength should ideally be 400 MHz or higher to achieve good signal dispersion, which is crucial for carbohydrates.[7]
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.
-
1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
1D ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2D Spectra Acquisition: To resolve signal overlap and definitively assign the structure, acquire 2D correlation spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across the glycosidic bond and to protecting groups.
-
-
Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts (typically to tetramethylsilane, TMS, at 0.00 ppm). Integrate the proton signals and assign all peaks using the information from both 1D and 2D spectra.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 5-O-Benzyl-D-ribose, the IR spectrum will be characterized by absorptions from the hydroxyl groups, the C-H bonds of the ribose and benzyl moieties, the aromatic ring, and the C-O bonds.[9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretching (aromatic ring) |
| 1150 - 1000 | Strong | C-O stretching (ethers and alcohols) |
| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Causality Behind Predicted Absorptions:
-
O-H Stretch: The broad, strong absorption between 3500 and 3200 cm⁻¹ is a classic signature of hydrogen-bonded hydroxyl groups, which are abundant in this molecule.[10]
-
C-H Stretches: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are from the sp³-hybridized carbons of the ribose ring and the benzylic methylene group.[11]
-
Aromatic C=C Stretches: The overtone and combination bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-O Stretches: The "fingerprint region" for carbohydrates typically shows very strong and complex absorptions between 1150 and 1000 cm⁻¹, arising from the C-O stretching vibrations of the numerous alcohol and ether functionalities.[12]
-
Aromatic C-H Bending: The strong absorptions around 740 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring and are due to out-of-plane C-H bending vibrations.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
Caption: Workflow for FTIR analysis using the ATR method.
Step-by-Step Methodology: [13]
-
Instrument and Sample Preparation: Ensure the sample of 5-O-Benzyl-D-ribose is a dry, solid powder. Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact with the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum. If necessary, an ATR correction can be applied to the data.
-
Analysis: Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. Soft ionization techniques such as Electrospray Ionization (ESI) are ideal for polar, non-volatile molecules like 5-O-Benzyl-D-ribose, as they typically produce intact molecular ions with minimal fragmentation.[9]
Predicted Mass Spectrometry Data (ESI-MS)
In positive-ion mode ESI-MS, 5-O-Benzyl-D-ribose is expected to be detected as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). High-resolution mass spectrometry (e.g., TOF or Orbitrap) can confirm the elemental composition. Tandem MS (MS/MS) can be used to induce fragmentation and provide further structural information.
| Ion (m/z) | Assignment | Notes |
| 263.0890 | [M+Na]⁺ | Predicted primary adduct in positive ESI. |
| 241.1071 | [M+H]⁺ | Protonated molecule. |
| 150.0573 | [M+H - C₇H₇O]⁺ | Loss of benzyl alcohol. |
| 133.0500 | [M+H - C₇H₇O - H₂O]⁺ | Subsequent loss of water. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment). |
Causality Behind Predicted Fragmentation:
-
Adduct Formation: In ESI, pre-formed ions in solution are transferred to the gas phase. Carbohydrates readily form adducts with alkali metals like sodium, which are often present in trace amounts in solvents and glassware. The [M+Na]⁺ ion is frequently the base peak.[14]
-
Loss of Benzyl Group: The C-O bond of the benzyl ether is relatively labile. Fragmentation can occur via the loss of a neutral benzyl alcohol molecule or through cleavage to form the stable tropylium ion (m/z 91).[15]
-
Dehydration: The ribose moiety contains multiple hydroxyl groups, making the loss of one or more water molecules a very common fragmentation pathway.[16]
Experimental Protocol: ESI-MS
Caption: Workflow for ESI-MS analysis of 5-O-Benzyl-D-ribose.
Step-by-Step Methodology: [9]
-
Sample Preparation: Prepare a dilute solution of 5-O-Benzyl-D-ribose (e.g., 0.1-1 mg/mL) in a solvent system suitable for ESI, such as a mixture of methanol and water or acetonitrile and water. A small amount of formic acid or sodium acetate can be added to promote the formation of [M+H]⁺ or [M+Na]⁺ ions, respectively.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source. Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong ion signal for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., m/z 100-500).
-
Tandem MS (Optional): To obtain fragmentation information, perform an MS/MS experiment. Isolate the precursor ion of interest (e.g., [M+Na]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. If MS/MS data was acquired, analyze the fragmentation pattern to deduce structural features.
References
-
Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- He, Y., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy.
-
McClements, D. J. (n.d.). Analysis of Carbohydrates. University of Massachusetts Amherst. Retrieved from [Link]
- Pompach, P., et al. (2021).
- Slynko, N. (2012).
- Elend, D. (2017). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose.
- Moraru, C., et al. (2012). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- Viale, C., et al. (2021).
- Brown, G. D., & Osborn, H. M. I. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
-
University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
- Ardá, A., & Jiménez-Barbero, J. (2013). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. Methods in Enzymology.
-
Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]
- Gajda, T., et al. (2022).
- Brown, G. D., & Osborn, H. M. I. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
- Pompach, P., et al. (2021).
- Zhang, Q., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
- Wang, G., et al. (2010). LC-DAD-ESI-MS characterization of carbohydrates using a new labeling reagent.
- Finch, P., et al. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Shchukin, E. R., et al. (2018). Mass spectrometry of d-ribose molecules.
- Jaksch, S., et al. (2015). Fragmentation of deprotonated D-ribose and D-fructose in MALDI-Comparison with dissociative electron attachment.
-
SynThink Research Chemicals. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose. Retrieved from [Link]
- Froesch, M., et al. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of Mass Spectrometry.
-
PubChem. (n.d.). [5-13C]-D-Ribose. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. vivanls.com [vivanls.com]
- 3. Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling | Springer Nature Experiments [experiments.springernature.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5-O-Benzyl-D-ribose in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
In the intricate field of medicinal chemistry, the synthesis of complex bioactive molecules, particularly nucleoside analogues, demands a masterful control of chemical reactivity. This guide delves into the core of this challenge, focusing on a critical building block: 5-O-Benzyl-D-ribose. We will explore the strategic importance of selectively protecting the 5'-hydroxyl group of D-ribose, a decision that dictates the outcome of subsequent glycosylation and modification reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the synthesis, application, and strategic deployment of 5-O-Benzyl-D-ribose. We will dissect the causality behind experimental choices, present validated protocols, and illustrate the workflows that have positioned this molecule as an indispensable tool in the development of antiviral and antineoplastic therapeutics.
Introduction: The Challenge of Ribose and the Necessity of Protecting Groups
D-ribose is a cornerstone of life, forming the backbone of RNA and serving as a key component of energy-carrying molecules like ATP.[1][2] Its poly-hydroxyl nature, however, presents a significant hurdle in synthetic chemistry. To selectively functionalize one hydroxyl group in the presence of others, chemists employ a "protecting group strategy," temporarily masking reactive sites to direct a reaction to a specific location.[3]
The choice of protecting group is governed by several factors: ease of installation, stability under various reaction conditions, and, crucially, ease of removal without disturbing the rest of the molecule.[3][4] Among the arsenal of protecting groups for hydroxyl functions, the benzyl (Bn) group stands out for its robustness and the specific, mild conditions required for its cleavage—typically catalytic hydrogenolysis (H₂/Pd-C).[5] This method is orthogonal to many other protecting groups, meaning the benzyl group can be removed without affecting, for example, silyl or acyl groups used elsewhere in the molecule.[3]
This guide focuses specifically on 5-O-Benzyl-D-ribose , a molecule where the primary 5'-hydroxyl group is selectively protected. This strategic choice is fundamental to the synthesis of virtually all biologically active nucleoside analogues.
The Strategic Imperative: Why 5-O-Benzylation?
The selective protection of the 5'-hydroxyl group is not arbitrary; it is a deliberate tactic to control the regiochemistry of subsequent reactions. The primary hydroxyl at the C5 position is inherently more reactive than the secondary hydroxyls at C2 and C3, allowing for its selective functionalization. By capping the 5'-position with a stable benzyl group, the synthetic pathway is streamlined for the two most critical transformations in nucleoside synthesis:
-
Activation of the Anomeric Center (C1): With the 5'-OH protected, the C1 hydroxyl (in the hemiacetal form) can be converted into a good leaving group (e.g., an acetate, halide, or trichloroacetimidate), transforming the ribose derivative into a "glycosyl donor." This sets the stage for the crucial C-N bond-forming glycosylation reaction with a nucleobase.
-
Modification of the 2' and 3' Positions: The 2'- and 3'-hydroxyls are often the sites of modifications designed to enhance a drug's efficacy or metabolic stability. Protecting the 5'-position first allows for the subsequent, differential protection or functionalization of these secondary hydroxyls.
The 5-O-benzyl group acts as a steadfast guardian, preserving the 5'-hydroxyl's integrity until the final stages of a multi-step synthesis, where its removal unmasks the hydroxyl for essential biological functions, most notably enzymatic phosphorylation to the active triphosphate form.[6]
Synthesis and Characterization of 5-O-Benzyl-D-ribose
The preparation of 5-O-benzyl-D-ribose is a foundational procedure in many synthetic laboratories. While several methods exist, a common and reliable approach involves the selective benzylation of a di-isopropylidene protected ribose intermediate, followed by acidic hydrolysis. A more direct, albeit less selective, approach involves the direct monobenzylation of D-ribose, often requiring careful control of stoichiometry and conditions to minimize the formation of di- and tri-benzylated byproducts.
A related and highly useful precursor is 2,3,5-Tri-O-benzyl-D-ribose , which provides protection for all hydroxyl groups, rendering the C1 anomeric position ready for activation.
Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose
This protocol is adapted from analogous procedures for pentose benzylation and represents a standard workflow in carbohydrate chemistry.[7][8]
Step 1: Methyl Glycoside Formation
-
Suspend D-ribose (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride or a strong acid resin and stir at room temperature until the D-ribose dissolves completely and TLC indicates the formation of the methyl ribofuranoside mixture.
-
Neutralize the reaction with a basic resin or sodium bicarbonate, filter, and concentrate under reduced pressure. The crude methyl ribofuranoside is used directly in the next step.
Step 2: Benzylation
-
Dissolve the crude methyl ribofuranoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, ~3.5 eq) portion-wise under an inert atmosphere (Argon or Nitrogen).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add benzyl bromide (BnBr, ~3.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.
Step 3: Hydrolysis to the Hemiacetal
-
Dissolve the crude benzylated product in a mixture of glacial acetic acid and 1 M aqueous HCl.[7]
-
Heat the solution at 80-100 °C for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize carefully with a strong base (e.g., 5 M KOH).
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel flash chromatography to afford 2,3,5-Tri-O-benzyl-D-ribose as a syrup or solid.[9][10]
Visualization of the Synthesis Workflow
Caption: Synthesis workflow for 2,3,5-Tri-O-benzyl-D-ribose.
Application in Nucleoside Analogue Synthesis
The true value of benzyl-protected ribose derivatives is realized in their application as glycosyl donors for the synthesis of nucleoside analogues. The general strategy involves activating the anomeric carbon of the protected ribose and coupling it with a silylated nucleobase.
General Workflow: Glycosylation and Deprotection
-
Preparation of the Glycosyl Donor: The 2,3,5-tri-O-benzyl-D-ribose is converted into a more reactive species. This often involves acetylation or halogenation of the anomeric hydroxyl group.
-
Preparation of the Nucleobase: The nucleobase (e.g., uracil, adenine) is silylated (e.g., with HMDS and TMSCl) to increase its solubility in organic solvents and enhance the nucleophilicity of the ring nitrogen.
-
Glycosylation (Coupling): The activated glycosyl donor and the silylated nucleobase are reacted in the presence of a Lewis acid catalyst (e.g., TMSOTf). This critical step forms the N-glycosidic bond. This is often referred to as the Vorbrüggen glycosylation.
-
Deprotection: In the final step, the benzyl protecting groups are removed to reveal the free hydroxyls.
Experimental Protocol: Vorbrüggen Glycosylation
-
Dissolve the protected nucleobase (e.g., N-benzoyladenine, 1.0 eq) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to form the silylated nucleobase in situ.
-
In a separate flask, dissolve the glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, ~1.2 eq) in anhydrous acetonitrile.
-
Cool the solution of the silylated nucleobase to 0 °C and add the glycosyl donor solution.
-
Add the Lewis acid promoter, trimethylsilyl trifluoromethanesulfonate (TMSOTf) , dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent. Purify by silica gel chromatography to yield the fully protected nucleoside.
Deprotection: The Final Unveiling
The removal of the benzyl groups is the capstone of the synthesis, yielding the target molecule.
-
Dissolve the fully protected nucleoside in a suitable solvent such as methanol or ethyl acetate.
-
Add Palladium on carbon (Pd/C, ~10% by weight) to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a Parr hydrogenator, and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the deprotected nucleoside.[5]
Visualization of the Glycosylation and Deprotection Logic
Caption: Core workflow for nucleoside analogue synthesis.
Data Summary: Protecting Group Strategy
The success of a complex synthesis hinges on the orthogonality of the protecting groups. The 5-O-benzyl strategy is a cornerstone of this approach.
| Position | Protecting Group | Typical Installation Reagents | Typical Removal Conditions | Orthogonal To |
| 5'-OH | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Acyl, Silyl, Trityl groups |
| 2', 3'-OH | Acetyl (Ac) | Ac₂O, Pyridine | NaOMe in MeOH or NH₃ in MeOH | Benzyl, Silyl, Trityl groups |
| 2', 3'-OH | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Benzyl, Acyl, Trityl groups |
| Nucleobase (N-H) | Benzoyl (Bz) | BzCl, Pyridine | Concentrated NH₄OH | Benzyl, Silyl groups |
This table illustrates how the benzyl group at the 5'-position can be selectively removed under neutral, reductive conditions that leave common acyl and silyl protecting groups at the 2' and 3' positions, as well as N-acyl groups on the nucleobase, completely intact.
Conclusion
5-O-Benzyl-D-ribose and its fully protected derivatives are not merely chemical reagents; they are master keys that unlock the synthesis of a vast array of medicinally vital nucleoside analogues. The strategic placement of the benzyl group at the 5'-position provides the essential control needed to navigate the complexities of carbohydrate chemistry, enabling the precise construction of molecules that combat viral diseases and cancer.[1][11] Its stability, compatibility with other protecting groups, and specific deprotection conditions make it a foundational and indispensable building block in the modern drug discovery and development pipeline. The principles and protocols outlined in this guide underscore the elegance and logic inherent in synthetic medicinal chemistry, where the thoughtful choice of a single protecting group can pave the way for life-saving therapeutics.
References
-
Zhang, Q., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. [Link]
-
Elend, D., et al. (2006). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ResearchGate. [Link]
-
Şimşek Kuş, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Novel Drug Research. [Link]
-
Powner, M. W., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. [Link]
-
Guiso, M., et al. (2022). The synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose. MDPI. [Link]
-
Cheng, C., et al. (2017). Synthesis of L-Deoxyribonucleosides from D-Ribose. ResearchGate. [Link]
-
Wikipedia. (n.d.). Artificially Expanded Genetic Information System. Wikipedia. [Link]
-
Finch, P., et al. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
-
Miller, S. J., et al. (2014). Practical Silyl Protection of Ribonucleosides. PubMed Central. [Link]
-
Chandrasekhar, S., et al. (2012). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. ResearchGate. [Link]
-
Şimşek Kuş, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
-
Unknown Author. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Elixpedia. [Link]
-
Li, N. S., et al. (2007). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. PubMed. [Link]
-
Jordheim, L. P., et al. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]
-
Unknown Author. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PubMed Central. [Link]
-
Crich, D., et al. (2013). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PubMed Central. [Link]
-
Singh, R. K., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
-
Beier, C. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. [Link]
-
Reese, C. B. (2001). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Seeberger, P. H., et al. (2018). Recent Progress in the Synthesis and Glycosylation of Rare Sugars. Thieme Chemistry. [Link]
-
Unknown Author. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Universitat Autònoma de Barcelona. [Link]
-
Wada, T. (2013). Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines. J-Stage. [Link]
Sources
- 1. madridge.org [madridge.org]
- 2. madridge.org [madridge.org]
- 3. jocpr.com [jocpr.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to protected ribose derivatives
An In-Depth Technical Guide to Protected Ribose Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribose, a fundamental pentose sugar, forms the backbone of RNA and is a critical component of essential biomolecules like ATP. Its polyhydroxylated nature presents a significant challenge in synthetic chemistry, necessitating the use of protecting groups to achieve regioselective modifications. This technical guide provides a comprehensive overview of the strategies and methodologies for the protection of ribose. We delve into the core principles of protecting group chemistry, explore the major classes of protecting groups for ribose hydroxyls—including silyl ethers, acyls, acetals, and trityl ethers—and detail their application in the synthesis of nucleosides and their analogues. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as an essential resource for professionals engaged in nucleic acid chemistry and drug development.
Introduction: The Synthetic Challenge of Ribose
D-ribose is a cornerstone of molecular biology. As a component of ribonucleotides, it is integral to the structure of RNA and is thus essential for the coding, decoding, regulation, and expression of genes.[1][2] Its phosphorylated derivatives, such as adenosine triphosphate (ATP), are the primary energy currency of the cell.[2] The ribose molecule is an aldopentose with hydroxyl groups at the C2', C3', and C5' positions (in its common β-D-ribofuranose form).[1]
This dense arrangement of similarly reactive hydroxyl groups makes regioselective functionalization a formidable task in organic synthesis.[3] To chemically synthesize ribonucleosides, oligonucleotides (RNA), or modified analogues for therapeutic purposes, one must be able to distinguish between these hydroxyls. Uncontrolled reactions would lead to a complex mixture of isomers, making purification difficult and yields impractically low.[4]
The solution lies in the strategic use of protecting groups . These are chemical moieties that are temporarily attached to a functional group to mask its reactivity while transformations are carried out elsewhere in the molecule.[5] The successful synthesis of complex molecules like RNA sequences or antiviral nucleoside analogues is critically dependent on the judicious choice and application of these protecting groups.
Fundamentals of Protecting Group Strategy
The design of a multi-step synthesis involving a polyfunctional molecule like ribose hinges on a robust protecting group strategy. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Easy to remove selectively in high yield under conditions that do not affect other parts of the molecule.
-
Minimally interfering , for example, by not introducing new stereocenters or complicating spectroscopic analysis.[5][6]
A cornerstone of modern carbohydrate chemistry is the concept of orthogonal protection . This refers to the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific set of reagents that do not cleave the others.[5][7] This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic pathway.
| Protecting Group Class | Common Examples | Typical Cleavage Conditions | Stability |
| Acid-Labile | DMTr, MMTr, Trityl | Mild acid (e.g., Trichloroacetic acid, Dichloroacetic acid) | Unstable to acid; Stable to base, hydrogenolysis, fluoride |
| Fluoride-Labile | TBDMS, TES, TIPS (Silyl Ethers) | Fluoride source (e.g., TBAF, HF•Pyridine) | Unstable to fluoride, strong acid/base; Stable to hydrogenolysis |
| Base-Labile (Acyls) | Benzoyl (Bz), Acetyl (Ac) | Base (e.g., NH₃ in MeOH, NaOMe) | Unstable to base; Stable to mild acid, hydrogenolysis |
| Hydrogenolysis-Labile | Benzyl (Bn) | H₂, Pd/C | Unstable to catalytic hydrogenation; Stable to acid and base |
Table 1: Orthogonal Sets of Common Protecting Groups in Ribose Chemistry.
Key Protecting Groups for Ribose Hydroxyls
The choice of protecting group is dictated by its intended position on the ribose ring (C2', C3', or C5') and the overall synthetic scheme.
Trityl Ethers: Selective Protection of the Primary 5'-Hydroxyl
The 5'-hydroxyl of ribose is a primary alcohol, making it sterically less hindered and generally more reactive than the secondary 2'- and 3'-hydroxyls.[3] This difference is exploited for selective protection using bulky trityl groups.
-
Dimethoxytrityl (DMTr): The 4,4'-dimethoxytrityl group is the most widely used protecting group for the 5'-position in automated solid-phase synthesis of DNA and RNA. Its bulkiness ensures high selectivity for the 5'-OH. Crucially, it is highly labile to mild acidic conditions, which allows for its removal at the beginning of each coupling cycle without affecting other protecting groups. The intense orange color of the released dimethoxytrityl cation also provides a convenient method for monitoring the efficiency of the synthesis spectrophotometrically.[6]
Silyl Ethers: Differentiating the 2'- and 3'-Hydroxyls
Distinguishing between the vicinal 2'- and 3'-hydroxyls is one of the most critical challenges in RNA synthesis. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are a popular solution due to their chemical orthogonality with other common protecting groups.[4]
The relative stability of silyl ethers is highly dependent on steric bulk around the silicon atom. This property allows for fine-tuning of the protection strategy.[8]
Relative Stability to Acidic Hydrolysis: TMS < TES < TBS < TIPS < TBDPS[8]
While direct silylation of a ribonucleoside often yields a mixture of 2'- and 3'-silylated isomers that require separation, catalyst-driven methods have been developed to achieve high site-selectivity in a single step.[4] The TBDMS group is stable to the acidic conditions used to remove the 5'-DMTr group but can be cleanly removed at the end of the synthesis using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4][9]
Caption: Workflow for preparing a protected ribonucleoside monomer.
Acyl Groups: Protection and Stereochemical Control
Acyl groups, such as benzoyl (Bz) and acetyl (Ac), are robust, base-labile protecting groups. They are frequently used to protect all hydroxyls in ribose to create stable, crystalline intermediates that are pivotal for nucleoside synthesis. The most prominent example is 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .[10][11] This compound is a versatile precursor for the synthesis of a wide array of both purine and pyrimidine nucleosides.[12][13]
Beyond simple protection, acyl groups at the C2' position play a crucial role in controlling the stereochemistry of glycosylation. This is known as neighboring group participation . During the activation of the anomeric center (C1'), the carbonyl oxygen of the C2'-acyl group attacks the incipient oxocarbenium ion, forming a stable dioxolanylium intermediate. This intermediate shields one face of the ribose ring, forcing the incoming nucleobase to attack from the opposite face. This mechanism reliably produces the desired 1,2-trans glycosidic bond, which corresponds to the natural β-anomer in ribonucleosides.[3][14]
Caption: Stereodirecting effect of a 2'-O-Acyl protecting group.
Acetal Groups: Constraining Conformation
Cyclic protecting groups like benzylidene and isopropylidene acetals are used to simultaneously protect two vicinal hydroxyl groups.[3] For example, a benzylidene acetal can be used to mask the C2' and C3' diols.[15] These groups not only protect the hydroxyls but also lock the furanose ring into a more rigid conformation. This conformational constraint can significantly influence the stereochemical outcome of reactions at other positions on the sugar ring.[14]
Key Experimental Protocols
The following protocols are foundational procedures in the synthesis of protected ribose derivatives. They are intended as a guide and may require optimization based on the specific substrate.
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This multi-step procedure converts D-ribose into a key, fully protected intermediate for nucleoside synthesis.[11][12][13]
Step A: Methyl Ribofuranoside Formation
-
Suspend D-ribose in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl in methanol).
-
Stir the reaction at room temperature until TLC analysis indicates the disappearance of starting material. This step favors the formation of the five-membered furanose ring.
-
Neutralize the reaction with a base (e.g., NaHCO₃) and concentrate under reduced pressure to obtain the crude methyl ribofuranoside.
Step B: Benzoylation
-
Dissolve the crude methyl ribofuranoside in pyridine or a mixture of an organic solvent and a base like triethylamine.
-
Cool the solution in an ice bath (0 °C).
-
Add benzoyl chloride dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove the pyridinium or triethylammonium salts and isolate the crude 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside.
Step C: Acetolysis
-
Dissolve the benzoylated intermediate in a mixture of acetic acid and acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir the reaction at room temperature. The anomeric methyl group is replaced by an acetyl group.
-
Quench the reaction carefully and perform an aqueous workup.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield pure 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a white crystalline solid.[10][12]
Caption: Synthesis workflow for a key benzoylated ribose intermediate.
Protocol 2: Selective Deprotection of a TBDMS Ether
This procedure illustrates the removal of a TBDMS group from a protected nucleoside, a common final step in oligonucleotide synthesis.[4][9]
-
Dissolve the 2'-O-TBDMS protected oligonucleotide in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Add a fluoride source. A common reagent is a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF. Alternatively, for more sensitive substrates, reagents like triethylamine trihydrofluoride (TEA·3HF) can be used.
-
Stir the reaction at room temperature. Monitor the progress by TLC or HPLC. The reaction time can vary from a few minutes to several hours depending on the steric environment of the silyl ether.
-
Upon completion, quench the reaction (e.g., with a buffered aqueous solution).
-
Purify the deprotected product using standard techniques such as silica gel chromatography or reversed-phase HPLC.
Conclusion and Future Outlook
The chemistry of protected ribose derivatives is a mature yet continuously evolving field. The principles of orthogonal protection and the strategic use of silyl, acyl, and trityl ethers form the bedrock of modern nucleic acid synthesis. These strategies have enabled the routine production of synthetic RNA for research and are fundamental to the development of nucleoside-based therapeutics, including potent antiviral drugs.[2][16]
Future advancements will likely focus on developing even more efficient and "greener" protection and deprotection methodologies. This includes the exploration of novel protecting groups that can be removed under increasingly mild conditions, the expanded use of enzymatic and chemo-enzymatic methods for regioselective modifications, and the refinement of catalytic approaches to minimize waste and improve atom economy.[4][17] As our understanding of the biological roles of nucleic acids deepens, the demand for novel, synthetically accessible ribose derivatives will continue to drive innovation in this essential area of chemistry.
References
- Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides.
- Nelson, J. D., & Krische, M. J. (n.d.). Practical Silyl Protection of Ribonucleosides. PMC, NIH.
- Boltje, T. J., et al. (n.d.).
- Wikipedia. (n.d.). Ribose.
- Madridge Publishers. (n.d.).
- Journal of Medicinal Chemistry. (n.d.). Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. NIH.
- ResearchGate. (n.d.). Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides | Request PDF.
- Molecules. (n.d.).
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- Journal of the American Chemical Society. (2022).
- The Journal of Organic Chemistry. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.
- ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids.
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed. (n.d.).
- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose.
- PubMed. (1971). 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)- -D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Journal of Chemical Education. (n.d.).
- Molecules. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC, PubMed Central.
- Synthesis. (2002).
- Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
- Organic Letters. (n.d.). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- Beilstein Journal of Organic Chemistry. (2017).
- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
- Wikipedia. (n.d.). Silyl ether.
- Acta Crystallographica Section E. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PMC, NIH.
Sources
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. madridge.org [madridge.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 12. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 13. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogues with α-Thiotriphosphate at the Active Site of SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
5-O-Benzyl-D-ribose: A Cornerstone Chiral Building Block for Complex Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and life sciences research, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for constructing complex, stereochemically defined molecules.[] Among these, carbohydrate-derived synthons are of particular interest due to their inherent chirality and dense functionalization. This technical guide provides an in-depth exploration of 5-O-Benzyl-D-ribose, a versatile and strategically important chiral building block. We will delve into its synthesis, key reactions, and applications, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for its effective utilization in the synthesis of high-value molecules such as nucleoside analogues.
Introduction: The Strategic Value of D-Ribose and its Derivatives
D-Ribose, a naturally occurring pentose sugar, is a fundamental component of life, forming the backbone of RNA.[2] Its structure, rich with contiguous chiral centers, makes it an invaluable starting material for the synthesis of a wide array of bioactive molecules and natural products.[3][4] However, the polyhydroxylated nature of D-ribose necessitates a strategic approach to protecting group chemistry to enable regioselective and stereoselective transformations. The selective protection of the primary 5-hydroxyl group is a critical first step in many synthetic routes, unlocking the potential of the ribose scaffold. The benzyl ether is an ideal choice for this purpose due to its stability across a wide range of reaction conditions and the numerous methods available for its eventual removal.[5][6] This positions 5-O-Benzyl-D-ribose as a pivotal intermediate in carbohydrate chemistry and drug discovery.
Synthesis of 5-O-Benzyl-D-ribose: A Practical Approach
The preparation of 5-O-Benzyl-D-ribose is a well-established procedure, though careful execution is critical to ensure good yields and purity. The most common strategy involves the selective benzylation of the primary hydroxyl group of D-ribose.
Key Considerations for Selective Benzylation
The selective protection of the primary hydroxyl group in the presence of four secondary hydroxyls is achieved by exploiting its greater steric accessibility and reactivity. While several methods exist, the use of benzyl bromide in the presence of a suitable base is a widely adopted protocol. The choice of base and solvent system is crucial to minimize the formation of over-benzylated byproducts.
Detailed Experimental Protocol: Synthesis of 5-O-Benzyl-D-ribose
This protocol outlines a reliable method for the preparation of 5-O-Benzyl-D-ribose.
Materials:
-
D-Ribose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of D-Ribose: A solution of D-ribose (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH over a period of 30-45 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional hour to ensure the formation of the alkoxide.
-
Benzylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-O-Benzyl-D-ribose as a colorless oil.
Chemical Properties and Reactivity
5-O-Benzyl-D-ribose exists as a mixture of furanose and pyranose anomers in solution. The presence of the free anomeric hydroxyl group makes it a versatile precursor for glycosylation reactions. The remaining secondary hydroxyl groups at C-2 and C-3 are available for further functionalization, often after protection of the anomeric position.
Glycosylation Reactions: The Gateway to Nucleosides
One of the most significant applications of 5-O-Benzyl-D-ribose is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[2][7][8] The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[9]
Diagram: Generalized Vorbrüggen Glycosylation Workflow
Caption: Workflow for Vorbrüggen glycosylation using 5-O-Benzyl-D-ribose.
Protection and Deprotection Strategies
The benzyl group at the 5-position is typically removed in the final stages of a synthesis. Catalytic hydrogenation is the most common method for debenzylation, offering mild conditions and high yields.
Table 1: Common Deprotection Methods for the 5-O-Benzyl Group
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | 1 atm H₂, RT, MeOH or EtOH | Mild, high yielding, clean reaction | Not compatible with other reducible functional groups (e.g., alkenes, alkynes) |
| Na, NH₃ (l) | -78 °C | Orthogonal to hydrogenation | Requires specialized equipment and handling of liquid ammonia |
| BCl₃ | -78 °C to 0 °C, CH₂Cl₂ | Effective for acid-sensitive substrates | Stoichiometric, corrosive reagent |
Applications in the Total Synthesis of Bioactive Molecules
The utility of 5-O-Benzyl-D-ribose extends beyond nucleoside synthesis. It serves as a chiral pool starting material for the synthesis of a variety of complex natural products and their analogues. Its stereochemically defined backbone provides a reliable foundation for the construction of intricate molecular architectures. For instance, it has been employed in the synthesis of iminocyclitols, a class of compounds known for their glycosidase inhibitory activity.[4]
Diagram: Synthetic Strategy from 5-O-Benzyl-D-ribose to a Hypothetical Target
Caption: A generalized synthetic pathway illustrating the use of 5-O-Benzyl-D-ribose.
Conclusion
5-O-Benzyl-D-ribose is a testament to the power of chiral pool synthesis. Its ready availability, coupled with its strategic placement of a single protecting group, makes it an exceptionally valuable and versatile building block. For researchers in drug development and complex molecule synthesis, a thorough understanding of the reactivity and handling of this intermediate is essential. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of 5-O-Benzyl-D-ribose in a wide range of synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.
References
-
Bobeck, D. R., Schinazi, R. F., & Coats, S. J. (2010). Advances in the development of nucleoside and nucleotide analogues for the treatment of HIV-1 infection. Antiviral Therapy, 15(6), 817-833. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Petakamsetty, R., Jain, V. K., Majhi, P. K., & Ramapanicker, R. (2015). Divergent synthesis of various iminocyclitols from d-ribose. Organic & Biomolecular Chemistry, 13(28), 7765-7775. [Link]
-
Simşek Kuş, N. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Novel Drug Research, 2(1), 37-44. [Link]
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2-Deoxy-β-D-ribofuranosides. Chemistry—A European Journal, 14(12), 422-425. [Link]
-
Zhang, J., & Wang, P. G. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4758-4761. [Link]
Sources
- 2. madridge.org [madridge.org]
- 3. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis of various iminocyclitols from d -ribose - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01042J [pubs.rsc.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-O-Benzyl-D-ribose in Modern Nucleoside Synthesis
I. Introduction: The Central Role of Protected Ribose in Therapeutic Nucleoside Analogs
Nucleoside analogs are a cornerstone of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1] Their mechanism often relies on mimicking natural nucleosides to disrupt DNA or RNA synthesis in pathological cells or viruses. The chemical synthesis of these potent molecules is a nuanced endeavor, where the control of reactivity and stereochemistry is paramount.[2] A key challenge lies in the polyhydroxylated nature of the ribose sugar, which necessitates a sophisticated strategy of protecting groups to orchestrate the desired chemical transformations.
This guide focuses on the application of 5-O-Benzyl-D-ribose , a pivotal starting material in the synthesis of a wide array of nucleoside analogs. The strategic placement of a benzyl ether at the primary 5'-hydroxyl position offers a robust yet selectively cleavable handle, enabling chemists to navigate the complexities of glycosylation and subsequent modifications with high fidelity. We will explore the rationale behind this strategy, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible synthesis.
II. The Benzyl Ether at the 5'-Position: A Strategic Choice
The selection of a protecting group is not arbitrary; it is a calculated decision based on its stability, ease of introduction, and conditions for removal. The 5'-O-benzyl group is favored for several compelling reasons:
-
Robust Stability: The benzyl ether linkage is exceptionally stable across a wide range of reaction conditions, including the acidic and basic environments often required for the manipulation of other protecting groups on the ribose ring or the nucleobase itself. This chemical orthogonality is crucial for multi-step synthetic sequences.
-
Regioselective Control: By protecting the most reactive primary hydroxyl group, the 5'-O-benzyl moiety directs subsequent reactions, such as acylation or silylation, to the secondary 2'- and 3'-hydroxyls. This prevents undesired side reactions and simplifies the purification of intermediates.[3]
-
Influence on Glycosylation: In concert with protecting groups at the 2'- and 3'-positions, the 5'-O-benzyl group helps to lock the ribofuranose ring in the desired conformation, which is critical for controlling the stereochemical outcome of the C-N bond formation during glycosylation, strongly favoring the biologically active β-anomer.[2]
-
Selective Removal: Despite its stability, the benzyl group can be cleanly removed under specific conditions of catalytic hydrogenolysis. This deprotection step is famously mild and typically does not affect other functional groups, such as esters, amides, or the glycosidic bond itself. However, challenges such as catalyst poisoning or reduction of sensitive nucleobases (e.g., pyrimidines) can arise, necessitating careful selection of catalysts and hydrogen sources.[4][5]
Below is a conceptual workflow illustrating the central role of 5-O-benzyl ribose derivatives in a typical nucleoside synthesis campaign.
Caption: General workflow for nucleoside synthesis using a 5-O-benzyl ribose derivative.
III. Experimental Protocols & Methodologies
The following protocols are presented as a validated starting point. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Preparation of 1,2,3-Tri-O-acetyl-5-O-benzyl-β-D-ribofuranose
This intermediate is a versatile glycosyl donor for the Vorbrüggen glycosylation. The acetylation of the anomeric position activates it for substitution by the nucleobase.
Rationale: Acetic anhydride in pyridine is a classic and highly effective method for acetylating hydroxyl groups. The reaction proceeds through an activated acylpyridinium intermediate. Using a slight excess of acetic anhydride ensures the reaction goes to completion. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-O-Benzyl-D-ribose (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (3.5 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1 v/v). The product should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol (2.0 eq) to quench the excess acetic anhydride. Stir for 30 minutes.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a clear, viscous oil.
Protocol 2: Vorbrüggen Glycosylation with Persilylated 6-Chloropurine
This protocol describes the crucial C-N bond formation, coupling the activated ribose with a nucleobase.
Rationale: The nucleobase (6-chloropurine) is first silylated with N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This step increases its nucleophilicity and solubility in organic solvents. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the glycosyl donor by facilitating the departure of the 1-O-acetyl group, generating a key oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic species, predominantly from the β-face, to form the desired N-glycosidic bond.[2]
Step-by-Step Methodology:
-
Nucleobase Silylation: In a flame-dried flask under a nitrogen atmosphere, suspend 6-chloropurine (1.2 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and heat the mixture to reflux until the solution becomes clear (typically 1-2 hours). Cool the solution to room temperature.
-
Glycosyl Donor Addition: In a separate flame-dried flask, dissolve 1,2,3-Tri-O-acetyl-5-O-benzyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Coupling Reaction: Add the solution of the glycosyl donor to the persilylated nucleobase solution. Cool the mixture to 0 °C. Add TMSOTf (1.2 eq) dropwise.
-
Reaction Progression: After the addition of TMSOTf, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC or LC-MS until the starting glycosyl donor is consumed (typically 4-8 hours).
-
Quenching and Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the protected nucleoside.
Protocol 3: Catalytic Transfer Hydrogenolysis for Benzyl Group Removal
This final key step removes the 5'-O-benzyl group to reveal the free primary alcohol.
Rationale: Catalytic hydrogenolysis with palladium on carbon (Pd/C) is the standard method for cleaving benzyl ethers. However, for substrates sensitive to reduction (like pyrimidines) or when handling H₂ gas is undesirable, catalytic transfer hydrogenolysis is a superior alternative.[5] A hydrogen donor like 1,4-cyclohexadiene or ammonium formate transfers hydrogen to the catalyst surface in situ, avoiding high pressures of H₂ gas. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C and less prone to catalyst poisoning.[5]
Step-by-Step Methodology:
-
Setup: Dissolve the protected nucleoside (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Catalyst and Donor Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C, ~10-20% by weight of the substrate). Caution: Palladium catalysts can be pyrophoric and should be handled with care, preferably in a wet state. Add the hydrogen donor, 1,4-cyclohexadiene (5-10 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The product will have a significantly lower Rf value due to the newly formed polar hydroxyl group. The reaction is typically complete within 1-4 hours.
-
Filtration and Work-up: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
IV. Data Summary and Troubleshooting
The efficiency of these reactions can vary based on the specific nucleobase and protecting groups used. The table below provides representative data.
| Step | Substrate | Key Reagents | Typical Yield | Key Considerations |
| Acetylation | 5-O-Benzyl-D-ribose | Ac₂O, Pyridine | 85-95% | Ensure anhydrous conditions to prevent hydrolysis of anhydride. |
| Glycosylation | 6-Chloropurine | TMSOTf, BSA | 70-85% | Anhydrous conditions are critical for Lewis acid activity. |
| Glycosylation | Uracil | TMSOTf, BSA | 65-80% | Silylation of uracil may require slightly more forcing conditions. |
| Debenzylation | Protected 6-Cl-Purine Nucleoside | Pd(OH)₂/C, 1,4-Cyclohexadiene | 90-98% | Ensure complete removal of the catalyst to avoid issues in subsequent steps. |
| Debenzylation | Protected Uridine Derivative | Pd(OH)₂/C, 1,4-Cyclohexadiene | 85-95% | Avoids reduction of the C5-C6 double bond often seen with H₂/Pd-C.[4] |
Troubleshooting Common Issues
-
Incomplete Glycosylation: Ensure the nucleobase is fully silylated (a clear solution is a good indicator). Use freshly distilled, anhydrous solvents and a high-quality Lewis acid.
-
Formation of N7-Isomer in Purines: The ratio of N9 to N7 isomers can be influenced by the Lewis acid and reaction temperature. TMSOTf generally provides good N9 selectivity.
-
Sluggish or Incomplete Debenzylation: The catalyst may be poisoned. Sulfur-containing compounds are common poisons. Ensure the substrate is pure before this step. If the reaction stalls, filtering and adding fresh catalyst can be effective.
-
Reduction of Pyrimidine Base: If using standard hydrogenolysis (H₂ gas), this is a known side reaction.[4] Switching to transfer hydrogenolysis with a milder donor or using benzyloxycarbonyl (Cbz) groups as an alternative to benzyl ethers can circumvent this issue.[6]
V. Mechanistic Insight: The Vorbrüggen Glycosylation
To fully appreciate the protocol, understanding the underlying mechanism is essential. The diagram below outlines the key steps in the Lewis acid-catalyzed glycosylation.
Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.
VI. Conclusion
5-O-Benzyl-D-ribose is more than just a starting material; it is a strategic tool that imparts control and versatility to the synthesis of complex nucleoside analogs. A thorough understanding of its properties, coupled with optimized and validated protocols for its incorporation and subsequent deprotection, is fundamental to the successful development of novel therapeutic agents. The methodologies and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to harness the power of synthetic carbohydrate chemistry.
VII. References
-
Aufranc, P., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4468–4471. [Link][2][7]
-
Pradere, U., et al. (2021). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 86(24), 17745–17775. [Link][8]
-
Dal Piaz, V., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6463. [Link]
-
Aydın, A., & Yilmaz, M. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link][1]
-
Johnson, D. C., II, & Widlanski, T. S. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(25), 4643–4646. [Link][4][6]
-
Wandzik, I., & Bieg, T. (2009). Simultaneous Removal of Benzyl and Benzyloxycarbonyl Protective Groups in 5´-O-(2-Deoxy-α-D-glucopyranosyl)uridine Synthesis. Synthetic Communications, 39(1), 21-30. [Link][5]
Sources
- 1. madridge.org [madridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycosylation Reactions Utilizing 5-O-Benzyl-D-ribose
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic carbohydrate chemistry and nucleoside analogue synthesis.
Abstract
This comprehensive guide provides a detailed exploration of glycosylation reactions that employ 5-O-Benzyl-D-ribose, a pivotal building block in the synthesis of various biologically significant molecules, including nucleoside analogues with antiviral and anticancer properties. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the underlying chemical principles, the rationale behind experimental choices, and robust, self-validating protocols. By grounding our discussion in established mechanistic frameworks and providing meticulously detailed experimental procedures, this guide aims to empower researchers to confidently and successfully implement these powerful synthetic transformations. We will delve into the preparation of key glycosyl donors from 5-O-Benzyl-D-ribose and their subsequent stereoselective coupling with a representative glycosyl acceptor, offering insights into reaction monitoring, troubleshooting, and thorough product characterization.
Introduction: The Strategic Importance of 5-O-Benzyl-D-ribose in Glycosylation
Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and chemical biology. The resulting glycoconjugates play critical roles in a myriad of biological processes. Ribose, a fundamental component of nucleic acids, is a particularly important monosaccharide in this context.
5-O-Benzyl-D-ribose stands out as a strategically valuable starting material for several key reasons:
-
Selective Protection: The benzyl group at the 5-position provides robust protection of the primary hydroxyl group, preventing its participation in undesired side reactions during the functionalization of the other hydroxyls and the anomeric center. This directing-group strategy is fundamental to achieving regioselectivity in multi-step syntheses.
-
Versatility in Donor Formation: The free hydroxyl groups at the 2- and 3-positions, along with the anomeric hydroxyl, can be readily converted into a variety of leaving groups, transforming the ribose unit into a potent glycosyl donor.
-
Stability and Handling: The benzyl ether is stable to a wide range of reaction conditions, yet can be cleanly removed under mild hydrogenolysis conditions in the final stages of a synthesis.
This application note will focus on a common and reliable pathway for utilizing 5-O-Benzyl-D-ribose in glycosylation: its conversion to a 2,3-di-O-acetyl-5-O-benzyl-β-D-ribofuranosyl bromide donor and subsequent use in a Lewis acid-promoted glycosylation reaction.
The Mechanistic Underpinnings of Glycosidic Bond Formation
The formation of a glycosidic bond is fundamentally a nucleophilic substitution reaction at the anomeric carbon of a glycosyl donor. The stereochemical outcome of this reaction is of paramount importance and is influenced by a number of factors, including the nature of the protecting groups, the choice of solvent, and the reaction temperature.
In the context of the protocols described herein, the presence of an acetyl group at the C-2 position of the ribofuranosyl donor plays a crucial role in directing the stereochemistry of the glycosylation. This is achieved through neighboring group participation .
As illustrated in the diagram above, upon activation of the anomeric leaving group (bromide) by a Lewis acid, the acetyl group at C-2 attacks the anomeric carbon from the backside, forming a cyclic acyl-oxonium ion intermediate. This intermediate effectively shields the α-face of the ribofuranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the β-face, leading to the exclusive formation of the 1,2-trans-glycosidic linkage, which in the case of ribose, corresponds to the β-anomer.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of a key glycosyl donor from 5-O-Benzyl-D-ribose and its subsequent use in a glycosylation reaction.
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (A Precursor)
While our target donor has acyl groups at C2 and C3, it is often necessary to first fully protect the ribose hydroxyls to facilitate handling and subsequent manipulations. The following is an adapted procedure for the benzylation of D-ribose, which can be modified to start from 5-O-benzyl-D-ribose.
Materials:
-
D-Ribose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
A solution of D-ribose in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sodium hydride (a slight molar excess for each hydroxyl group) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (a slight molar excess for each hydroxyl group) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the fully benzylated ribose derivative.
Note: This procedure is a general representation. For the specific synthesis of 1,2,3-tri-O-acetyl-5-O-benzyl-D-ribofuranose, one would start with 5-O-Benzyl-D-ribose and use acetic anhydride in pyridine.
Protocol 1: Synthesis of 2,3-Di-O-acetyl-5-O-benzyl-β-D-ribofuranosyl Bromide (Glycosyl Donor)
This protocol outlines the conversion of a suitably protected 5-O-benzyl-D-ribose derivative into a reactive glycosyl bromide.
Materials:
-
1,2,3-tri-O-acetyl-5-O-benzyl-D-ribofuranose
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1,2,3-tri-O-acetyl-5-O-benzyl-D-ribofuranose in a minimal amount of anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (approximately 1.5-2.0 molar equivalents) dropwise with vigorous stirring.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and carefully pour it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it again with cold saturated aqueous sodium bicarbonate, followed by cold water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The resulting glycosyl bromide is typically used immediately in the next step without further purification due to its instability.
Protocol 2: Lewis Acid-Catalyzed Glycosylation with a Primary Alcohol
This protocol details the glycosylation of a primary alcohol with the freshly prepared glycosyl bromide, promoted by a silver triflate Lewis acid.
Materials:
-
Freshly prepared 2,3-Di-O-acetyl-5-O-benzyl-β-D-ribofuranosyl bromide
-
A primary alcohol glycosyl acceptor (e.g., benzyl alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Silver Trifluoromethanesulfonate (AgOTf)
-
Triethylamine
-
Celite
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C (e.g., using an acetonitrile/dry ice bath).
-
In a separate flask, dissolve the freshly prepared glycosyl bromide (1.2 equivalents) in anhydrous dichloromethane.
-
Add the glycosyl bromide solution to the acceptor mixture via cannula.
-
Add silver triflate (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at -40 °C, monitoring its progress by TLC. The reaction time can range from 1 to 4 hours.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-glycoside.
Data Presentation and Characterization
The successful synthesis of the glycosylated product must be confirmed through rigorous characterization.
Table 1: Typical Quantitative Data for Glycosylation
| Parameter | Expected Value |
| Glycosyl Donor | 2,3-Di-O-acetyl-5-O-benzyl-β-D-ribofuranosyl bromide |
| Glycosyl Acceptor | Benzyl Alcohol |
| Promoter | Silver Trifluoromethanesulfonate (AgOTf) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -40 °C to 0 °C |
| Typical Yield | 70-85% |
| Anomeric Ratio (β:α) | >10:1 (often exclusively β) |
Characterization of the Product (Benzyl 2,3-Di-O-acetyl-5-O-benzyl-β-D-ribofuranoside):
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to clearly separate the starting materials from the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[1] The anomeric proton (H-1) in the ¹H NMR spectrum of the β-glycoside will typically appear as a singlet or a narrow doublet with a small coupling constant, and its chemical shift will be indicative of the β-configuration. 2D NMR techniques like COSY and HSQC can be used for complete assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[1]
Troubleshooting
Table 2: Common Issues and Solutions in Glycosylation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive glycosyl donor (decomposed).- Insufficiently dried reagents or glassware.- Inactive Lewis acid. | - Prepare the glycosyl bromide fresh and use immediately.- Ensure all glassware is flame-dried and reagents are anhydrous.- Use a fresh bottle of the Lewis acid promoter. |
| Formation of anomeric mixtures (low β-selectivity) | - Reaction temperature is too high.- Non-participating protecting group at C-2. | - Maintain a low reaction temperature (e.g., -40 °C or lower).- Ensure the presence of a participating group like acetyl at C-2. |
| Hydrolysis of the glycosyl donor | - Presence of moisture in the reaction. | - Use activated molecular sieves to scavenge any trace amounts of water. |
| Complex mixture of products | - Unstable starting materials or products.- Side reactions due to reactive functional groups on the acceptor. | - Ensure the purity of starting materials.- Protect any reactive functional groups on the glycosyl acceptor. |
Conclusion
5-O-Benzyl-D-ribose is a versatile and valuable starting material for the synthesis of complex carbohydrates and nucleoside analogues. The protocols detailed in this application note provide a robust and reliable pathway for the preparation of a key ribofuranosyl bromide donor and its subsequent use in stereoselective glycosylation reactions. By understanding the underlying mechanistic principles and paying close attention to experimental details, researchers can effectively utilize these methods to advance their synthetic goals in drug discovery and chemical biology. The importance of thorough characterization using modern analytical techniques such as NMR and mass spectrometry cannot be overstated in validating the outcome of these synthetic transformations.
References
-
Fray, J., & Pryde, D. (2006). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ARKIVOC, 2006(xi), 114-127. [Link]
-
Challener, C. A. (2015). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology, 39(10). [Link]
Sources
Application Notes and Protocols: Synthesis of Antiviral Nucleosides from 5-O-Benzyl-D-ribose
Introduction: The Central Role of Ribose Derivatives in Antiviral Therapy
Nucleoside analogues are a cornerstone of antiviral drug development, effectively combating viral replication by acting as terminators of DNA or RNA synthesis.[1][2][3] Many of these life-saving therapeutics are structurally derived from natural nucleosides, comprising a nucleobase linked to a ribose or deoxyribose sugar moiety.[1][3] The strategic chemical modification of these components has led to the development of potent drugs against a range of viruses, including HIV, hepatitis B and C, and coronaviruses.[2][4]
The synthesis of these antiviral agents is a complex process that hinges on the precise and stereocontrolled construction of the glycosidic bond between the sugar and the nucleobase.[5] This necessitates the use of carefully chosen starting materials and protecting groups to ensure the desired outcome.[][7][8] 5-O-Benzyl-D-ribose stands out as a particularly valuable starting material in this context. The benzyl group at the 5-position serves as a robust protecting group for the primary hydroxyl function, allowing for selective modifications at other positions of the ribose ring.[9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of antiviral nucleosides, commencing from 5-O-Benzyl-D-ribose. We will delve into the critical steps of activating the ribose moiety, the pivotal glycosylation reaction, and subsequent deprotection to yield the final active pharmaceutical ingredient.
Synthetic Strategy Overview
The overall synthetic pathway from 5-O-Benzyl-D-ribose to a target antiviral nucleoside can be conceptually divided into three major stages:
-
Preparation of the Glycosyl Donor: This involves the conversion of 5-O-Benzyl-D-ribose into a reactive intermediate, typically a per-acylated ribofuranose, which is primed for coupling with a nucleobase.
-
N-Glycosylation: This is the key bond-forming step where the activated ribose derivative is coupled with a suitably protected nucleobase to form the crucial C-N glycosidic linkage.
-
Deprotection and Final Modification: This final stage involves the removal of all protecting groups from the sugar and the nucleobase to unveil the final antiviral nucleoside. In some cases, further modifications, such as phosphorylation, may be required.
Sources
- 1. madridge.org [madridge.org]
- 2. globethesis.com [globethesis.com]
- 3. madridge.org [madridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Vorbrüggen Glycosylation with Benzyl-Protected Ribose for Nucleoside Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Vorbrüggen glycosylation for the synthesis of nucleosides, specifically utilizing a benzyl-protected ribofuranose donor. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols for substrate preparation and the glycosylation reaction itself, and provides critical insights into reaction optimization and troubleshooting. The strategic use of non-participating benzyl protecting groups to influence anomeric selectivity is a key focus. All procedures are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Introduction and Scientific Context
The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, is a cornerstone of medicinal chemistry and drug development.[1][2] Many antiviral and anticancer therapies are nucleoside analogs, making efficient and stereoselective synthetic routes paramount.[3] The Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction, stands as one of the most robust and widely used methods for forming the critical N-glycosidic bond between a sugar moiety and a nucleobase.[4][5]
This reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative, catalyzed by a Lewis acid.[5][6] The choice of protecting groups on the sugar is not merely for solubility or to prevent side reactions; it is a critical determinant of the reaction's stereochemical outcome. Acyl protecting groups (e.g., benzoyl or acetyl) at the C2 position of the ribose typically lead to the exclusive formation of the β-anomer through neighboring group participation.[5][6] This occurs via the formation of a stable 1,2-dioxolenium ion intermediate, which sterically hinders attack from the α-face.[6]
However, for the synthesis of certain nucleoside analogs or for fundamental studies, access to the α-anomer is required. This guide focuses on the use of benzyl ether protecting groups on the ribose donor. Benzyl groups are considered "non-participating," meaning they do not form a cyclic intermediate with the anomeric center. Their presence can lead to the formation of anomeric mixtures (α and β), with the ratio influenced by various reaction parameters.[4][7] Understanding how to manipulate these conditions is key to directing the synthesis towards the desired anomer.
Core Principles & Mechanism
The Vorbrüggen glycosylation proceeds through a Lewis acid-mediated activation of the glycosyl donor. The reaction can be conceptually broken down into three key stages, as illustrated below.
Figure 1. High-level overview of the Vorbrüggen glycosylation workflow.
Mechanistic Details:
-
Activation of the Glycosyl Donor: A Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄), coordinates to the anomeric leaving group (e.g., acetate) of the benzyl-protected ribose.[1][3] This facilitates its departure and generates a highly electrophilic oxocarbenium ion intermediate. The non-participating nature of the C2-benzyl ether allows this intermediate to be relatively planar, permitting nucleophilic attack from either the α or β face.
-
Nucleobase Silylation: The nucleobase (e.g., uracil, adenine) is persilylated using an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[6] This crucial step serves two purposes: it increases the solubility of the often-polar nucleobase in aprotic organic solvents and enhances its nucleophilicity.[6][8]
-
N-Glycosidic Bond Formation: The silylated, and thus more nucleophilic, nitrogen of the base attacks the anomeric carbon of the oxocarbenium ion.[5] The stereochemical outcome of this attack is influenced by factors such as the solvent, temperature, and the specific Lewis acid used.[9] Following the coupling, the silyl group is typically removed during aqueous workup.
-
Deprotection: The final step involves the removal of the benzyl protecting groups, usually via catalytic hydrogenation (e.g., Pd/C), to yield the final nucleoside.
Experimental Design & Protocols
Success in Vorbrüggen glycosylation hinges on the quality of the starting materials and careful control of reaction conditions. The following protocols provide a validated pathway from starting materials to the final coupled product.
Preparation of Key Reagents
Protocol 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (Glycosyl Donor)
Rationale: The preparation of a stable, well-characterized glycosyl donor is critical. The 1-O-acetyl group serves as an effective leaving group upon activation by the Lewis acid. This multi-step synthesis starts from commercially available D-ribose.[7]
Materials:
-
D-Ribose
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc), Hexanes for chromatography
Procedure:
-
Benzylation: a. Under an inert atmosphere (Argon or Nitrogen), suspend D-ribose (1.0 equiv) in anhydrous DMF. b. Cool the suspension to 0 °C in an ice bath. c. Add Sodium Hydride (NaH, 4.0 equiv, washed with hexanes to remove oil) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. d. Stir the mixture at 0 °C for 1 hour. e. Add Benzyl bromide (4.0 equiv) dropwise, keeping the temperature below 10 °C. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction carefully by slowly adding methanol, followed by water. h. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. i. Purify the resulting oil (perbenzylated ribose) by silica gel chromatography.
-
Acetolysis and Acetylation: a. Dissolve the purified perbenzylated ribose in a mixture of acetic acid and acetic anhydride. b. Add a catalytic amount of sulfuric acid and stir at room temperature for 4-6 hours, monitoring by TLC. c. Pour the mixture into ice-water and extract with dichloromethane. d. Wash the organic layer with saturated NaHCO₃ solution, then brine. e. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the title compound as a mixture of anomers.
Protocol 2: Silylation of the Nucleobase (Exemplified with Uracil)
Rationale: Silylation is essential for rendering the nucleobase soluble and highly nucleophilic for the subsequent coupling reaction.[8]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄) or Chlorotrimethylsilane (TMSCl) (catalytic)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Combine Uracil (1.0 equiv), a catalytic amount of ammonium sulfate, and an excess of HMDS in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) under an inert atmosphere.
-
Continue refluxing until the solution becomes clear (typically 2-4 hours), indicating complete silylation.
-
Remove the excess HMDS under reduced pressure to obtain the persilylated uracil as an oil or solid, which is used immediately in the next step without further purification.
The Vorbrüggen Glycosylation Reaction
Figure 2. Step-by-step experimental workflow for the glycosylation coupling.
Protocol 3: Coupling of Benzyl-Protected Ribose with Silylated Uracil
Rationale: This core step requires strict anhydrous conditions as the Lewis acid and silylated intermediates are highly moisture-sensitive. The choice of solvent and temperature are key variables for controlling the α/β ratio.
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 equiv)
-
Persilylated Uracil (from Protocol 2, ~1.2 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Under an inert atmosphere, dissolve the benzyl-protected ribose donor in anhydrous acetonitrile.
-
Add the freshly prepared silylated uracil to the solution.
-
Cool the stirred mixture to 0 °C.
-
Add TMSOTf dropwise via syringe over 5 minutes. The reaction may change color.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Upon completion (disappearance of the ribose donor), carefully quench the reaction by adding it to a stirred, cold saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to separate the α and β anomers.
Data, Optimization, and Troubleshooting
The stereochemical outcome of the Vorbrüggen reaction with non-participating groups is highly dependent on reaction conditions.
Factors Influencing Anomeric Selectivity
| Parameter | Effect on α/β Ratio | Rationale & Causality |
| Lewis Acid | Stronger Lewis acids (e.g., TMSOTf, SnCl₄) can favor more Sₙ1-like character, potentially leading to thermodynamic product mixtures.[1][3] | A more dissociated oxocarbenium ion allows for less hindered attack, often favoring the thermodynamically more stable anomer. |
| Solvent | Acetonitrile can sometimes favor β-anomer formation through a potential Sₙ2-like mechanism or solvent participation.[9] Less polar solvents like DCM may favor different ratios. | The solvent can influence the lifetime and geometry of the oxocarbenium intermediate. In some cases, acetonitrile can act as a temporary nucleophile.[10][11] |
| Temperature | Lower temperatures (e.g., -20 °C to 0 °C) often favor the kinetically controlled product, while higher temperatures can lead to anomerization and the thermodynamic product. | At lower temperatures, the reaction pathway with the lowest activation energy is favored. At higher temperatures, equilibration between anomers can occur if the reaction is reversible.[8] |
| Nucleobase | The inherent nucleophilicity and steric bulk of the nucleobase can influence the transition state of the attack on the oxocarbenium ion. | Purines, being bulkier, may exhibit different facial selectivity compared to pyrimidines. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete silylation of nucleobase.2. Moisture in the reaction.3. Inactive Lewis acid. | 1. Ensure silylation goes to completion (clear solution). Use freshly prepared silylated base.2. Use flame-dried glassware and anhydrous, freshly distilled solvents.3. Use a fresh, unopened bottle of Lewis acid. |
| Complex Mixture of Products | 1. Degradation of starting material or product.2. Side reactions (e.g., with solvent).[10][11] | 1. Run the reaction at a lower temperature.2. Consider changing the solvent (e.g., from MeCN to 1,2-dichloroethane if solvent adducts are observed). |
| Poor Anomeric Selectivity | Reaction conditions are not optimized for the desired anomer. | Systematically vary the parameters in the table above (solvent, temperature, Lewis acid) to find the optimal conditions for your specific substrate combination. |
| Anomerization during Purification | The separated anomers are equilibrating on the silica gel. | Add a small amount of triethylamine (~0.5%) to the chromatography eluent to neutralize the acidic silica gel surface. |
Conclusion
The Vorbrüggen glycosylation using benzyl-protected ribose is a powerful, albeit nuanced, method for nucleoside synthesis. Unlike reactions with participating protecting groups, the use of benzyl ethers opens a pathway to both α and β anomers. Mastery of this reaction lies in the meticulous control of experimental conditions. By understanding the underlying mechanism and systematically optimizing parameters such as the Lewis acid, solvent, and temperature, researchers can effectively steer the reaction towards the desired stereochemical outcome. The protocols and insights provided herein serve as a robust foundation for the successful application of this essential transformation in the synthesis of novel nucleoside analogs for drug discovery and biological investigation.
References
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. Available at: [Link]
-
Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. Available at: [Link]
-
How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Available at: [Link]
-
Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. Available at: [Link]
-
Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons. ResearchGate. Available at: [Link]
-
File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png - Wikimedia Commons. Available at: [Link]
-
Vorbrüggen Glycosylation. Wiley Online Library. Available at: [Link]
-
Nucleobase glycosylation with glycosyl acetates. ResearchGate. Available at: [Link]
-
Synthesis of nucleosides - Wikipedia. Available at: [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Available at: [Link]
-
Nucleobase Protection of Deoxyribo- And Ribonucleosides. PubMed. Available at: [Link]
-
Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. ACS Publications. Available at: [Link]
- CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. Google Patents.
-
A solvent-free Vorbrüggen glycosylation. Royal Society of Chemistry. Available at: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. Available at: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. National Institutes of Health (NIH). Available at: [Link]
-
Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Royal Society of Chemistry. Available at: [Link]
-
Glycosylation of Nucleosides. ACS Publications. Available at: [Link]
-
Protection of 2′‐Hydroxy Functions of Ribonucleosides. Wiley Online Library. Available at: [Link]
-
Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. ACS Publications. Available at: [Link]
-
Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. ResearchGate. Available at: [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. Available at: [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. National Institutes of Health (NIH). Available at: [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
-
Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. ACS Publications. Available at: [Link]
-
Ribonucleotides. National Institutes of Health (NIH). Available at: [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Available at: [Link]
-
Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester. ResearchGate. Available at: [Link]
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. Available at: [Link]
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer. National Institutes of Health (NIH). Available at: [Link]
-
Themed collection: Glycosylation: New methodologies and applications. Royal Society of Chemistry. Available at: [Link]
-
Glycosylation Precursors. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Nucleocytoplasmic Glycosylation. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 11. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Nucleoside Analogs via Mitsunobu Reaction of 5-O-Benzyl-D-ribose with Nucleobases
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Strategic Importance of the Mitsunobu Reaction in Nucleoside Synthesis
Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. Their efficacy hinges on their structural similarity to endogenous nucleosides, allowing them to interfere with nucleic acid replication and other vital cellular processes. A critical step in the synthesis of these therapeutic agents is the formation of the N-glycosidic bond between a sugar moiety and a nucleobase. The Mitsunobu reaction has emerged as a powerful tool for this transformation due to its mild reaction conditions and, crucially, its stereospecificity.[1][2]
This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the C-N bond essential for nucleoside formation, through a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A key advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at the alcohol's carbon center, which is paramount when dealing with chiral sugars like D-ribose.[3][5][6]
This application note provides a detailed protocol for the Mitsunobu reaction between 5-O-Benzyl-D-ribose and various nucleobases, a common starting point for the synthesis of more complex nucleoside analogs. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide guidance for troubleshooting common issues, thereby equipping researchers with the knowledge to successfully employ this versatile reaction in their drug discovery endeavors.
The Mitsunobu Reaction Mechanism: A Stepwise Exploration
The Mitsunobu reaction proceeds through a complex but well-studied mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The overall process can be conceptualized as the activation of an alcohol to create a good leaving group, followed by an Sₙ2 displacement by a nucleophile.[2][3]
The key steps are as follows:
-
Formation of the Betaine: Triphenylphosphine (PPh₃), a good nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[3][5][7]
-
Protonation of the Betaine: The betaine is a strong base and deprotonates the nucleobase (the acidic component), forming an ion pair.[3] For the reaction to proceed efficiently, the nucleophile should have a pKa of less than 13.[3][5]
-
Formation of the Alkoxyphosphonium Salt: The alcohol (5-O-Benzyl-D-ribose) attacks the positively charged phosphorus atom of the protonated betaine, displacing the dialkyl hydrazodicarboxylate and forming a key intermediate: the alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[5][6]
-
Sₙ2 Displacement: The deprotonated nucleobase then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in a classic Sₙ2 fashion. This results in the formation of the desired N-glycosidic bond with a complete inversion of stereochemistry at the anomeric carbon.[2][3][8] The driving force for this final step is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[5]
Caption: The mechanistic pathway of the Mitsunobu reaction.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| 5-O-Benzyl-D-ribose | ≥98% | Sigma-Aldrich, Carbosynth | Must be thoroughly dried before use. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich, Acros Organics | |
| Diisopropyl azodicarboxylate (DIAD) | 95-98% | Sigma-Aldrich, TCI Chemicals | DEAD can also be used. DIAD is often preferred for easier removal of the hydrazine byproduct. |
| Purine Nucleobase (e.g., 6-Chloropurine) | ≥98% | Sigma-Aldrich, TCI Chemicals | Other purines like adenine may lead to N9 and N3 coupled products.[1] |
| Pyrimidine Nucleobase (e.g., Uracil) | ≥98% | Sigma-Aldrich, TCI Chemicals | Pyrimidines can be less reactive.[9] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore, Sigma-Aldrich | A dry, aprotic solvent is crucial for reaction success. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle, Fisher Scientific | For column chromatography. |
Detailed Experimental Protocols
General Considerations:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
The reaction should be performed under an inert atmosphere (N₂ or Ar).
Protocol 1: Synthesis of 5'-O-Benzyl-6-chloro-9-(β-D-ribofuranosyl)purine
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve 5-O-Benzyl-D-ribose (1.0 eq.), 6-chloropurine (1.05 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (to make a 0.1 M solution with respect to the ribose derivative).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution over 15-20 minutes. The addition is exothermic, and a color change to yellow or orange is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Add silica gel and concentrate to dryness to prepare for dry loading.
-
-
Purification: Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 60% EtOAc). The triphenylphosphine oxide byproduct will also be eluted.
-
Characterization: Combine the fractions containing the desired product, evaporate the solvent, and dry under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The β-anomer is expected as the major product.[9]
Protocol 2: Synthesis of 5'-O-Benzyl-1-(β-D-ribofuranosyl)uracil
The procedure is analogous to Protocol 1, with uracil replacing 6-chloropurine.
-
Preparation: In a flame-dried, three-neck round-bottom flask, dissolve 5-O-Benzyl-D-ribose (1.0 eq.), uracil (1.05 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of DIAD: Add DIAD (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Pyrimidine nucleobases are generally less reactive than purines, so a longer reaction time may be necessary.[9]
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | • Wet reagents or solvent.• Incorrect order of reagent addition.• Nucleobase is not acidic enough (pKa > 13).[3][10]• Steric hindrance around the alcohol. | • Ensure all reagents and solvents are anhydrous.• Follow the recommended order of addition (alcohol, nucleobase, PPh₃, then DIAD).• Consider using a stronger base to deprotonate the nucleobase in a separate step, although this deviates from the standard protocol.• For sterically hindered alcohols, increasing the reaction temperature or using a more reactive phosphine might help. |
| Formation of Side Products | • The azodicarboxylate can act as a nucleophile.[3]• Anhydride formation if the nucleophile is a carboxylic acid.[8]• For purines, undesired N3 or N7 isomers may form.[1] | • Ensure slow, dropwise addition of DIAD/DEAD at 0 °C.• Use a slight excess of the nucleobase.• Careful chromatographic purification is essential to separate isomers. |
| Difficult Purification | • Triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct can be difficult to separate from the product. | • The hydrazine byproduct from DIAD is generally easier to remove than that from DEAD.• Some modified phosphines or azodicarboxylates are designed for easier byproduct removal.[3]• Triturating the crude product with a non-polar solvent like diethyl ether can sometimes precipitate out the TPPO.[9] |
Expected Results and Data Summary
The Mitsunobu reaction, when performed under optimal conditions, should provide the desired β-nucleoside with good regioselectivity for N9-alkylation in purines and N1-alkylation in pyrimidines. Yields can vary depending on the specific nucleobase used.
| Nucleobase | Expected Major Product | Typical Yield Range | Key Considerations |
| 6-Chloropurine | 5'-O-Benzyl-6-chloro-9-(β-D-ribofuranosyl)purine | 60-85% | Good reactivity and regioselectivity. |
| Adenine | 5'-O-Benzyl-9-(β-D-ribofuranosyl)adenine | 50-70% | Potential for N3 and N7 isomer formation.[1] |
| Uracil | 5'-O-Benzyl-1-(β-D-ribofuranosyl)uracil | 40-60% | Lower reactivity compared to purines.[9] |
| Thymine | 5'-O-Benzyl-1-(β-D-ribofuranosyl)thymine | 45-65% | Similar reactivity to uracil. |
| N⁴-Benzoyl-cytosine | 5'-O-Benzyl-N⁴-benzoyl-1-(β-D-ribofuranosyl)cytosine | 30-50% | Poor solubility can be an issue.[1] |
Yields are estimates and can vary based on reaction scale and purity of reagents.
Experimental Workflow Visualization
Caption: Overall workflow for nucleoside synthesis via Mitsunobu reaction.
References
-
Demir, A. S. (2013). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 113(10), 7769-7845. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Padiya, K. J., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4878-4881. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Li, J., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5439-5460. [Link]
-
Miller, P. W., & Ni Cheallaigh, A. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry, 89(1), 1-17. [Link]
-
Wang, G., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]
-
Bedell, T. A., & Wilson, J. N. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(17), 11775-11782. [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: A Detailed Guide to the Coupling of 5-O-Benzyl-D-ribose with Purine Derivatives
Abstract
The synthesis of nucleoside analogues is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. A crucial transformation in this field is the N-glycosylation of a heterocyclic base with a suitably protected sugar moiety. This guide provides an in-depth technical overview and detailed protocols for the coupling of 5-O-Benzyl-D-ribose derivatives with purine bases. We will explore the strategic importance of protecting groups, the mechanism and optimization of the Vorbrüggen glycosylation, and the analytical methods for characterization of the resulting nucleoside analogues. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine their synthetic strategies for purine nucleosides.
Introduction: The Strategic Importance of 5'-O-Benzyl Protected Ribonucleosides
The synthesis of nucleosides involves the formation of a covalent bond between a nucleophilic heterocyclic base and an electrophilic sugar.[1] The 5'-hydroxyl group of the ribose moiety is often a key site for further modification, such as phosphorylation to the active triphosphate form.[2] Therefore, the use of a stable yet readily cleavable protecting group for the 5'-position is of paramount importance. The benzyl group serves as an excellent choice due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation.
The primary challenge in the synthesis of purine nucleosides is controlling the regioselectivity of the glycosylation reaction. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential formation of a mixture of isomers. For most biological applications, the N9-substituted purine nucleoside is the desired product. This guide will focus on strategies to achieve high N9 regioselectivity.
The Vorbrüggen Glycosylation: A Powerful Tool for N-Glycosidic Bond Formation
The silyl-Hilbert-Johnson (SHJ) reaction, more commonly known as the Vorbrüggen glycosylation, is the most widely used and mildest method for the synthesis of nucleosides.[3] The reaction involves the coupling of a silylated heterocyclic base with a protected sugar activated at the anomeric carbon, typically as an acetate, in the presence of a Lewis acid catalyst.[3]
Mechanism of the Vorbrüggen Glycosylation
The reaction proceeds through the formation of a key cyclic cation intermediate from the protected sugar in the presence of a Lewis acid.[3] This cation is then attacked by the most nucleophilic nitrogen of the silylated purine base. The use of a participating group at the 2'-position of the ribose, such as an acetyl or benzoyl group, ensures the formation of the β-anomer through neighboring group participation.[1]
Caption: General mechanism of the Vorbrüggen glycosylation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the synthesis, from the preparation of the activated sugar to the coupling with protected purine derivatives and final deprotection.
Preparation of the Activated Sugar: 1-O-Acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose
The synthesis of the activated sugar is a critical first step. While various methods exist, a common route involves the benzoylation and subsequent acetylation of a 5-O-benzyl-ribose derivative. For the purpose of this guide, we will outline a general procedure adapted from established methods for preparing similar acylated ribofuranoses.[4]
Protocol 1: Synthesis of 1-O-Acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose
-
Benzoylation of 5-O-benzyl-D-ribose:
-
Dissolve 5-O-benzyl-D-ribose (1 equivalent) in a mixture of pyridine and dichloromethane (CH₂Cl₂) at 0 °C.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,2,3-tri-O-benzoyl-5-O-benzyl-D-ribofuranose.
-
-
Acetolysis to introduce the 1-O-acetyl group:
-
Dissolve the crude tribenzoylated ribose in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford 1-O-acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose as a mixture of anomers.
-
Protecting Group Strategies for Purines
To ensure N9 regioselectivity, the exocyclic amino groups of purines must be protected. Additionally, for guanine, the O6-lactam function is often modified to further direct the glycosylation to N9.
-
Adenine: The N6-amino group is commonly protected with a benzoyl (Bz) group. N6-benzoyladenine is commercially available or can be synthesized by treating adenosine with benzoyl chloride in pyridine.[5]
-
Guanine: A dual protection strategy is often employed. The N2-amino group is typically protected with an acetyl (Ac) or isobutyryl (iBu) group, and the O6-lactam is protected as a diphenylcarbamoyl ether. This N2-acetyl-O6-diphenylcarbamoylguanine derivative has proven to be highly effective in directing N9 glycosylation.[2]
Vorbrüggen Glycosylation Protocol: Coupling with Protected Purines
The following is a general protocol for the Vorbrüggen glycosylation. Optimal conditions, particularly the choice of Lewis acid and solvent, may vary depending on the specific purine derivative.
Protocol 2: General Vorbrüggen Glycosylation
-
Silylation of the Protected Purine:
-
Suspend the protected purine (e.g., N6-benzoyladenine or N2-acetyl-O6-diphenylcarbamoylguanine) (1.2 equivalents) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear (typically 1-2 hours).
-
Cool the solution to room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1-O-acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose (1 equivalent) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Cool the sugar solution to 0 °C.
-
Slowly add the Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄) (1.2-1.5 equivalents), to the sugar solution.
-
Add the freshly prepared silylated purine solution to the activated sugar solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 5'-O-benzyl nucleoside.
-
| Parameter | Adenine Coupling | Guanine Coupling | Reference |
| Purine Derivative | N6-Benzoyladenine | N2-Acetyl-O6-diphenylcarbamoylguanine | [2][5] |
| Sugar Derivative | 1-O-Acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose | 1-O-Acetyl-2,3-di-O-benzoyl-5-O-benzyl-D-ribofuranose | [4] |
| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) | N,O-Bis(trimethylsilyl)acetamide (BSA) | [6] |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | [7] |
| Solvent | Anhydrous Acetonitrile | Anhydrous 1,2-Dichloroethane | [7] |
| Temperature | 80 °C | 80 °C | [7] |
| Typical Yield | 75-90% | 70-85% | [2][7] |
Deprotection of the Nucleoside Analogue
The final step is the removal of the protecting groups to yield the target 5'-O-benzyl nucleoside.
Protocol 3: Deprotection
-
Removal of Acyl Protecting Groups (Benzoyl and Acetyl):
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all acyl groups are removed.
-
Neutralize the reaction with a weak acid (e.g., acetic acid or Dowex-50 H⁺ resin).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by chromatography if necessary.
-
-
Removal of the Benzyl Group (Optional):
-
If the final product requires a free 5'-hydroxyl group, the benzyl group can be removed by catalytic hydrogenation.
-
Dissolve the deacylated nucleoside in methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final deprotected nucleoside.
-
Caption: Overall workflow for the synthesis of purine nucleosides.
Characterization of Products
The successful synthesis and purification of the target nucleosides must be confirmed by appropriate analytical techniques.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of each reaction step and for identifying the appropriate fractions during column chromatography. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation of the starting materials, products, and any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of the synthesized nucleosides.
-
¹H NMR: The anomeric proton (H-1') typically appears as a doublet in the range of δ 6.0-6.5 ppm. The coupling constant (J) between H-1' and H-2' can help confirm the β-anomeric configuration (typically J₁',₂' < 5 Hz for β-ribonucleosides). The signals for the benzyl and benzoyl protecting groups will be prominent in the aromatic region (δ 7.0-8.2 ppm).
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1') is also indicative of the anomeric configuration.
-
Distinguishing N7 and N9 Regioisomers: In some cases, a mixture of N7 and N9 isomers may be formed. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the site of glycosylation. An HMBC correlation between the anomeric proton (H-1') and the C4 and C8 carbons of the purine ring is indicative of the N9 isomer, while a correlation to C5 and C8 would suggest the N7 isomer.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Conclusion
The coupling of 5-O-benzyl-D-ribose with purine derivatives via the Vorbrüggen glycosylation is a robust and versatile method for the synthesis of valuable nucleoside analogues. Careful selection of protecting groups for the purine base is crucial for achieving high N9 regioselectivity. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully synthesize and characterize these important compounds, paving the way for further advancements in medicinal chemistry and drug development.
References
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - ResearchGate. [Link]
- CN112341509A - Preparation method of N6-benzoyl adenosine - Google P
-
How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ? - ResearchGate. [Link]
-
Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling - Royal Society of Chemistry. [Link]
- Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google P
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed. [Link]
-
High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine - ResearchGate. [Link]
-
Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed. [Link]
-
First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC - NIH. [Link]
-
Efficient and Practical Synthesis of 5'-Deoxytubercidin and Its Analogues via Vorbrüggen Glycosylation - ResearchGate. [Link]
-
2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC - NIH. [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose - ResearchGate. [Link]
-
Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and ... - PubMed. [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. - ResearchGate. [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave online. [Link]
-
Synthesis of nucleosides - Wikipedia. [Link]
-
Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - MDPI. [Link]
-
A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates as PNA Building Blocks from 7-(4-Nitrobenzyl)guanine Derivatives - ResearchGate. [Link]
- Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.usm.my [eprints.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antiviral evaluation of nucleosides of 5-methylimidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Coupling of 5-O-Benzyl-D-ribose with pyrimidine derivatives
Application Notes & Protocols
Topic: Coupling of 5-O-Benzyl-D-ribose with Pyrimidine Derivatives: A Guide to Nucleoside Analogue Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Importance of C-N Bond Formation
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry and drug development, yielding compounds with potent antiviral and anticancer properties. The central challenge in this synthesis is the stereoselective formation of the N-glycosidic bond between a sugar moiety and a heterocyclic base. This guide provides an in-depth exploration of the coupling of 5-O-Benzyl-D-ribose, a key protected sugar, with various pyrimidine derivatives. Our focus is on the widely adopted Vorbrüggen glycosylation method, elucidating the mechanistic principles and providing detailed, field-proven protocols for practical application in a research setting.
The benzyl group at the 5'-OH position serves as a stable protecting group, preventing unwanted side reactions during synthesis while being readily removable in the final stages.[] This strategic protection allows for precise chemical manipulations at other positions, which is critical for the synthesis of complex nucleoside targets.
Part 1: Core Principles & Mechanistic Rationale
The successful synthesis of nucleosides hinges on precise control over reactivity and stereochemistry. This is achieved through a combination of protecting group strategy and a carefully chosen coupling methodology.
The Imperative of Protecting Groups
Nucleosides possess multiple reactive functional groups (hydroxyls on the sugar, amino and imide/lactam groups on the base) that must be temporarily blocked or "protected" to ensure the glycosylation reaction occurs only at the desired position (N1 for pyrimidines).[2]
-
Sugar Hydroxyls (2'-OH and 3'-OH): Besides the pre-existing 5-O-benzyl group, the remaining hydroxyls on the ribose ring are typically protected with acyl groups like acetyl (Ac) or benzoyl (Bz). These groups serve a dual purpose: they prevent side reactions and, crucially, the C2-acyl group provides "neighboring group participation." This participation directs the incoming nucleobase to attack the anomeric carbon from the opposite (beta) face, ensuring the formation of the biologically relevant β-anomer.[3]
-
Pyrimidine Nucleobases: The imide/lactam functions of pyrimidines (like uracil and thymine) and the exocyclic amino group of cytosine must be protected to prevent O-glycosylation or other side reactions.[2][4] The most common and effective strategy is silylation, typically using hexamethyldisilazane (HMDS). This process converts the N-H protons to trimethylsilyl (TMS) groups, which increases the nucleophilicity of the N1 nitrogen and enhances the solubility of the base in organic solvents.[5]
The Vorbrüggen Glycosylation: A Powerful C-N Coupling Strategy
The silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation, is the gold standard for nucleoside synthesis due to its mild conditions and broad applicability.[3][6] The reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative that has a good leaving group at the anomeric (C1) position, catalyzed by a Lewis acid.[3]
Mechanism Overview:
-
Activation: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to the leaving group (e.g., an acetate) at the anomeric carbon of the protected 5-O-Benzyl-D-ribose derivative.
-
Formation of the Oxocarbenium Ion: The activated leaving group departs, and the neighboring C2-acetyl group participates to form a stable, cyclic acyloxonium ion intermediate. This intermediate sterically shields the alpha-face of the anomeric carbon.
-
Nucleophilic Attack: The silylated pyrimidine base, with its enhanced nucleophilicity at N1, attacks the anomeric carbon from the less hindered beta-face.
-
Product Formation: The C-N bond is formed, and subsequent loss of the silyl group yields the protected β-nucleoside.
This mechanism is visualized in the diagram below.
Caption: Mechanism of the Vorbrüggen Glycosylation.
Part 2: Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the key stages of the coupling process.
Workflow Overview
The overall synthetic strategy is a multi-step process that requires careful execution and monitoring at each stage.
Caption: Overall Synthetic Workflow.
Protocol 1: Preparation of the Glycosyl Donor (1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose)
Rationale: Acyl protecting groups are essential for stereocontrol. Creating a 1-O-acetyl derivative from the protected ribose provides a suitable leaving group for the Lewis acid-catalyzed coupling reaction. While the prompt specifies a 5-O-benzyl group, a common precursor involves full benzoylation followed by selective deprotection, or direct benzoylation of 5-O-benzyl ribose. For this protocol, we will assume the latter.
Materials:
-
5-O-Benzyl-D-ribose
-
Anhydrous Pyridine
-
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-O-Benzyl-D-ribose in anhydrous pyridine under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (typically 2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the mixture with DCM. The organic layers are combined, washed with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the protected ribose derivative.
Protocol 2: Silylation of Pyrimidine Base (Uracil Example)
Rationale: Silylation increases the nucleophilicity of the pyrimidine N1 atom and improves its solubility in the aprotic solvents used for the coupling reaction.[5]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate as a catalyst
-
Anhydrous toluene or acetonitrile
Procedure:
-
Combine Uracil and a catalytic amount of ammonium sulfate in a flask equipped with a reflux condenser.
-
Add HMDS (excess) to the flask.
-
Heat the mixture to reflux and maintain for several hours until the solution becomes clear, indicating complete silylation.
-
Remove the excess HMDS and solvent under reduced pressure to obtain the persilylated uracil as an oil or solid, which is used immediately in the next step.
Protocol 3: The Vorbrüggen Coupling Reaction
Rationale: This is the key C-N bond-forming step. The use of a strong Lewis acid like TMSOTf at low temperatures promotes the formation of the oxocarbenium intermediate and minimizes side reactions.[7][8]
Materials:
-
Protected 5-O-Benzyl-D-ribose derivative (from Protocol 1)
-
Silylated pyrimidine (from Protocol 2)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected ribose derivative and the silylated pyrimidine in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add TMSOTf (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate the protected nucleoside.
Part 3: Data Summary and Troubleshooting
The efficiency of the Vorbrüggen coupling can vary based on the specific pyrimidine base and the reaction conditions.
Table 1: Representative Coupling Conditions and Yields
| Pyrimidine Base | Lewis Acid Catalyst | Solvent | Temperature | Typical Yield (%) |
| Uracil | TMSOTf | Acetonitrile | 0 °C to RT | 80-95% |
| Thymine | TMSOTf | Acetonitrile | 0 °C to RT | 85-98% |
| N⁴-Acetylcytosine | SnCl₄ | 1,2-Dichloroethane | Room Temp | 70-90% |
| 5-Fluorouracil | TMSOTf | Acetonitrile | 0 °C to RT | 75-90% |
Note: Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete silylation of the base. | Ensure the silylation reaction goes to completion (clear solution). Use freshly distilled HMDS. |
| Inactive Lewis acid catalyst. | Use a fresh, unopened bottle of TMSOTf or SnCl₄. | |
| Moisture in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. | |
| Formation of α-anomer | Lack of C2-acyl participating group. | Ensure the ribose derivative has an acyl (acetyl, benzoyl) protecting group at the C2 position. |
| Reaction temperature is too high. | Maintain low temperatures (0 °C or below) during the addition of the Lewis acid. | |
| Multiple Products | O-glycosylation or reaction at other N atoms. | Ensure complete silylation of the pyrimidine base to direct the reaction to N1. |
| Degradation of starting materials or product. | Use milder conditions; check the stability of your specific pyrimidine to the Lewis acid. |
References
-
Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of nucleosides. (2023, October 25). In Wikipedia. Retrieved from [Link]
-
Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. (2011). PubMed. Retrieved from [Link]
-
Nucleobase Protection of Deoxyribo- And Ribonucleosides. (n.d.). PubMed. Retrieved from [Link]
-
Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. (2021). ACS Publications. Retrieved from [Link]
-
The use of silyl protecting groups in nucleoside and nucleotide chemistry. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. (2015). ACS Publications. Retrieved from [Link]
-
Mechanochemical synthesis of nucleosides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Use of 5-O-Benzyl-D-ribose for the Synthesis of Modified RNA
Abstract
The synthesis of chemically modified ribonucleic acid (RNA) is a cornerstone of modern therapeutic development and biological research, enabling the production of siRNA, mRNA vaccines, and antisense oligonucleotides. Standard automated solid-phase synthesis, which relies on acid-labile protecting groups like the 4,4'-dimethoxytrityl (DMT) group for the 5'-hydroxyl, precludes the incorporation of acid-sensitive moieties. This guide details an orthogonal strategy employing the acid-stable 5'-O-benzyl (Bn) protecting group, derived from 5-O-Benzyl-D-ribose. We provide a comprehensive overview of the rationale, detailed protocols for the synthesis of the requisite phosphoramidite building block, its incorporation into oligonucleotides, and a robust deprotection method using catalytic transfer hydrogenation. This approach offers researchers expanded synthetic freedom for creating novel, functionally complex RNA molecules.
Introduction: The Need for an Orthogonal Protecting Group Strategy
The automated solid-phase synthesis of RNA via the phosphoramidite method is a cyclical process involving four key steps: 5'-deprotection, coupling, capping, and oxidation.[1] In standard protocols, the 5'-hydroxyl group of the ribose is protected by an acid-labile DMT group.[2][3] This group is removed at the start of each cycle with a dilute acid, a step that is repeated multiple times during the synthesis of a single oligonucleotide.
While highly efficient, this reliance on repeated acid treatment creates a significant limitation: the inability to incorporate monomers containing acid-sensitive modifications. Furthermore, the bulky DMT group can sometimes present steric challenges in the synthesis of highly structured or repetitive sequences.[4]
An orthogonal protecting group strategy overcomes these limitations by employing a 5'-protecting group that is stable to the acidic conditions of the synthesis cycle but can be removed under a distinct, non-acidic condition.[4] The benzyl (Bn) group is an ideal candidate. It is a robust ether linkage, completely stable to the acidic and basic conditions used during standard RNA synthesis and deprotection of nucleobases, but it can be selectively and cleanly cleaved by hydrogenolysis.[5][6] This application note provides the scientific rationale and field-proven protocols for leveraging 5-O-Benzyl-D-ribose in an orthogonal approach to modified RNA synthesis.
Synthesis of the 5'-O-Benzyl Phosphoramidite Monomer
The journey begins with the preparation of the key precursor, 5-O-Benzyl-D-ribose, which is then converted into a phosphoramidite building block compatible with automated synthesizers. The following workflow outlines a typical synthetic route.
Caption: Synthetic workflow for the 5'-O-Benzyl phosphoramidite monomer.
Protocol 2.1: Synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-D-ribofuranoside
This protocol details the initial protection of D-ribose, making the 5'-hydroxyl selectively available for benzylation.
-
Isopropylidene Protection: To a suspension of D-ribose (1 equiv.) in anhydrous acetone/methanol (e.g., 10:1 v/v), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Stir at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of methyl 2,3-O-isopropylidene-D-ribofuranoside.[7] Neutralize the reaction with a base (e.g., NaHCO₃), filter, and concentrate the solvent under reduced pressure.
-
Benzylation: Dissolve the crude product from the previous step in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, ~1.2 equiv., 60% dispersion in mineral oil) portion-wise with careful venting. Allow the mixture to stir for 30 minutes at 0 °C. Add benzyl bromide (BnBr, ~1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-5-O-benzyl-D-ribofuranoside as a clear oil.
Protocol 2.2: Conversion to the Final Phosphoramidite
The protected riboside is then hydrolyzed, coupled to a nucleobase, and phosphitylated.
-
Hydrolysis: The product from Protocol 2.1 is hydrolyzed under mild aqueous acidic conditions (e.g., acetic acid/water) to remove the methyl glycoside and isopropylidene groups, yielding 5-O-Benzyl-D-ribose.[8]
-
Nucleoside Formation: The 5-O-Benzyl-D-ribose is then used in a standard Vorbrüggen glycosylation reaction with a silylated, protected nucleobase (e.g., N⁶-benzoyl-adenine) in the presence of a Lewis acid like TMSOTf to form the desired N-glycosidic bond.[9]
-
Orthogonal 2'-OH Protection: The resulting 2',3'-diol is protected using a standard 2'-OH protecting group for RNA synthesis, such as TBDMS or TOM, following established procedures that allow for selective protection of the 2'-hydroxyl.[10][11]
-
Phosphitylation: The free 3'-hydroxyl of the fully protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator (e.g., tetrazole) to yield the final 5'-O-Benzyl-protected ribonucleoside phosphoramidite. This product should be purified and stored under anhydrous conditions.
Application: Solid-Phase Synthesis of Modified RNA
The synthesized 5'-O-Benzyl phosphoramidite is used in an automated DNA/RNA synthesizer. The key difference from a standard run is the stability of the 5'-O-Bn group to acid, meaning the detritylation step is omitted for this monomer and all subsequent cycles until the final deprotection.
Caption: Comparison of synthesis cycles: standard DMT vs. 5'-O-Benzyl.
Protocol 3.1: Automated RNA Synthesis
-
Synthesizer Setup: Dissolve the 5'-O-Benzyl phosphoramidite in anhydrous acetonitrile to the required concentration and install it on a port of the automated synthesizer.
-
Cycle Programming: Program the synthesis protocol. For the cycle where the 5'-O-Benzyl monomer is added, and for all subsequent cycles, the acid deblocking step (typically trichloroacetic acid in dichloromethane) must be bypassed.
-
Synthesis Execution: Initiate the synthesis. The coupling, capping, and oxidation steps proceed using standard reagents and times. For example, a 3-6 minute coupling time with an activator like BTT or ETT is typical.[12]
-
Post-Synthesis: Upon completion, the controlled pore glass (CPG) support contains the full-length oligonucleotide with the 5'-O-Benzyl group intact.
Orthogonal Deprotection and Purification
The final deprotection sequence is performed in discrete steps, showcasing the power of the orthogonal strategy.
Protocol 4.1: Base and 2'-OH Deprotection
-
Ammonolysis: Treat the CPG support with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperature (e.g., 65 °C). This single step simultaneously cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases (e.g., Bz, Ac) and the phosphate backbone (cyanoethyl).[12]
-
2'-OH Deprotection: After removing the ammonia solution and drying the oligonucleotide, remove the 2'-O-TBDMS protecting groups by treating with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP.[12]
-
Desalting: Purify the crude, 5'-O-Benzyl-RNA via desalting (e.g., ethanol precipitation or size-exclusion chromatography) to remove salts and small molecule impurities.
Protocol 4.2: 5'-O-Benzyl Group Removal via Catalytic Transfer Hydrogenation (CTH)
CTH is a safe and highly efficient method that avoids the use of high-pressure hydrogen gas, making it accessible to most laboratories.[13]
-
Reaction Setup: Dissolve the desalted 5'-O-Benzyl-RNA in a suitable solvent system, such as a mixture of water and a hydrogen-donating alcohol like isopropanol or ethanol.
-
Catalyst and Donor Addition: Add the hydrogen donor, typically ammonium formate or formic acid (3-5 equivalents per benzyl group).[13][14] Carefully add the palladium on carbon catalyst (Pd/C, 10% w/w, typically 10-20% by weight of the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle as a slurry in the reaction solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by an appropriate analytical method, such as mass spectrometry or HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with water.
-
Final Purification: The fully deprotected RNA is then purified to homogeneity using standard techniques such as HPLC or PAGE.
Data Summary and Rationale
The choice of a 5'-O-Benzyl protecting group is dictated by the specific requirements of the target RNA molecule. Its utility is summarized below.
| Feature | Standard DMT Group | 5'-O-Benzyl Group | Rationale for Use of Benzyl Group |
| Stability | Acid-labile, base-stable | Acid-stable, base-stable | Enables incorporation of acid-sensitive monomers (e.g., modified bases, linkers) that would be degraded by repeated acid washes. |
| Deprotection | Dilute acid (TCA in DCM) | Catalytic Transfer Hydrogenation (Pd/C, H-donor) | Provides a fully orthogonal deprotection pathway, allowing for multi-step, post-synthetic modifications before 5'-deprotection. |
| Steric Hindrance | High (bulky trityl cage) | Low (flexible benzyl group) | May improve coupling efficiencies for sterically demanding syntheses, such as highly structured or repetitive sequences.[4] |
| Monitoring | Colorimetric (trityl cation) | None (requires post-synthesis analysis) | The loss of in-line colorimetric monitoring is a trade-off for the increased synthetic scope. |
Conclusion
The use of 5-O-Benzyl-D-ribose as a precursor for a 5'-O-Benzyl phosphoramidite offers a powerful, orthogonal approach to the synthesis of complex and modified RNA. By replacing the acid-labile DMT group with the hydrogenolysis-labile benzyl group, researchers can bypass the limitations of standard protocols, opening the door to the creation of novel RNA architectures with sensitive functionalities. The protocols provided herein for monomer synthesis, automated incorporation, and final deprotection via catalytic transfer hydrogenation constitute a validated workflow for drug development professionals and research scientists aiming to push the boundaries of nucleic acid chemistry.
References
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). National Center for Biotechnology Information. [Link]
-
Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. (2015). ACS Publications. [Link]
-
Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. (n.d.). Journal of the American Chemical Society. [Link]
-
Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (n.d.). ChemRxiv. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. (n.d.). MDPI. [Link]
-
Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. (n.d.). Science of Synthesis. [Link]
-
An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. (n.d.). National Center for Biotechnology Information. [Link]
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). PubMed Central. [Link]
-
Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. [Link]
-
Protection of 5′-Hydroxy Functions of Nucleosides. (2000). Current Protocols in Nucleic Acid Chemistry. [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (n.d.). ACS Publications. [Link]
-
Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. (n.d.). ResearchGate. [Link]
-
TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Glen Research. [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Double-headed nucleosides: Synthesis and applications. (n.d.). PubMed Central. [Link]
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021). ACS Publications. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). ResearchGate. [Link]
-
RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research. [Link]
-
Protection of 5′‐Hydroxy Functions of Nucleosides. (n.d.). Semantic Scholar. [Link]
- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. (n.d.).
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). ResearchGate. [Link]
-
Protecting groups for RNA synthesis: An increasing need for selective preparative methods. (n.d.). ResearchGate. [Link]
-
The Synthesis of Ribose and Nucleoside Derivatives. (2018). Madridge Publishers. [Link]
-
On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. (n.d.). PubMed Central. [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (n.d.). PubMed. [Link]
-
Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. (n.d.). Semantic Scholar. [Link]
-
Catalytic Hydrogenation of Cytotoxic Aldehydes Using NADH in Cell Growth Media. (n.d.). ACS Publications. [Link]
-
Benzyl group. (n.d.). Wikipedia. [Link]
Sources
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. glenresearch.com [glenresearch.com]
- 4. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in Ribonucleoside Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Synthetic Challenges of Ribonucleic Acid
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides introduces a significant layer of complexity.[1][2] This vicinal diol system is susceptible to intramolecular reactions, such as isomerization and chain cleavage, under the conditions used for oligonucleotide synthesis.[1][2] Consequently, a robust and orthogonal protecting group strategy is paramount for the successful synthesis of high-purity, full-length RNA oligonucleotides.
This guide provides an in-depth exploration of the key protecting group strategies employed in ribonucleoside synthesis. We will delve into the rationale behind the selection of protecting groups for the 5'-hydroxyl, 2'-hydroxyl, and the exocyclic amines of the nucleobases. Detailed, field-proven protocols for the application and removal of these critical protecting groups are provided, along with a discussion of the underlying chemical principles.
The Strategic Imperative: Orthogonality in Protection
The successful synthesis of RNA relies on an orthogonal system of protecting groups. This means that each class of protecting group can be removed under specific conditions that do not affect the others.[3] The standard phosphoramidite approach to RNA synthesis typically employs a three-tiered orthogonal strategy:
-
Acid-Labile 5'-Hydroxyl Protection: Enables iterative chain elongation.
-
Fluoride-Labile or Acid-Labile 2'-Hydroxyl Protection: A "permanent" protecting group during synthesis that is removed post-synthesis.
-
Base-Labile Nucleobase and Phosphate Protection: Removed during the final deprotection and cleavage from the solid support.
This strategic orthogonality ensures the integrity of the growing RNA chain throughout the synthesis cycles and allows for a controlled, stepwise deprotection to yield the final product.
Protecting the 5'-Hydroxyl: The Gateway to Chain Elongation
The 5'-hydroxyl group is the site of chain extension in the standard 3' to 5' synthesis direction.[1][3] Its protection is temporary, being removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite monomer.
The Workhorse: 4,4'-Dimethoxytrityl (DMT)
The 4,4'-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl function in both DNA and RNA synthesis.[1][4] Its popularity stems from several key advantages:
-
Acid Lability: The DMT group is rapidly and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[1][5]
-
Monitoring of Coupling Efficiency: The released DMT cation is a vibrant orange color and has a strong absorbance at 498 nm, allowing for real-time spectrophotometric monitoring of the stepwise coupling efficiency.[1][6]
-
Enhanced Lipophilicity: The lipophilic nature of the DMT group aids in the purification of the desired full-length oligonucleotide ("DMT-on" purification) by reverse-phase HPLC.[7]
Workflow for 5'-Hydroxyl Protection and Deprotection
Caption: Workflow for 5'-O-DMT protection and deprotection in RNA synthesis.
Protocol 1: 5'-O-DMT Protection of a Ribonucleoside
This protocol describes the general procedure for the protection of the 5'-hydroxyl group of a ribonucleoside with DMT-Cl.
Materials:
-
Ribonucleoside
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the ribonucleoside with anhydrous pyridine (2-3 times) to remove residual water and dissolve in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl portion-wise over 15 minutes with stirring under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few milliliters of cold methanol.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes with 1% triethylamine) to afford the 5'-O-DMT protected ribonucleoside.[8]
Protocol 2: On-Synthesizer Deprotection of the 5'-O-DMT Group
This is an automated step within the solid-phase synthesis cycle.
Reagents:
-
3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
Procedure:
-
The synthesizer delivers the detritylation solution to the synthesis column containing the support-bound oligonucleotide.
-
The reaction is typically complete within 60-180 seconds.[5]
-
The orange-colored solution containing the DMT cation is flushed from the column, and its absorbance at 498 nm is measured to determine the stepwise yield.
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid before the next coupling step.
Protecting the 2'-Hydroxyl: The Key to RNA Integrity
The protection of the 2'-hydroxyl group is the most critical and challenging aspect of RNA synthesis.[1][2][9] An ideal 2'-protecting group must be:
-
Easy to introduce regioselectively onto the 2'-position.
-
Completely stable throughout the entire synthesis cycle, including the acidic 5'-deprotection steps and the basic conditions for nucleobase deprotection.
-
Removable under mild conditions that do not cause cleavage or isomerization of the phosphodiester backbone.[1][8]
The Gold Standard: tert-Butyldimethylsilyl (TBDMS)
The tert-butyldimethylsilyl (TBDMS or TBS) group is the most widely used protecting group for the 2'-hydroxyl in RNA synthesis.[2][10]
-
Stability: It is stable to both the acidic conditions of DMT removal and the basic conditions used for the removal of most nucleobase protecting groups.[1]
-
Fluoride-Mediated Removal: The TBDMS group is efficiently removed by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[2][11] This provides an orthogonal deprotection strategy.
A significant challenge in preparing 2'-O-TBDMS protected ribonucleosides is the lack of complete regioselectivity during the silylation reaction, which often yields a mixture of 2'- and 3'-protected isomers that require careful chromatographic separation.[2][10]
Workflow for 2'-Hydroxyl Protection and Deprotection
Caption: Workflow for 2'-O-TBDMS protection and deprotection.
Protocol 3: Selective 2'-O-TBDMS Protection of Ribonucleosides
This protocol is a general method for the silylation of ribonucleosides, which typically requires careful separation of isomers.
Materials:
-
5'-O-DMT-N-protected ribonucleoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT-N-protected ribonucleoside, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[12]
-
Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC. For sterically hindered nucleosides, gentle heating (e.g., 40-50 °C) may be necessary.[12]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of 2'- and 3'-O-TBDMS isomers by flash column chromatography on silica gel to isolate the desired 2'-O-TBDMS protected product.[2]
Protocol 4: Post-Synthetic Desilylation of RNA
This protocol describes the removal of the 2'-O-TBDMS groups from the purified RNA oligonucleotide.
Materials:
-
Lyophilized, fully protected RNA oligonucleotide (after cleavage and base deprotection)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the TBDMS-protected RNA in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents per silyl group) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring the progress by HPLC or PAGE.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Desalt the deprotected RNA using standard techniques such as ethanol precipitation or size-exclusion chromatography.
Alternative 2'-Hydroxyl Protecting Groups
While TBDMS is widely used, other protecting groups have been developed to address some of its limitations, such as the difficulty in regioselective introduction and the potential for steric hindrance during coupling.
| Protecting Group | Abbreviation | Key Features & Deprotection Conditions |
| Triisopropylsilyloxymethyl | TOM | Reduced steric hindrance during coupling compared to TBDMS; removed with fluoride.[2][13] |
| bis(2-Acetoxyethoxy)methyl | ACE | Acid-labile; allows for purification of 2'-protected RNA, which is resistant to RNases; removed with weakly acidic conditions (pH 3).[2][13] |
| 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Fpmp | An acetal-based group, removed under acidic conditions (pH 2).[1][14] |
Protecting the Nucleobases: Preventing Side Reactions
The exocyclic amino groups of adenosine (N6), guanosine (N2), and cytidine (N4) are nucleophilic and must be protected to prevent unwanted side reactions during phosphoramidite activation and coupling.
Standard Acyl Protecting Groups
Standard DNA and RNA synthesis employs acyl protecting groups for the nucleobases. These are typically removed under basic conditions during the final cleavage and deprotection step.[9]
-
Adenosine (A): Benzoyl (Bz) or Phenoxyacetyl (Pac)
-
Guanosine (G): Isobutyryl (iBu)
-
Cytidine (C): Benzoyl (Bz) or Acetyl (Ac)
The use of more labile protecting groups, such as phenoxyacetyl (Pac) for A and acetyl (Ac) for C, allows for faster deprotection under milder basic conditions, which is beneficial for sensitive RNA oligonucleotides.[2][9]
Workflow for Nucleobase Protection and Deprotection
Caption: Workflow for nucleobase protection and deprotection.
Protocol 5: Final Cleavage and Deprotection
This protocol describes a standard procedure for the simultaneous cleavage from the solid support and removal of the nucleobase and phosphate protecting groups.
Materials:
-
Controlled-pore glass (CPG) solid support with synthesized RNA
-
Ammonium hydroxide/ethanol mixture (3:1 v/v) or AMA (Ammonium hydroxide/40% aqueous Methylamine 1:1 v/v)
-
Heating block or oven
Procedure:
-
Place the CPG support in a sealed vial.
-
Add the deprotection solution (e.g., ammonium hydroxide/ethanol) to the vial, ensuring the CPG is fully submerged.
-
Heat the vial at 55 °C for 12-17 hours for standard protecting groups.[1] For more labile groups, or when using AMA, deprotection times can be significantly shorter (e.g., 10 minutes at 65 °C).[15]
-
After cooling to room temperature, carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Rinse the CPG with a small amount of water or ethanol/water and combine the washes with the supernatant.
-
Lyophilize the solution to dryness. The resulting pellet contains the RNA with only the 2'-hydroxyl protecting groups remaining, ready for the final deprotection step (e.g., desilylation).
Conclusion: An Integrated Approach to RNA Synthesis
The successful chemical synthesis of RNA is a testament to the power of strategic protecting group chemistry. The orthogonal system of acid-labile 5'-DMT, fluoride-labile 2'-TBDMS, and base-labile acyl groups provides a robust framework for the construction of complex RNA molecules. By understanding the principles behind each protecting group and adhering to optimized protocols, researchers can confidently synthesize high-quality RNA for a wide range of applications, from fundamental biological studies to the development of next-generation nucleic acid therapeutics.
References
- Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications.
- Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Glen Research.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health.
- Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio.
- Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate.
- Protecting groups for RNA synthesis: An increasing need for selective preparative methods. ResearchGate.
- Protection of 2′-Hydroxy Functions of Ribonucleosides. Deep Blue Repositories.
- Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories.
- Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews (RSC Publishing).
- Deprotection Guide. Glen Research.
- Practical Silyl Protection of Ribonucleosides. National Institutes of Health.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Protection of 2'-hydroxy functions of ribonucleosides. PubMed.
- Hydroxyl Protection in Very Reactive and Amino Group Modified Nucleosides Using Dimethoxytri. Marcel Dekker, Inc.
- Synthesis, deprotection, analysis and purification of RNA and ribozymes. National Institutes of Health.
- Practical Silyl Protection of Ribonucleosides. ACS Publications.
- Hydroxyl Protecting Groups. Unknown Source.
- Manual Detritylation of Oligonucleotides after Deprotection. Unknown Source.
- Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. National Institutes of Health.
- The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry.
- Glen Report 11.21: Advances in RNA Synthesis and Structural Analysis. Glen Research.
- Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.
- Protocol for 5'-O-Dimethoxytrityl (DMT) Group Removal in RNA Synthesis. Benchchem.
- Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Research.
- A new 2'-hydroxyl protecting group for the automated synthesis of oligoribonucleotides. National Institutes of Health.
- A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycosylation with 5-O-Benzyl-D-ribose
Welcome to the technical support center for optimizing glycosylation reactions using 5-O-Benzyl-D-ribose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve higher yields and stereoselectivity in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that you may encounter during glycosylation with 5-O-Benzyl-D-ribose. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My glycosylation reaction is resulting in very low yields or failing completely. What are the likely causes and how can I improve the outcome?
A1: Low or no yield is a frequent challenge in glycosylation. The reactivity of both the glycosyl donor and acceptor is critical.[1] The 5-O-benzyl group on the ribose donor is an electron-donating group, which generally "arms" the donor, making it more reactive.[2][3] However, other factors can significantly impede the reaction.
Potential Causes & Solutions:
-
Suboptimal Activation Conditions: The choice and amount of activator (promoter) are critical. For less reactive systems, a stronger Lewis acid or a combination of promoters may be necessary.[3]
-
Solution: If using a thioglycoside donor, a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often effective.[2][3] For trichloroacetimidate donors, TMSOTf or boron trifluoride etherate (BF₃·OEt₂) are common activators.[3][4] It's crucial to titrate the amount of activator; an excess can lead to side reactions.
-
-
Presence of Moisture: Glycosylation reactions are highly sensitive to water. Trace amounts of moisture can deactivate the promoter and hydrolyze the reactive intermediates.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.[2]
-
-
Inappropriate Reaction Temperature: The temperature profile of the reaction is crucial.
-
Solution: Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or -40 °C) to control the initial activation step, followed by gradual warming to room temperature.[2] Experiment with different temperature protocols to find the optimal conditions for your specific substrates.
-
-
Steric Hindrance: Significant steric bulk on either the 5-O-Benzyl-D-ribose donor or the glycosyl acceptor can prevent the molecules from approaching each other effectively.
-
Solution: If possible, consider using smaller protecting groups on the acceptor. In some cases, altering the reaction solvent to one that better solvates the transition state can help overcome steric barriers.
-
Q2: I am observing poor stereoselectivity, obtaining a mixture of α and β anomers. How can I favor the formation of the desired stereoisomer?
A2: Achieving high stereoselectivity is a common hurdle in glycosylation.[5][6][7] The stereochemical outcome is influenced by the protecting groups, solvent, temperature, and the nature of the donor and acceptor.[5][8]
Key Factors & Optimization Strategies:
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a significant role in determining the stereoselectivity.
-
1,2-trans Glycosides: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction, forming a stable dioxolenium ion intermediate. This intermediate shields one face of the molecule, leading to the exclusive formation of the 1,2-trans glycoside.[8]
-
1,2-cis Glycosides: Non-participating groups, such as benzyl ethers, at the C-2 position are necessary for the synthesis of 1,2-cis glycosides.[8] However, this often leads to a mixture of anomers.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and the transition states, thereby affecting the stereochemical outcome.
-
Solution: Ethereal solvents like diethyl ether or dioxane can sometimes favor the formation of the α-anomer (1,2-cis for D-ribose) due to the "anomeric effect." In contrast, non-polar solvents like dichloromethane are commonly used. A systematic screening of solvents is recommended.
-
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can sometimes translate to higher stereoselectivity.[9]
-
Solution: Running the reaction at a constant low temperature (e.g., -60 °C) may improve the α/β ratio.
-
Q3: My TLC analysis shows multiple spots, indicating the formation of numerous side products. What are the likely side reactions and how can I minimize them?
A3: The formation of byproducts is a common issue in glycosylation chemistry, leading to difficult purification and reduced yields.[2]
Common Side Reactions & Prevention:
-
Orthoester Formation: With participating protecting groups at C-2, the acceptor alcohol can attack the dioxolenium ion at the carbonyl carbon, leading to the formation of a stable orthoester byproduct.
-
Prevention: This is often favored under kinetic control (low temperatures). Running the reaction at slightly higher temperatures or for longer times can sometimes promote the rearrangement of the orthoester to the desired glycoside.
-
-
Glycosyl Donor Degradation: The glycosyl donor can be unstable under the reaction conditions, leading to decomposition products.
-
Prevention: Add the activator slowly and at a low temperature to the mixture of the donor and acceptor. Pre-activating the donor before adding the acceptor can sometimes lead to decomposition.[2]
-
-
Anomerization: The initially formed product may isomerize to the other anomer under the reaction conditions.
-
Prevention: Quench the reaction as soon as the starting material is consumed (as monitored by TLC) to prevent prolonged exposure to the acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 5-O-benzyl protecting group in the glycosylation reaction?
A1: The 5-O-benzyl group serves two primary purposes. First, it protects the primary hydroxyl group at the C-5 position from participating in unwanted side reactions.[10] Second, as an electron-donating group, it increases the electron density of the ribose ring, thereby "arming" the glycosyl donor and making it more reactive towards glycosylation.[2][3]
Q2: Which leaving group is best for a 5-O-Benzyl-D-ribose donor?
A2: The choice of leaving group depends on the desired reactivity. Common leaving groups for ribose donors include:
-
Trichloroacetimidates: Highly reactive and often used for challenging glycosylations.
-
Thioglycosides (e.g., thiophenyl, thioethyl): Offer a good balance of stability and reactivity, and can be activated under a variety of conditions.
-
Glycosyl Halides (e.g., bromides, fluorides): Very reactive but can be less stable.
For many applications, trichloroacetimidates and thioglycosides provide a good starting point.
Q3: Can I use unprotected or minimally protected acceptors with 5-O-Benzyl-D-ribose?
A3: While challenging, it is sometimes possible to achieve regioselective glycosylation with acceptors containing multiple hydroxyl groups.[11] The relative nucleophilicity of the hydroxyl groups on the acceptor will determine the site of glycosylation. Primary hydroxyls are generally more reactive than secondary ones. However, for complex targets, a well-designed protecting group strategy for the acceptor is usually necessary to ensure a specific outcome.
Q4: How do I monitor the progress of my glycosylation reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring glycosylation reactions. It allows you to track the consumption of the starting materials (donor and acceptor) and the formation of the product. Staining with a reagent such as ceric ammonium molybdate (CAM) or p-anisaldehyde is typically required to visualize the carbohydrate spots.
Experimental Protocols & Data
General Protocol for Glycosylation using a 5-O-Benzyl-D-ribosyl Trichloroacetimidate Donor
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation: Flame-dry a round-bottom flask containing a stir bar under high vacuum and cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add the glycosyl acceptor (1.0 eq) and the 5-O-Benzyl-D-ribosyl trichloroacetimidate donor (1.2-1.5 eq) to the flask. Add freshly activated 4Å molecular sieves.
-
Solvent: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred mixture to the desired starting temperature (e.g., -40 °C).
-
Activation: Slowly add a solution of TMSOTf (0.1-0.3 eq) in anhydrous DCM to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Table 1: Recommended Starting Conditions for Glycosylation
| Glycosyl Donor Type | Activator/Promoter | Solvent | Temperature Range |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | DCM, Toluene | -78 °C to RT |
| Thioglycoside | NIS/TfOH, NIS/TMSOTf | DCM, DCE | -40 °C to RT |
| Glycosyl Bromide | Silver triflate, Silver silicate | DCM, Diethyl Ether | -20 °C to RT |
Visualizing Glycosylation Concepts
Diagram 1: General Glycosylation Workflow
Caption: A typical workflow for a chemical glycosylation experiment.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low glycosylation yields.
References
-
He, W., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available at: [Link]
-
Eniade, A., et al. (2007). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry. Available at: [Link]
-
He, W., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. Available at: [Link]
-
Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
van den Bos, L. J. (2007). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
Demchenko, A. V. (2008). Factors affecting stereoselectivity. ResearchGate. Available at: [Link]
-
Schmidt, R. R., & Jung, K.-H. (1999). Stereoselective ribosylation of amino acids. PubMed. Available at: [Link]
-
Codée, J. D. C., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. Available at: [Link]
-
Isley, N. A., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available at: [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2024). Stereoselectivity. Available at: [Link]
-
Wang, Y., et al. (2024). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Nature Communications. Available at: [Link]
-
Shinozuka, T., et al. (2020). Optimization of the Conditions for Benzyl C-Glycosylation. ResearchGate. Available at: [Link]
-
Finch, P., & Shamsuddin, G. M. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. Available at: [Link]
-
McKay, M. J., & Nguyen, H. M. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Available at: [Link]
-
Kireev, A. S., et al. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters. Available at: [Link]
-
Pistorio, S. G., et al. (2015). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry. Available at: [Link]
-
McKay, M. J., & Nguyen, H. M. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Institutes of Health. Available at: [Link]
-
Wishka, D. G., et al. (2020). The development of β-selective glycosylation reactions with benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. ResearchGate. Available at: [Link]
-
De, S. (2018). Chemical O-Glycosylations: An Overview. ChemistryOpen. Available at: [Link]
-
Hsu, C.-H., et al. (2020). Establishment of Guidelines for the Control of Glycosylation Reactions and Intermediates by Quantitative Assessment of Reactivity. ResearchGate. Available at: [Link]
-
Kumar, R., & Tiwari, P. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Glycosylation of 5-O-Benzyl-D-ribose
Document ID: GTC-R5B-TSG-2601
Last Updated: January 15, 2026
Welcome to the technical support center for glycosylation reactions involving 5-O-Benzyl-D-ribose. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing ribofuranosides. Chemical glycosylation is a notoriously challenging transformation, and its outcome is sensitive to many factors.[1] Ribofuranosides, in particular, present unique challenges due to the inherent reactivity and conformational flexibility of the five-membered ring.
This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and minimize side reactions.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory when working with 5-O-Benzyl-D-ribose and its derivatives.
Diagram: Initial Troubleshooting Workflow
Before diving into specific chemical issues, it's crucial to systematically evaluate the fundamental components of your reaction setup.[1]
Caption: Initial troubleshooting workflow for low-yield glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity?
A1: This is the most common challenge in ribofuranoside synthesis. The low energy barrier for inversion of the anomeric center in the intermediate oxocarbenium ion makes stereocontrol difficult.
-
Causality: The furanose ring is flexible, and the oxocarbenium ion intermediate is nearly planar, allowing the nucleophile (acceptor) to attack from either the top (β-face) or bottom (α-face) with similar ease. The final anomeric ratio is a result of a delicate balance between thermodynamics and kinetics.
-
Solutions:
-
Neighboring Group Participation: The most reliable method for achieving β-selectivity is using a participating group at the C2 position. An acyl group (like benzoyl or acetyl) can form a cyclic acyloxonium ion intermediate, which sterically blocks the α-face and directs the incoming nucleophile to the β-face, yielding the 1,2-trans product.
-
Solvent Effects: Non-polar, non-coordinating solvents like dichloromethane (DCM) or diethyl ether can enhance the influence of the anomeric effect, which often favors the formation of α-glycosides. Conversely, polar, coordinating solvents like acetonitrile can stabilize the β-anomer through dipole interactions.
-
Temperature Control: Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can favor the kinetically controlled product.[1] Often, one anomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). Low temperatures can trap the kinetic product before equilibration occurs.
-
Donor/Promoter System: The choice of leaving group on the donor and the activator is critical. "Armed" donors (with electron-donating protecting groups) react quickly, often under kinetic control, while "disarmed" donors (with electron-withdrawing groups) react slower, allowing for potential equilibration and thermodynamic control.[1]
-
Q2: I've isolated a major byproduct that seems to have incorporated my alcohol acceptor but has a different structure. NMR suggests an orthoester. Why did this happen?
A2: Orthoester formation is a classic side reaction, especially when using donors with a participating group at C2 (e.g., an acetate or benzoate).[2]
-
Causality: The cyclic acyloxonium ion intermediate, which is key for β-selectivity, is highly electrophilic. If the glycosyl acceptor is a sterically hindered or poorly nucleophilic alcohol, it may attack the carbonyl carbon of the participating ester group instead of the anomeric carbon. This results in the formation of a stable 1,2-orthoester.[2]
-
Solutions:
-
Use a Non-Participating Group: If your target molecule allows, switch the C2-protecting group to a non-participating one, such as a benzyl or silyl ether. This prevents the formation of the required intermediate for this side reaction. However, be aware this will likely sacrifice β-selectivity.
-
Optimize Acidity: Orthoesters are generally formed under acidic conditions.[3] Carefully controlling the amount of Lewis acid or Brønsted acid promoter is crucial. Sometimes, using a milder activator or adding a proton sponge can suppress orthoester formation.
-
Reaction Conditions: This side reaction can be more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the desired product can be effective.
-
| Parameter | Favors β-Glycoside (Desired) | Favors Orthoester (Side Product) |
| Acceptor | Primary, unhindered alcohols | Sterically hindered or poorly nucleophilic alcohols |
| Temperature | Lower temperatures (-78 °C to -40 °C) | Higher temperatures (0 °C to RT) |
| Activator | Stoichiometric, carefully controlled | Excess or highly acidic activators |
| C2-Group | Required (e.g., O-Acyl) | Required (e.g., O-Acyl) |
Table 1. Conditions influencing the competition between β-glycosylation and orthoester formation.
Q3: My reaction turns black, and TLC shows a smear of baseline products. What's causing this degradation?
A3: Ribose is notoriously unstable, especially under acidic conditions.[4][5][6][7] The observed degradation is likely a combination of several side reactions.
-
Causality & Solutions:
-
Glycal Formation: Glycosyl halides, common intermediates in many glycosylation reactions, can undergo elimination in the presence of a base or certain metals (like zinc) to form a glycal (an unsaturated sugar).[8] 2-deoxyribose derivatives are particularly susceptible to this elimination to form glycals.[9]
-
Solution: Ensure reaction conditions are strictly anhydrous and non-basic unless intended. When using glycosyl halides, generate them in situ and use them immediately as they are often unstable.[10]
-
-
Acid-Catalyzed Decomposition: D-ribose has a very short half-life under both acidic and neutral conditions, especially at elevated temperatures.[4][5][6][7] Strong Lewis or Brønsted acids can catalyze ring-opening, elimination, and polymerization, leading to charring.
-
Solution: Use the mildest possible activator at the lowest effective concentration. Maintain cryogenic temperatures throughout the reaction and quench the reaction as soon as TLC indicates consumption of the limiting reagent. Avoid extended reaction times.
-
-
Diagram: Key Side Reaction Pathways
Caption: Competing pathways in 5-O-Benzyl-D-ribose glycosylation.
Part 2: Recommended Experimental Protocol
This protocol provides a robust starting point for the glycosylation of 5-O-Benzyl-D-ribose using a trichloroacetimidate donor, which is a widely used and effective method.
Protocol: Schmidt Glycosylation for β-Ribofuranoside Synthesis
This method utilizes a C2-acetyl participating group to favor the formation of the β-anomer.
Materials:
-
Donor: 1-O-Acetyl-2,3-di-O-acetyl-5-O-benzyl-D-ribofuranose
-
Imidate formation: Trichloroacetonitrile (Cl₃CCN), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Acceptor: Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalytic amount (0.1 - 0.2 eq)
-
Additives: Activated 4Å molecular sieves
Procedure:
-
Preparation of the Glycosyl Donor (Trichloroacetimidate): a. Dissolve 1-O-Acetyl-2,3-di-O-acetyl-5-O-benzyl-D-ribofuranose (1.5 eq) in anhydrous DCM. b. Add trichloroacetonitrile (5.0 eq) followed by the dropwise addition of a catalytic amount of DBU at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Concentrate the mixture in vacuo. The crude trichloroacetimidate donor is often used directly in the next step without further purification.
-
Glycosylation Reaction: a. Flame-dry a round-bottom flask containing activated 4Å molecular sieves under high vacuum and cool under an inert atmosphere (Argon or Nitrogen).[1] b. Add the glycosyl acceptor (1.0 eq) and the crude trichloroacetimidate donor (1.5 eq) to the flask. c. Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M).[1] d. Cool the stirred suspension to -40 °C. e. Add TMSOTf (0.1 eq) dropwise via syringe. The reaction mixture may turn slightly yellow or orange. f. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Work-up and Purification: a. Quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.[1] b. Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves. c. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting residue by silica gel column chromatography (typically using a hexanes/ethyl acetate gradient) to yield the desired β-ribofuranoside.
References
-
Fischer, E., & Zach, K. (1913). Über einige Derivate der Glucals und der Cellulose. Berichte der deutschen chemischen Gesellschaft, 46(1), 1268-1274. [Link]
-
Zhang, Q., et al. (2020). Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. Molecules, 25(18), 4253. [Link]
-
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158–8160. [Link]
-
Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. PNAS, 92(18), 8158-8160. [Link]
-
NASA Technical Reports Server. (1995). Rates of Decomposition of Ribose and other Sugars: Implications for Chemical Evolution. NASA. [Link]
-
Wang, P., & Danishefsky, S. J. (2016). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 138(49), 15947–15950. [Link]
-
PubMed. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. National Library of Medicine. [Link]
-
Abdel-Aziem, A., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Molecules, 23(1), 108. [Link]
-
Kochetkov, N. K. (1987). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Advances in Carbohydrate Chemistry and Biochemistry, 45, 9-110. [Link]
-
Woerpel, K. A., et al. (2006). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. The Journal of Organic Chemistry, 71(14), 5269–5279. [Link]
-
ResearchGate. (2016). About acid catalysed acetonation reactions of d-ribose. [Link]
-
ResearchGate. (2019). Synthesis of the d-ribose orthoester derivative 15. [Link]
-
Peak Proteins. (n.d.). Beginners Guide To Glycosylation Of Proteins. [Link]
-
Wikipedia. (n.d.). Ortho ester. [Link]
-
Garegg, P. J., & Kvanstrom, I. (1976). The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step procedure. Acta Chemica Scandinavica, B 30, 655-658. [Link]
-
Nokami, T., et al. (2010). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 15(11), 8260–8270. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Journal of Carbohydrate Chemistry. (2003). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. 22(7-8), 643-650. [Link]
-
Zhu, Y., & Yu, B. (2020). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 25(23), 5727. [Link]
-
Woerpel, K. A., et al. (2006). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Organic Letters, 8(23), 5269–5272. [Link]
-
ResearchGate. (2013). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycal - Wikipedia [en.wikipedia.org]
- 9. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Selectivity in Nucleoside Synthesis
Welcome to the Technical Support Center for Improving Anomeric Selectivity in Nucleoside Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled glycosylation. Here, we dissect common challenges, provide in-depth mechanistic explanations, and offer practical, field-proven troubleshooting strategies to help you achieve your desired anomeric outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding anomeric selectivity in nucleoside synthesis.
Q1: What are the primary factors that control anomeric selectivity in nucleoside synthesis?
A1: Anomeric selectivity is a multifactorial issue governed by a delicate interplay of several parameters. The four primary pillars influencing the stereochemical outcome are:
-
Protecting Groups on the Glycosyl Donor: The choice of protecting group at the C2' position is paramount. "Participating" groups, such as acyl moieties (e.g., benzoyl, acetyl), typically lead to the formation of 1,2-trans products (β-nucleosides in the ribo-series) through neighboring group participation.[1][2] Conversely, "non-participating" groups like ethers (e.g., benzyl, silyl) do not assist in this manner and often result in a mixture of anomers, with the thermodynamic α-anomer often favored due to the anomeric effect.[3][4]
-
Solvent: The reaction solvent can dramatically sway the anomeric ratio. "Participating" solvents, such as acetonitrile, can form a transient nitrilium intermediate that shields one face of the oxocarbenium ion, promoting the formation of the β-anomer.[3][5] Ethereal solvents like diethyl ether or dioxane can stabilize the oxocarbenium ion and often favor the formation of the α-anomer.[3][4][6]
-
Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) are critical.[7][8] Stronger Lewis acids can promote a more Sₙ1-like mechanism, leading to anomerization and favoring the thermodynamically more stable anomer.[3] The Lewis acid can also interact with the silylated nucleobase, influencing its reactivity and steric profile.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the β-anomer.[3][4] Conversely, higher temperatures can lead to equilibration and favor the thermodynamically more stable α-anomer.[3][4]
Q2: How does a "participating" protecting group at the C2' position lead to β-selectivity?
A2: A participating group, such as an acetyl or benzoyl group, at the C2' position directs the formation of the β-anomer through a mechanism known as neighboring group participation (NGP) .[1][2][9] The process unfolds as follows:
-
Activation of the leaving group at the anomeric center (C1') by a Lewis acid leads to the formation of an oxocarbenium ion intermediate.
-
The lone pair of electrons on the carbonyl oxygen of the C2'-acyl group attacks the anomeric carbon from the α-face, forming a cyclic acyloxonium ion intermediate.
-
This intermediate effectively blocks the α-face of the sugar ring.
-
The incoming nucleobase is then forced to attack from the unhindered β-face, resulting in the exclusive or predominant formation of the 1,2-trans product (the β-nucleoside).[1][10] This double inversion (first by the participating group, then by the nucleobase) leads to a net retention of the β-configuration relative to the initial state of the intermediate.
Q3: What is the Vorbrüggen glycosylation, and when is it the preferred method?
A3: The Vorbrüggen glycosylation is a widely used and robust method for the synthesis of nucleosides. It involves the reaction of a silylated nucleobase (purine or pyrimidine) with a protected sugar derivative (typically a 1-O-acetyl or 1-O-acyl sugar) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[1][11]
This method is often preferred due to its generally high yields and applicability to a wide range of nucleobases and sugar moieties. It is particularly effective for achieving β-selectivity when a participating group is present at the C2' position of the sugar.[11] However, in the absence of a participating group, it can lead to mixtures of anomers.[11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during nucleoside synthesis, with a focus on anomeric selectivity.
Problem 1: Poor β-selectivity in a reaction designed to yield the β-anomer.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ineffective Neighboring Group Participation (NGP) | Ensure a participating group (e.g., benzoyl, acetyl) is at the C2' position. If already present, consider a more participating group (e.g., p-methoxybenzoyl). | The strength of NGP is crucial for shielding the α-face. More electron-donating acyl groups can enhance participation. |
| Non-participating Solvent | Switch to a participating solvent like acetonitrile. A mixture of dichloromethane (DCM) and acetonitrile can also be effective. | Acetonitrile can form a β-nitrilium ion intermediate, which blocks the α-face and directs the nucleobase to the β-face.[3][5] |
| Reaction Temperature Too High | Lower the reaction temperature. Start at 0 °C or -20 °C and slowly warm if necessary. | Lower temperatures favor the kinetically controlled product, which is often the β-anomer formed via NGP. Higher temperatures can lead to anomerization to the more stable α-anomer.[3][4] |
| Inappropriate Lewis Acid or Concentration | Screen different Lewis acids (e.g., TMSOTf, SnCl₄). Optimize the concentration; sometimes a lower concentration is more selective. | The Lewis acid influences the equilibrium between the covalent glycosyl donor and the oxocarbenium ion. A less reactive Lewis acid may favor an Sₙ2-like pathway, preserving the anomeric configuration of the intermediate formed by NGP. |
Problem 2: Poor α-selectivity in a reaction designed to yield the α-anomer.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of a Participating Group at C2' | Use a non-participating protecting group at C2' (e.g., benzyl, tert-butyldimethylsilyl). | Participating groups will strongly direct the reaction towards the β-anomer. Non-participating groups allow for thermodynamic control to favor the α-anomer.[3][4] |
| Use of a Participating Solvent | Switch to a non-participating, ethereal solvent such as diethyl ether or a mixture of DCM and diethyl ether.[3][4][6] | Ethereal solvents can coordinate with the oxocarbenium ion in a way that favors attack from the α-face. They do not form the β-directing nitrilium intermediates seen with acetonitrile.[3] |
| Reaction Temperature Too Low | Increase the reaction temperature (e.g., to room temperature or slightly above). | The α-anomer is often the thermodynamically more stable product due to the anomeric effect. Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the α-product.[3][4] |
| Lewis Acid Choice | Employ a strong Lewis acid like SnCl₄, which can promote anomerization.[7] | A strong Lewis acid can facilitate the interconversion of the α- and β-anomers, allowing the reaction to settle on the most stable product. |
Problem 3: Formation of N7- and N9-regioisomers in purine nucleoside synthesis.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Nature of the Silylated Purine | The site of silylation on the purine can influence the site of glycosylation. The use of different silylating agents (e.g., HMDS vs. BSA) can alter the ratio of silylated isomers. | The kinetic site of glycosylation is often N7, while the thermodynamic product is the N9 isomer. Reaction conditions can be tuned to favor one over the other. |
| Reaction Conditions | Running the reaction at a higher temperature for a longer duration can favor the formation of the thermodynamically more stable N9-isomer. | The N7-glycosylated product can sometimes rearrange to the more stable N9-isomer under the reaction conditions. |
| Lewis Acid | The choice of Lewis acid can influence the regioselectivity. Some Lewis acids may coordinate preferentially with one nitrogen over the other. | Experimenting with different Lewis acids (e.g., TMSOTf, SnCl₄) is recommended. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for β-Selective Vorbrüggen Glycosylation of a Pyrimidine
This protocol is optimized for achieving high β-selectivity using a participating group at the C2' position.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Uracil (or other pyrimidine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend uracil (1.0 eq) in anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS, 2.2 eq). Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the bis-silylated uracil.
-
Glycosylation: Cool the solution to room temperature and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add TMSOTf (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected β-nucleoside.
-
Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of sodium methoxide in methanol.
Protocol 2: General Procedure for α-Selective Glycosylation of a Purine
This protocol is designed to favor the formation of the α-anomer by using a non-participating group and controlling the solvent and temperature.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose
-
6-Chloropurine (or other purine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Tin(IV) chloride (SnCl₄)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend 6-chloropurine (1.0 eq) in anhydrous DCE. Add BSA (1.5 eq) and heat the mixture to 80 °C until a clear solution is obtained (approximately 1 hour).
-
Glycosylation: Cool the solution to room temperature and add a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (1.1 eq) in anhydrous DCE.
-
Lewis Acid Addition: Add SnCl₄ (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract with DCM. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to separate the α- and β-anomers.
-
Deprotection: The benzyl groups can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂).
Section 4: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to rationally designing experiments for optimal anomeric selectivity.
Mechanism 1: Neighboring Group Participation (NGP) for β-Selectivity
The diagram below illustrates the formation of the acyloxonium ion intermediate that blocks the α-face of the ribofuranose ring, leading to β-selective attack by the nucleobase.
Caption: Neighboring group participation by a C2'-acyl group.
Mechanism 2: Solvent Participation for β-Selectivity
In the absence of NGP, a participating solvent like acetonitrile can direct β-selectivity.
Caption: Acetonitrile participation leading to β-selectivity.
Section 5: Data Summary Tables
The following tables summarize the impact of various reaction parameters on anomeric selectivity, providing a quick reference for experimental design.
Table 1: Effect of Solvent on Anomeric Ratio (α/β) in Glycosylation
| Glycosyl Donor Protecting Groups (C2') | Solvent | Typical Anomeric Ratio (α/β) | Reference |
| Benzyl (non-participating) | Dichloromethane (DCM) | ~1:1 to 3:1 | [3] |
| Benzyl (non-participating) | Diethyl Ether (Et₂O) | >5:1 | [3][4][6] |
| Benzyl (non-participating) | Acetonitrile (MeCN) | 1:>10 | [3][5] |
| Benzoyl (participating) | Dichloromethane (DCM) | 1:>20 | [1] |
| Benzoyl (participating) | Acetonitrile (MeCN) | 1:>50 | [10] |
Table 2: Effect of Lewis Acid on Anomeric Selectivity
| Glycosyl Donor | Nucleobase | Lewis Acid | Anomeric Ratio (α/β) | Reference |
| 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride | Silylated 2-chloroadenine | TMSOTf | 1:4 | [7] |
| 2-Deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride | Silylated 2-chloroadenine | Triflic Acid | 1:19 | [7] |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Thymine | SnCl₄ | 1:9 | [7] |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Thymine | TMSOTf | >1:20 | [7] |
References
-
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
-
Synthesis of nucleosides. Wikipedia. [Link]
-
Efficient Syntheses of alpha- and beta-C-Nucleosides and the Origin of Anomeric Selectivity. ResearchGate. [Link]
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. [Link]
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Solvent-induced Anomeric Diastereoselectivity Switching Using a Single Glycosyl Donor. PubMed. [Link]
-
Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. MDPI. [Link]
-
Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. RSC Publishing. [Link]
-
Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method. MDPI. [Link]
-
Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Publishing. [Link]
-
Using conformationally locked nucleosides to calibrate the anomeric effect: Implications for glycosyl bond stability. PMC - NIH. [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. [Link]
-
Synthesis of C-Arylnucleoside Analogues. PMC - NIH. [Link]
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Online GDC. [Link]
-
Efficient synthesis of α-purine nucleosides of 2-deoxyribofuranose and 2-deoxyribopyranose. RSC Publishing. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]
-
Synthetic strategies for purine nucleoside analogs. ResearchGate. [Link]
-
Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases. RSC Publishing. [Link]
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. ACS Publications. [Link]
-
Neighbouring group participation. Grokipedia. [Link]
-
Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. PubMed Central. [Link]
-
Neighbouring group participation. Wikipedia. [Link]
-
Neighboring Group Participation. Scribd. [Link]
-
Vorbrüggen Glycosylation. Organic Reactions. [Link]
-
Prebiotic Nucleoside Synthesis: The Selectivity of Simplicity. ResearchGate. [Link]
-
Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link]
-
A reliable and efficient computational method for finding transition states in chemical reactions. ScienceDaily. [Link]
-
Summer Fellowship Report Computational Studies on finding the transition state of Chemical Reactions. FOSSEE. [Link]
-
Transition-state theory. Computational Chemistry from Laptop to HPC. [Link]
-
A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science. [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers. [Link]
-
Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PMC - NIH. [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 6. Solvent-induced anomeric diastereoselectivity switching using a single glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Vorbrüggen Glycosylation [drugfuture.com]
Technical Support Center: Troubleshooting the Mitsunobu Reaction with Protected Ribose Substrates
From the desk of the Senior Application Scientist
Welcome to the technical support center. The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to form C-O, C-N, and C-S bonds with a predictable inversion of stereochemistry.[1][2] In the field of nucleoside chemistry and drug development, it is an invaluable tool for the alkylation of nucleobases with carbohydrate scaffolds like protected ribose. However, the reaction's complex mechanism and sensitivity to substrate and conditions often lead to challenges in the lab.[3][4]
This guide is structured to address the specific issues you, as a researcher working with protected ribose derivatives, are likely to encounter. We will move beyond simple procedural lists to explain the chemical causality behind each troubleshooting step, empowering you to make informed decisions for your specific system.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address the most common failure modes encountered during the Mitsunobu reaction on protected ribose substrates.
Q1: My reaction shows no conversion, and I only recover my starting protected ribose. What are the primary causes?
This is the most frequent issue and typically points to a fundamental problem with one of the core components of the reaction.
-
Cause 1: Insufficiently Acidic Nucleophile. The Mitsunobu reaction requires the protonation of the initially formed phosphine-azodicarboxylate betaine adduct by your nucleophile (e.g., a purine, pyrimidine, or carboxylic acid).[5][6] If the pKa of your nucleophile is too high (generally > 13), it cannot be deprotonated effectively, and the catalytic cycle stalls before your alcohol is activated.[6][7]
-
Solution: Verify the pKa of your nucleophile. For weakly acidic N-H bonds in heterocycles, you may need to switch to more specialized conditions or a different coupling strategy. For some substrates, using pre-formed salts of the nucleophile can be effective.
-
-
Cause 2: Reagent Quality and Stoichiometry.
-
Triphenylphosphine (PPh₃): This reagent can oxidize over time to triphenylphosphine oxide (TPPO). Check the quality of your PPh₃; it should be a fine, white crystalline solid. Using 1.5 equivalents is common, but for sluggish reactions, this can be increased.[8][9]
-
Azodicarboxylate (DEAD/DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive reagents.[10] DIAD is often preferred as it is generally less prone to forming problematic side products.[6] Ensure you are using a fresh bottle or a properly stored aliquot. An excess (typically 1.5 eq) is required to drive the reaction.
-
Solvent: The reaction is highly sensitive to moisture. Ensure you are using a truly anhydrous solvent (like THF or DCM) from a freshly opened bottle or a solvent purification system.[8]
-
-
Cause 3: Steric Hindrance. Protected ribose, especially at the C2' or C3' positions, can be sterically demanding. If both the alcohol and the nucleophile are bulky, the Sₙ2 displacement may be too slow to compete with decomposition pathways.
-
Solution: Consider using a less bulky phosphine, such as tributylphosphine (PBu₃), which is more nucleophilic than PPh₃.[1] However, be aware that the resulting tributylphosphine oxide is often harder to remove via chromatography.
-
Q2: The reaction is sluggish and incomplete. How can I drive it to completion?
An incomplete reaction suggests that while the fundamental components are working, the activation barrier is too high or the reaction conditions are not optimal.
-
Cause 1: Low Temperature. The reaction is typically initiated at 0 °C to control the exothermic formation of the betaine, and then allowed to warm to room temperature.[6][9] If your system is sterically hindered or electronically deactivated, room temperature may not be sufficient.
-
Solution: After the initial addition at 0 °C, consider gently heating the reaction to 40-50 °C. Monitor carefully by TLC, as higher temperatures can also promote side reactions like elimination.
-
-
Cause 2: Order of Addition. The sequence in which you add the reagents can have a profound impact on the distribution of intermediates.[1][6] The most common and often successful method is to have the alcohol, nucleophile, and PPh₃ in solution before slowly adding the azodicarboxylate.[9]
-
Solution: For difficult substrates, try the "pre-formation" method. Mix the PPh₃ and DIAD at 0 °C first to form the betaine, then add the alcohol, and finally, add the nucleophile. This can sometimes favor the formation of the desired alkoxyphosphonium salt.[6] (See Protocol 2).
-
Q3: I am observing significant formation of an elimination byproduct (a furanoid glycal). How can I suppress this side reaction?
This is a common issue in carbohydrate chemistry. The intermediate alkoxyphosphonium salt is a superb leaving group. If a proton on an adjacent carbon is accessible and acidic, an E2 elimination can compete with the desired Sₙ2 substitution.
-
Cause 1: Basic Byproducts. The hydrazine dicarboxylate byproduct is basic and can promote elimination. The choice of protecting groups can also influence the acidity of the adjacent proton.
-
Solution:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at 0 °C or even lower (-20 °C) can significantly favor the Sₙ2 pathway.
-
Use a More Acidic Nucleophile: A more acidic nucleophile (e.g., p-nitrobenzoic acid, pKa 3.4) leads to a less basic conjugate base after proton transfer.[1] This reduces the basicity of the reaction medium, disfavoring elimination. If your goal is inversion, you can use such a nucleophile and then hydrolyze the resulting ester in a subsequent step.
-
-
Q4: My protecting groups on the ribose (e.g., TBDMS, Acetonide) seem to be cleaving or migrating. Why does this happen and how can I prevent it?
Protecting group stability is paramount. The intermediates and byproducts of the Mitsunobu reaction can be sufficiently acidic or basic to compromise certain protecting groups.
-
Cause 1: Acidity of the Pronucleophile. The reaction generates the conjugate base of your nucleophile. If you are using a fairly acidic nucleophile like benzoic acid, the resulting benzoate anion is not basic enough to cause issues. However, the reaction itself can be sensitive.
-
Cause 2: Instability of the Protecting Group.
-
Silyl Ethers (TBDMS, TIPS): These are generally robust. However, trace moisture or adventitious acid/base can lead to cleavage. Ensure rigorously dry conditions.
-
Acetonides (Isopropylidene): These are acid-sensitive. The protonated betaine intermediate and the conjugate acid of the nucleophile can create a locally acidic environment sufficient to cause cleavage, especially upon prolonged reaction times or heating.
-
Acyl Groups (Benzoyl, Acetyl): These are prone to migration, especially between adjacent hydroxyl groups (e.g., from C2' to C3'). This is less of a Mitsunobu-specific problem but can be exacerbated by the reaction conditions.
-
Solution: Choose your protecting groups wisely based on the planned reaction conditions. If acid-sensitive groups are necessary, run the reaction at lower temperatures and for the minimum time required. Buffer the reaction if necessary, although this can complicate the primary mechanism.
-
Q5: The stereochemistry at the reaction center is not the clean inversion I expected. What could be the cause?
While the Mitsunobu reaction is renowned for its high-fidelity Sₙ2 inversion, retention of stereochemistry is possible, though less common.[1][5][11]
-
Cause 1: Acyloxyphosphonium Intermediate Pathway. Under certain conditions, particularly with basic species present, an alternative mechanism involving an acyloxyphosphonium intermediate can lead to a product with retained stereochemistry.[3]
-
Cause 2: Intramolecular Participation. A nearby protecting group (like a benzoate) can sometimes participate in the displacement of the activated hydroxyl group, leading to a double inversion, which results in overall retention of configuration.[11]
-
Solution: This is a complex issue. Re-evaluating the solvent polarity can sometimes influence the reaction pathway. Nonpolar solvents have been shown to favor the desired product formation over competitive pathways.[3] If neighboring group participation is suspected, a different protecting group strategy is the most reliable solution.
-
Q6: My workup is difficult due to triphenylphosphine oxide (TPPO) and the hydrazine byproduct co-eluting with my product. Are there better reagents or purification strategies?
This is a classic drawback of the Mitsunobu reaction.[1][12]
-
Solution 1: Crystallization. Both TPPO and the reduced hydrazine can sometimes be crystallized out of the crude reaction mixture by concentrating the solution and adding a nonpolar solvent like diethyl ether or hexanes, then filtering before chromatography.
-
Solution 2: Alternative Reagents. Several newer reagents have been developed to address this issue.
-
Polymer-supported PPh₃: The resulting TPPO is bound to the resin and can be removed by simple filtration.[6]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD is crystalline and can often be filtered off easily.[6]
-
Phosphines with Basic Moieties: Phosphines containing a basic group (e.g., a dimethylamino group) allow the resulting phosphine oxide to be removed by washing the organic layer with a dilute acid.[12]
-
Key Experimental Protocols
Protocol 1: Standard Mitsunobu Glycosylation of a Protected Ribose
This protocol describes a general procedure for the N-alkylation of a nucleobase with a protected ribose alcohol.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected ribose alcohol (1.0 eq), the nucleophile (e.g., 6-chloropurine, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to make a ~0.1 M solution based on the alcohol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Azodicarboxylate: Slowly, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution over 10-15 minutes. A slight color change (to yellow/orange) and the formation of a white precipitate (TPPO) are often observed.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. The TPPO and hydrazine byproduct may precipitate. Filter the solids and wash with cold ether.
-
Concentrate the filtrate. Purify the crude product by flash column chromatography.
-
Protocol 2: Troubleshooting via Pre-formation of the Betaine Adduct
Use this modified order of addition when the standard protocol fails, especially with sterically hindered substrates.[6]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous THF.
-
Betaine Formation: Cool the solution to 0 °C and slowly add DIAD (1.5 eq) dropwise. Stir for 20-30 minutes at 0 °C. A thick white or yellowish precipitate of the betaine adduct should form.
-
Alcohol Addition: Add a solution of the protected ribose alcohol (1.0 eq) in anhydrous THF dropwise to the cold suspension.
-
Nucleophile Addition: Finally, add the nucleophile (1.2 eq), either as a solid or dissolved in a minimum amount of THF.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Proceed with the workup as described in Protocol 1.
Reference Data & Visualizations
Table 1: Reagent Selection Guide
| Reagent | Structure | M.W. | Key Characteristics |
| Phosphines | |||
| Triphenylphosphine (PPh₃) | Ph₃P | 262.29 | Standard Choice. Easy to handle solid. TPPO byproduct can be difficult to remove. |
| Tributylphosphine (PBu₃) | (n-Bu)₃P | 202.32 | More nucleophilic and less sterically hindered than PPh₃. Useful for hindered alcohols. PBu₃=O is harder to remove. |
| Azodicarboxylates | |||
| Diethyl Azodicarboxylate (DEAD) | EtO₂C-N=N-CO₂Et | 174.15 | Classic Reagent. Known toxic and explosive hazard.[13] |
| Diisopropyl Azodicarboxylate (DIAD) | iPrO₂C-N=N-CO₂iPr | 202.21 | Safer Alternative. Generally preferred over DEAD due to reduced hazards.[10] |
Table 2: Ribose Protecting Group Compatibility with Mitsunobu Conditions
| Protecting Group | Type | Stability & Comments |
| Isopropylidene (Acetonide) | Acetal | Acid-Sensitive. Generally stable but can be cleaved under prolonged reaction times or with highly acidic nucleophiles. |
| Benzoyl (Bz) | Ester | Robust. Generally stable. Can participate in neighboring group reactions, potentially affecting stereochemistry. |
| TBDMS / TIPS | Silyl Ether | Generally Robust. Stable to the reaction conditions, but requires strictly anhydrous environment to prevent cleavage. |
| Trityl (Tr) / MMTr | Ether | Acid-Sensitive. Prone to cleavage under the reaction conditions. MMTr is more labile than Tr.[14] |
Diagram 1: The Mitsunobu Reaction Mechanism
Caption: A logical decision tree for troubleshooting.
References
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Beddoe, R. H., et al. (2019). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]
-
Pemberton, R. P., et al. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. ACS Catalysis, 8(10), 9184–9195. [Link]
-
GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]
-
Organic Chemistry. (2024). Mitsunobu Reaction. YouTube. Retrieved from [Link]
-
Reddit. (2015). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
North, M. A., & Som, A. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4786–4789. [Link]
-
ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]
-
Beaucage, S. L., & Iyer, R. P. (1993). Protecting Groups for the Synthesis of Ribonucleic Acids. Tetrahedron, 49(10), 1925–1963. [Link]
-
The Baran Laboratory, Scripps Research. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Benzyl-Protected Nucleosides by Chromatography
Welcome to the technical support center for the chromatographic purification of benzyl-protected nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these essential building blocks of oligonucleotide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the chromatographic purification of benzyl-protected nucleosides, providing step-by-step solutions grounded in chemical principles.
Problem 1: Co-elution of Anomers (α and β isomers)
Question: I am observing a broad peak or two closely eluting peaks for my benzyl-protected nucleoside, which I suspect are the α and β anomers. How can I improve their separation?
Answer: The separation of anomers is a frequent challenge due to their subtle structural differences.[1] The key is to enhance the differential interaction of the anomers with the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography (Silica Gel):
-
Introduce a protic solvent: Adding a small percentage of an alcohol (e.g., isopropanol or ethanol) to your non-polar/polar aprotic mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) can enhance selectivity. The alcohol can form hydrogen bonds with the hydroxyl and benzyl ether groups, potentially leading to better discrimination between the anomeric orientations.[2]
-
Employ a gradient elution: A shallow gradient of a more polar solvent can effectively resolve closely eluting compounds.[3] Start with a low percentage of the polar solvent and gradually increase it.
-
-
-
Modify the Stationary Phase:
-
Use a modified silica gel: Consider using a diol-bonded or cyano-bonded silica phase. These stationary phases offer different selectivities compared to plain silica and can sometimes provide baseline separation of anomers.
-
Chiral Chromatography: For particularly challenging separations, chiral stationary phases (e.g., cyclodextrin-based columns) can be highly effective in resolving anomers.[4][5]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve the resolution of anomers by increasing the interaction time with the stationary phase.[6]
-
Problem 2: Product Degradation on Silica Gel (Debenzylation)
Question: I am experiencing low recovery of my benzyl-protected nucleoside after silica gel chromatography, and I see a new, more polar spot on my TLC plate. I suspect the benzyl group is being cleaved. How can I prevent this?
Answer: Silica gel is inherently acidic and can catalyze the cleavage of acid-labile protecting groups like the benzyl group, especially on prolonged exposure.[7][8][9] This is a common issue that can be mitigated by neutralizing the silica gel or choosing an alternative purification strategy.
Solutions:
-
Neutralize the Silica Gel:
-
Pre-treatment with a base: Before packing the column, prepare a slurry of the silica gel in the starting mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic silanol groups on the silica surface.
-
In-situ neutralization: Add a small percentage of triethylamine to your mobile phase during the entire purification run.
-
-
Use an Alternative Stationary Phase:
-
Alumina (neutral or basic): Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-phase chromatography (C18): If your benzyl-protected nucleoside has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative that avoids the acidity issues of silica gel.[1][10]
-
-
Minimize Contact Time:
-
Flash chromatography: Employing flash chromatography with a higher flow rate reduces the residence time of the compound on the column, minimizing the opportunity for degradation.[11]
-
Problem 3: Benzyl Group Migration
Question: After purification, NMR analysis of my product shows the benzyl group on a different hydroxyl group than expected. What could be causing this, and how can I avoid it?
Answer: Intramolecular migration of protecting groups, including benzyl groups, can occur, particularly under basic or acidic conditions, or even thermally. This phenomenon is analogous to the observed migration of other protecting groups in peptide synthesis.[12]
Solutions:
-
Maintain Neutral pH:
-
Strictly avoid strongly acidic or basic conditions during both the reaction work-up and the chromatographic purification. If a base is used to neutralize the silica, use it judiciously.
-
-
Orthogonal Protection Strategy:
-
Lower Temperature:
-
Perform the purification at a lower temperature to reduce the kinetic likelihood of the migration reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying benzyl-protected nucleosides.
Q1: What is the best starting mobile phase for purifying a benzyl-protected nucleoside on silica gel?
A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar aprotic solvent like ethyl acetate.[3] The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[8]
Q2: How can I effectively remove the benzyl protecting groups after purification?
Common methods for debenzylation include:
-
Catalytic Hydrogenation: This is a very common and clean method using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).[17]
-
Lewis Acid-Mediated Deprotection: Reagents like boron trichloride (BCl3) can selectively cleave benzyl ethers.[18]
-
Dissolving Metal Reduction: Conditions like Birch reduction (sodium in liquid ammonia) can be used, but are less common due to the harsh conditions.[17]
-
Oxidative Cleavage: Certain activated benzyl groups can be removed oxidatively.
It is crucial to choose a deprotection method that is compatible with the other functional groups in your molecule.[19]
Q3: Can I use reversed-phase chromatography for my benzyl-protected nucleoside?
Yes, reversed-phase HPLC (RP-HPLC) is often an excellent choice.[20] The benzyl groups increase the hydrophobicity of the nucleoside, leading to good retention on a C18 column.[21] A typical mobile phase would be a gradient of acetonitrile or methanol in water.[22] RP-HPLC can also be very effective at separating closely related impurities.[10]
Q4: What detection method is most suitable for monitoring the purification?
UV detection is the most common and convenient method for nucleosides, as the nucleobases have strong chromophores. A wavelength of 254 nm or 260 nm is typically used.[22][23] If your compound lacks a strong chromophore or if you need to analyze complex mixtures, mass spectrometry (LC-MS) can provide additional information on the identity of the eluting species.[24][25][26]
Q5: What is an "orthogonal protection strategy" and why is it important?
An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[13][15] For example, you might use an acid-labile group, a base-labile group, and a group that is removed by hydrogenation. This allows for the selective deprotection of one functional group while others remain protected, which is crucial in multi-step syntheses like oligonucleotide synthesis.[14]
Experimental Protocols & Data
Protocol 1: Flash Chromatography of a Benzyl-Protected Nucleoside on Neutralized Silica Gel
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel (230-400 mesh).
-
Prepare your starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.
-
Add the neutralized mobile phase to the silica gel to form a slurry.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude benzyl-protected nucleoside in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the neutralized starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Collect fractions and monitor by TLC.
-
Table 1: Common Solvents for Normal-Phase Chromatography of Benzyl-Protected Nucleosides
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low-Med | General purpose, good for moderately polar compounds. |
| Dichloromethane / Methanol | Med-High | For more polar nucleosides or when higher solubility is needed. |
| Toluene / Acetone | Med | Offers different selectivity compared to ester-based systems. |
| Chloroform / Isopropanol | Med-High | The alcohol component can improve the separation of isomers.[2] |
Visualizations
Workflow for Troubleshooting Co-eluting Anomers
Caption: Decision tree for resolving co-eluting anomers.
Logic Diagram for Preventing On-Column Degradation
Caption: Strategies to mitigate acid-catalyzed degradation.
References
-
Deep Blue Repositories.
-
Google Patents.
-
NIH.
-
PMC - PubMed Central.
-
PubMed.
-
Imperial College London.
-
CHROMacademy.
-
The Pharma Innovation Journal.
-
Church Lab.
-
Sartorius.
-
Royal Society of Chemistry.
-
LabX.com.
-
Fiveable.
-
MDPI.
-
LCGC International.
-
Benchchem.
-
Biosynth.
-
Springer Nature Experiments.
-
ResearchGate.
-
Welch Materials.
-
ResearchGate.
-
Arcadia Science.
-
PubMed Central.
-
ResearchGate.
-
NEB.
-
College of Engineering Safety.
-
alwsci.
-
ResearchGate.
-
University of Rochester.
-
University of Rochester.
-
PubMed.
-
ResearchGate.
-
Scilit.
-
Protocols.io.
-
DalSpace.
-
Reddit.
-
Column Chromatography.
-
Google Patents.
-
PMC - NIH.
-
Organic Chemistry Portal.
-
PubMed.
-
Rotachrom Technologies.
-
PubMed.
-
PubMed.
-
Google Patents.
Sources
- 1. Reversed-phase high-performance liquid chromatography of nucleoside analogues. Simultaneous analysis of anomeric D-xylo- and D-lyxofuranonucleosides and some other D-pentofuranonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 19. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. thestacks.org [thestacks.org]
- 24. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Purification and Analysis of Nucleotides and Nucleosides from Plants | Springer Nature Experiments [experiments.springernature.com]
- 26. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Debenzylation of Nucleosides
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing benzyl protecting groups from nucleosides without the undesired reduction of pyrimidine bases. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your target molecules.
Introduction: The Pyrimidine Reduction Challenge
The benzyl ether is a robust and widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a broad range of conditions. Its removal is typically achieved through catalytic hydrogenation, most commonly with palladium on carbon (Pd/C) and hydrogen gas. However, for chemists working with nucleosides, this standard procedure presents a significant challenge: the potential for concomitant reduction of the C5-C6 double bond in pyrimidine bases such as uracil, thymine, and cytosine. This side reaction compromises the aromaticity and biological function of the nucleobase, leading to undesired byproducts and reduced yields.[1][2]
This guide focuses on strategies to circumvent this issue, providing methods for selective O-debenzylation while preserving the pyrimidine core.
Frequently Asked Questions (FAQs)
Q1: Why is the pyrimidine base susceptible to reduction during catalytic hydrogenation?
The C5-C6 double bond in pyrimidine nucleosides is electronically analogous to an activated alkene, making it susceptible to reduction under standard hydrogenation conditions (H₂/Pd/C).[1][2] The nucleobase component itself can interact with the catalyst surface, facilitating this undesired reaction.[1] This side reaction is a well-documented challenge in nucleoside chemistry.
Q2: What are the primary strategies to avoid pyrimidine reduction during debenzylation?
There are two main approaches:
-
Modifying Catalytic Hydrogenation: This involves using milder hydrogen sources or catalyst systems that are less aggressive towards the pyrimidine ring. Catalytic transfer hydrogenation is the most common technique in this category.[3][4]
-
Using Non-Reductive Methods: These methods employ Lewis acids or other chemical reagents to cleave the benzyl ether bond, completely avoiding the use of hydrogen and a hydrogenation catalyst.[5][6][7][8][9]
Q3: What is catalytic transfer hydrogenation and why is it often preferred?
Catalytic transfer hydrogenation (CTH) is a technique where hydrogen is generated in situ from a donor molecule, such as ammonium formate (HCOONH₄), formic acid (HCOOH), or cyclohexene, in the presence of a catalyst like Pd/C.[3][4][10] This method is generally milder than using pressurized hydrogen gas and has been shown to be effective for the deprotection of O-Cbz (benzyloxycarbonyl) protected nucleosides without reducing the pyrimidine base.[1][2] The transient, low concentration of hydrogen at the catalyst surface is believed to favor the more facile benzyl ether hydrogenolysis over the slower pyrimidine reduction.
Q4: When should I consider a Lewis acid-mediated debenzylation?
Lewis acid-mediated debenzylation is an excellent alternative when your molecule contains other functional groups that are sensitive to reductive conditions (e.g., nitro, iodo, or allyl groups).[6][9] Reagents like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers.[5][7] However, these methods can be sensitive to other acid-labile protecting groups like silyl ethers (e.g., TBS) or Boc groups if not performed under carefully controlled, low-temperature conditions.[6][9]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My standard H₂/Pd/C reaction is reducing the pyrimidine base. How can I stop this?
Root Cause: Standard hydrogenation with pressurized H₂ gas over a highly active Pd/C catalyst provides conditions that are sufficiently harsh to reduce the C5-C6 double bond of pyrimidines. The activity of the catalyst, pressure of H₂, and reaction time all contribute to this side reaction.
Solutions:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is the most common and effective solution. Replace the H₂ gas atmosphere with a hydrogen donor.
-
Recommended Donor: Ammonium formate (HCOONH₄) is a highly effective and reliable hydrogen donor for this purpose.[3]
-
Procedure: Dissolve your substrate in a suitable solvent (e.g., MeOH or EtOH), add the Pd/C catalyst, and then add ammonium formate in portions. Monitor the reaction closely by TLC. See Protocol 1 for a detailed procedure.
-
-
Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity compared to standard Pd/C and may be less prone to causing pyrimidine reduction, especially for sluggish debenzylations.[11][12]
-
Consider an Alternative Protecting Group Strategy: For future syntheses, if benzyl ethers prove consistently problematic, consider using the benzyloxycarbamate (Cbz) group for hydroxyl protection. O-Cbz groups are significantly more labile to hydrogenolysis and can be removed under milder CTH conditions that leave the pyrimidine ring untouched.[1][2]
Problem 2: My Lewis acid debenzylation with BCl₃ is causing decomposition or generating benzylated byproducts.
Root Cause: Boron trichloride (BCl₃) is a strong Lewis acid that activates the benzyl ether for cleavage. This process generates a benzyl cation (Bn⁺) as an intermediate. If your nucleoside contains electron-rich aromatic rings, this highly electrophilic benzyl cation can re-react with the substrate or other nucleophilic species in the mixture, leading to undesired C-benzylation and decomposition.[6][9]
Solutions:
-
Add a Cation Scavenger: This is critical for success. A cation scavenger is a non-nucleophilic, electron-rich compound that will irreversibly trap the benzyl cation, preventing side reactions.
-
Recommended Scavenger: Pentamethylbenzene is a highly effective, non-Lewis-basic cation scavenger for this reaction.[6][9] Anisole or dimethyl sulfide can sometimes be used but may coordinate with the BCl₃, deactivating it.
-
Procedure: The reaction should be performed at low temperatures (e.g., -78 °C). Add the BCl₃ to a solution of your substrate and the cation scavenger in a dry, inert solvent like dichloromethane (DCM). See Protocol 2 for details.
-
-
Control Stoichiometry and Temperature: Use the minimum effective amount of BCl₃ (typically 1.5-2.0 equivalents). Maintaining a very low temperature (-78 °C) is crucial to control the reaction rate and suppress side reactions.[6][9]
Problem 3: The debenzylation reaction is sluggish or incomplete.
Root Cause: Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient hydrogen donor, or steric hindrance around the benzyl ether.
Solutions:
-
For Catalytic Methods (CTH):
-
Check Catalyst Quality: Pd/C catalyst can lose activity over time or if improperly stored.[11] Use fresh, high-quality catalyst. If the reaction stalls, filtering the mixture through Celite and adding a fresh batch of catalyst can sometimes restart it.
-
Add More Hydrogen Donor: For CTH, the hydrogen donor is consumed stoichiometrically. If the reaction stalls, add another portion of ammonium formate.
-
Increase Catalyst Loading: For particularly stubborn debenzylations, increasing the catalyst loading (e.g., from 10 wt% to 20 wt% or even 1:1 by weight with the substrate) can be effective.
-
-
For Lewis Acid Methods:
-
Ensure Anhydrous Conditions: Lewis acids like BCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Allow for Slow Warming: If the reaction is clean but incomplete at -78 °C, you can allow it to warm slowly to 0 °C or even room temperature while carefully monitoring for any byproduct formation.
-
Workflow Diagram: Choosing a Debenzylation Strategy
Caption: Decision tree for selecting a debenzylation method.
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol is a general method for removing O-benzyl ethers from nucleosides while preserving the pyrimidine base.
Materials:
-
O-Benzylated nucleoside
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the O-benzylated nucleoside (1.0 equiv) in MeOH (or EtOH) to a concentration of approximately 0.05-0.1 M.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 20-50 wt% relative to the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (3.0-5.0 equiv) to the stirring suspension. The addition can be done in one portion or in several portions over time if the reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. If the reaction stalls, an additional 1-2 equivalents of ammonium formate can be added.
-
Workup: Upon completion, dilute the reaction mixture with MeOH and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to yield the debenzylated nucleoside.
Protocol 2: Debenzylation using Boron Trichloride (BCl₃) and a Cation Scavenger
This protocol is suitable for substrates that are sensitive to reductive conditions but stable to Lewis acids.
Materials:
-
O-Benzylated nucleoside
-
Pentamethylbenzene (cation scavenger)
-
Boron trichloride (BCl₃, 1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the O-benzylated nucleoside (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous DCM.[6]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BCl₃ solution (1.5-2.0 equiv) dropwise to the cold, stirring solution. A color change is often observed.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. Reactions are often complete in 20-60 minutes. If the reaction is sluggish, allow the bath to warm slowly to -40 °C or -20 °C.
-
Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled MeOH at -78 °C. This will react with any excess BCl₃.
-
Workup: Allow the mixture to warm to room temperature. Concentrate the solution under reduced pressure. The crude residue can be co-evaporated with MeOH several times to remove boron salts.
-
Purification: Purify the crude product by silica gel column chromatography. The pentamethylbenzene and its benzylated form are non-polar and typically elute easily from the column.[9]
Summary of Recommended Debenzylation Conditions
| Method | Reagents | Key Advantages | Key Disadvantages | Best For |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ | Mild conditions; Avoids pyrimidine reduction; Operationally simple. | May not be suitable for substrates with other reducible groups (e.g., -NO₂).[3] | General-purpose debenzylation of most nucleosides. |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Non-reductive; Fast reaction times; Tolerates reducible functional groups.[6][9] | Requires strictly anhydrous conditions; Sensitive to acid-labile groups (Boc, TBS).[9] | Substrates with reducible groups like nitro, iodo, or alkynes. |
Visualizing the Debenzylation Workflow
Caption: Step-by-step workflows for CTH and Lewis Acid protocols.
References
-
Vertex AI Search Result[5]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Johnson II, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[2]
-
Narayanan, N., et al. (2018). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 57(34), 10949-10953. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1989). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 54(6), 1346-1353. [Link]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Anwer, M. K., & Spatola, A. F. (1983). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. [Link]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
Sources
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. Regioselective debenzylation of C-glycosyl compounds by boron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. nacatsoc.org [nacatsoc.org]
- 14. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [PDF] Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Making sure you're not a bot! [mostwiedzy.pl]
- 22. researchgate.net [researchgate.net]
- 23. sciforum.net [sciforum.net]
- 24. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. reddit.com [reddit.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Modified RNA with Benzyl Protection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for modified RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using benzyl groups for protection in their synthetic schemes. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Benzyl Group Dilemma
The benzyl (Bn) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its general stability across a range of acidic and basic conditions.[1][2] In RNA synthesis, this stability makes it an attractive candidate for protecting modified nucleosides, as it can withstand the conditions required for removing other orthogonal protecting groups, such as the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl and base-labile acyl groups from the exocyclic amines of nucleobases.[3]
However, the very stability of the benzyl ether linkage presents the primary challenge: its removal. The conditions required for debenzylation are often harsh and can threaten the integrity of the delicate oligoribonucleotide chain.[2] This guide addresses the most common issues encountered during this critical final step and provides expert-backed solutions.
Frequently Asked Questions (FAQs)
Q1: Why use benzyl protection for RNA modifications if its removal is so challenging?
The primary advantage of the benzyl group is its orthogonality. An ideal protecting group strategy allows for the selective removal of one type of group without affecting others.[4] The benzyl group is stable to the acidic conditions used to cleave 5'-DMT groups and the basic conditions used to remove nucleobase protecting groups (like benzoyl or acetyl).[1] Its removal, typically via catalytic hydrogenolysis, does not interfere with fluoride-labile silyl ethers (e.g., TBDMS, TOM) commonly used for 2'-OH protection, making it a theoretically perfect piece in a complex puzzle.[5][6]
Q2: What is the most common and reliable method for removing a benzyl group from RNA?
Catalytic hydrogenolysis is the most frequently employed method. This involves reacting the benzyl-protected RNA with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[5] This reaction cleaves the benzyl ether bond to yield the deprotected alcohol and toluene as a byproduct. While it is the standard approach, its success is highly dependent on factors like catalyst activity, solvent choice, and the absence of catalyst poisons.
Q3: Can I use other methods besides hydrogenolysis for deprotection?
Yes, although they come with their own set of challenges. Strong acids can cleave benzyl ethers, but these conditions are generally incompatible with the acid-sensitive phosphodiester backbone of RNA.[7] For substituted benzyl groups, such as the p-methoxybenzyl (PMB) ether, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a viable and milder alternative.[7][8] Another powerful but harsh method is the Birch reduction (using sodium or lithium in liquid ammonia), which is rarely used for sensitive biomolecules.[6]
Troubleshooting Guide: From Synthesis to Deprotection
This section addresses specific experimental failures, their probable causes, and actionable solutions.
Problem 1: Incomplete Benzyl Deprotection
-
Symptom: Your final product shows low or no biological activity. HPLC analysis reveals a persistent, late-eluting peak, and mass spectrometry confirms a mass corresponding to the RNA with the benzyl group still attached.
-
Probable Cause(s):
-
Inactive Catalyst: The palladium catalyst is heterogeneous and can lose activity over time or upon exposure to air.
-
Catalyst Poisoning: Trace impurities, particularly sulfur- or phosphorus-containing compounds from previous steps, can irreversibly poison the palladium catalyst.
-
Poor Substrate Solubility: The protected RNA may not be fully soluble in the reaction solvent, limiting its access to the solid catalyst surface.
-
Insufficient Hydrogen: Inadequate purging with hydrogen gas or a leak in the reaction setup can starve the reaction.
-
-
Recommended Solutions & Protocol:
-
Ensure Catalyst Activity: Always use a fresh batch of high-quality catalyst. For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C.
-
Purify Before Deprotection: It is critical to purify the oligonucleotide after all other deprotection steps are complete. This removes potential catalyst poisons.
-
Optimize Solvents: Use a solvent system that fully dissolves your RNA. Mixtures such as methanol/THF or ethyl acetate/methanol are often effective.[6]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain suspension of the catalyst and facilitate mass transfer of hydrogen gas.
-
dot
Caption: Recommended workflow for benzyl deprotection of synthetic RNA.
Problem 2: RNA Chain Cleavage and Degradation
-
Symptom: Denaturing polyacrylamide gel electrophoresis (PAGE) shows a smear below the main product band, indicating fragments of various lengths.[9] Overall yield of the full-length product is significantly reduced.
-
Probable Cause(s):
-
Acidic Conditions: Use of strongly acidic reagents for deprotection can cause depurination followed by strand scission.
-
Premature 2'-OH Deprotection: If the 2'-hydroxyl protecting group (e.g., TBDMS) is inadvertently removed, the free 2'-OH can catalyze the cleavage of the adjacent phosphodiester bond, especially under basic conditions.[10] While benzyl deprotection itself is not basic, residual reagents from previous steps can cause this issue.
-
-
Recommended Solutions & Protocol:
-
Strictly Adhere to Orthogonal Strategy: Ensure that the conditions for benzyl removal are specific and do not affect other protecting groups. Catalytic hydrogenolysis is generally very mild and specific to reducible groups, making it the preferred method.[5]
-
Buffer the Reaction: If there is a risk of pH fluctuation, consider adding a non-reactive buffer to the hydrogenolysis reaction, although this is not standard practice and should be optimized carefully.
-
Consider a More Labile Benzyl Analogue: If your molecule is particularly sensitive, consider using a p-methoxybenzyl (PMB) group during the synthesis of your modified monomer. The PMB group can be removed under milder, non-reductive oxidative conditions with DDQ, which is less likely to cause chain degradation.[8]
-
Problem 3: Low Coupling Efficiency of Benzyl-Protected Monomers
-
Symptom: During solid-phase synthesis, monitoring of the DMT cation release shows a drop in coupling efficiency after the addition of the benzyl-protected monomer.
-
Probable Cause(s):
-
Recommended Solutions & Protocol:
-
Extend Coupling Time: Increase the coupling time for the benzyl-protected monomer to allow the reaction to proceed to completion. Standard coupling times of a few minutes may need to be doubled or tripled.
-
Use a More Active Activator: Switch from standard activators like 1H-tetrazole to more potent ones such as 5-(benzylthio)-1H-tetrazole (BTT) or 5-(ethylthio)-1H-tetrazole (ETT).[13][14]
-
Re-evaluate Protecting Group Position: If possible, in the design of your modified monomer, position the benzyl group away from the sterically crowded 2' and 3' positions of the ribose sugar.
-
Key Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis for Benzyl Deprotection
This protocol assumes the RNA has been fully deprotected of all other protecting groups (base, phosphate, and 2'-silyl) and has been purified.
-
Preparation: In a clean, dry flask, dissolve the purified benzyl-protected RNA in a suitable solvent (e.g., a 1:1 mixture of anhydrous methanol and THF) to a concentration of approximately 1-2 mg/mL.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical loading is 1 mg of catalyst for every 1 mg of RNA.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. For larger scales or more difficult substrates, a Parr hydrogenator may be required to apply pressure.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or LC-MS). Typical reaction times range from 12 to 24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure full recovery of the product.
-
Final Purification: Evaporate the solvent and purify the deprotected RNA using your standard protocol (e.g., desalting, HPLC) to remove toluene and any other minor impurities.
Data Summary & Visualization
Table 1: Comparison of Common Benzyl Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons & Compatibility |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, RT, 1 atm | Very mild, highly selective, high yielding.[5] | Catalyst can be poisoned; incompatible with other reducible groups (e.g., alkynes, some N-oxides).[6] |
| Oxidative Cleavage (PMB only) | DDQ, CH₂Cl₂/H₂O, RT | Fast, mild, non-reductive conditions.[7][8] | Only applicable to electron-rich benzyl ethers like PMB; DDQ is a toxic reagent. |
| Strong Acid Cleavage | e.g., Trifluoroacetic Acid (TFA) | Effective for robust molecules. | Incompatible with RNA due to cleavage of the phosphodiester backbone and glycosidic bonds.[7] |
| Birch Reduction | Na or Li, liquid NH₃, -78°C | Very powerful, can cleave even stubborn benzyl ethers. | Extremely harsh conditions, not suitable for complex, multifunctional molecules like RNA.[6] |
Diagram 2: Logic of Troubleshooting Low Deprotection Yield
dot
Caption: A decision tree for troubleshooting incomplete benzyl deprotection.
References
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. [Link]
-
Beaucage, S. L. (2007). Assessment of 4-Nitrogenated Benzyloxymethyl Groups for 2′-Hydroxyl Protection in Solid-Phase RNA Synthesis. Organic Letters, 9(4), 671-674. [Link]
-
ATDBio. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]
-
Somoza, A. (2019). Protecting groups for RNA synthesis: An increasing need for selective preparative methods. Request PDF. [Link]
-
Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675. [Link]
-
Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(19), 6247-6256. [Link]
-
Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Anonymous. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. [Link]
-
Kim, H., & Park, S. B. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. [Link]
-
Baseman, E. D., et al. (2018). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 23(10), 2465. [Link]
-
Puffer, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2859-2865. [Link]
-
Wang, Y., et al. (2021). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. The Journal of Organic Chemistry, 86(19), 13477-13485. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(9), 3150-3183. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]
-
Shabalina, S. A., & Spiridonov, A. N. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 24(13), 10793. [Link]
-
Wikipedia. (n.d.). Benzyl group. [Link]
- Kumar, P., et al. (2014). Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides.
-
Zhang, Y., et al. (2021). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society, 143(38), 15864-15873. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]
-
Boto, A., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. [Link]
-
Wang, Y., et al. (2023). Chemical decoding strategies for detecting RNA modifications, dynamics and structures. Nature Methods, 20(9), 1331-1344. [Link]
-
Wu, T., et al. (2025). Sequence‐Specific Installation of Aryl Groups in RNA via DNA‐Catalyst Conjugates. Angewandte Chemie International Edition, 64(1). [Link]
-
ResearchGate. (n.d.). Two mechanisms of migration of benzhydryl and benzyl groups in the pentamethoxycarbonylcyclopentadiene ring. [Link]
-
Ohta, S., et al. (1996). efficient method for extraction of RNA from rice leaves at different ages using benzyl chloride. Journal of Experimental Botany, 47(10), 1675-1677. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. atdbio.com [atdbio.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
Technical Support Center: Anomeric Control During Ribose Protection
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the chemical synthesis of nucleosides and other ribose-containing molecules. A recurring and critical challenge in this field is the control of stereochemistry at the anomeric (C1') position of the ribose sugar. The formation of anomeric mixtures (α and β isomers) during the installation of protecting groups can lead to significant downstream purification challenges, reduced yields, and compromised purity of the final product.
This document provides in-depth, experience-driven answers to frequently encountered problems, explains the chemical principles governing these issues, and offers validated protocols to help you achieve high anomeric selectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a standard acetylation on D-ribose and ended up with a nearly 1:1 mixture of α and β anomers. Why did this happen, and how can I favor the β-anomer?
A1: Understanding the Anomeric Equilibrium
This is a classic problem rooted in the inherent chemistry of ribose in solution.
-
The Root Cause: Mutarotation. In solution, ribose exists in a dynamic equilibrium between its open-chain aldehyde form and several cyclic hemiacetal forms.[1] This interconversion, known as mutarotation, allows the stereochemistry at the anomeric carbon (C1') to scramble. The primary forms in aqueous solution are the β-D-ribopyranose (~59%), α-D-ribopyranose (~20%), β-D-ribofuranose (~13%), and α-D-ribofuranose (~7%).[1] The furanose forms are crucial for nucleoside synthesis.
-
Thermodynamic vs. Kinetic Control: When you perform a standard protection reaction (e.g., acetylation with acetic anhydride and a base like pyridine at room temperature), the conditions are often mild enough to allow this equilibrium to persist. The reaction proceeds on all available anomers, leading to a mixture that reflects the thermodynamic stability of the products. The α-anomer is often thermodynamically favored due to the anomeric effect , where an axial substituent at C1' is stabilized by hyperconjugation with the lone pair of the ring oxygen.[2]
-
The Solution: Kinetic Control and Neighboring Group Participation. To favor the β-anomer, you need to shift from a thermodynamically controlled reaction to a kinetically controlled one. The most reliable strategy is to use a protecting group at the C2' position that can direct the stereochemical outcome. This is known as neighboring group participation .[3] Acyl groups like benzoyl (Bz) or acetyl (Ac) are ideal for this.
The mechanism involves the formation of a stable cyclic acyloxonium ion intermediate after the departure of a leaving group from the anomeric center. The incoming nucleophile (e.g., an alcohol for glycosylation or an acetate source) can then only attack from the side opposite to this bulky intermediate, resulting in the exclusive formation of the 1,2-trans product. Since the C2'-acyl group is typically on the 'bottom' face (α) in the precursor, the new C1' substituent will be on the 'top' face (β).
Q2: I'm trying to synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a precursor for nucleoside synthesis, but my yield of the pure β-anomer is low. What is a reliable protocol?
A2: A Validated Protocol for β-Selective Acetylation
This intermediate is a cornerstone for many nucleoside synthesis campaigns.[4] Achieving high β-selectivity requires a multi-step approach that locks the stereochemistry. Direct benzoylation and acetylation of free ribose will lead to anomeric mixtures. The key is to first form a stable glycoside, protect the remaining hydroxyls, and then swap the anomeric group for an acetate under conditions that favor retention or controlled inversion of stereochemistry.
A robust method involves the preparation of a glycosyl bromide, which can then be converted to the desired acetate. This is a variation of the classic Koenigs-Knorr reaction .[5][6]
Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Step 1: Per-O-acetylation of D-Ribose
-
Suspend D-ribose in acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) or a Lewis acid at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate and concentrate. This will yield tetra-O-acetyl-D-ribofuranose as a mixture of anomers.
Step 2: Formation of the Glycosyl Bromide
-
Dissolve the per-acetylated ribose in dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of HBr in acetic acid (typically 33 wt%).[7]
-
Stir the reaction at 0°C for a few hours. The reaction must be kept anhydrous.
-
Remove the solvent under reduced pressure in the cold to obtain the crude glycosyl bromide. This intermediate is moisture-sensitive and should be used immediately.
Step 3: Benzoylation and Acetylation (Illustrative - multiple routes exist) A more common and controlled industrial route is to start with benzoylation, then anomeric activation.
-
Benzoylation: Treat D-ribose with benzoyl chloride in pyridine. This will produce a mixture of benzoylated anomers.
-
Anomeric Acetylation: Convert the benzoylated ribose to the 1-O-acetyl derivative using acetic anhydride and pyridine. The resulting 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose will be an anomeric mixture.[4]
-
Anomerization to β-form: The key to obtaining the pure β-anomer often involves a final equilibration or crystallization step. In some cases, treatment with a Lewis acid can promote anomerization to the thermodynamically more stable product, though this can be complex.[8] A more reliable method is careful crystallization, as the β-anomer often has different solubility properties.
A highly cited and effective method is to first prepare the per-benzoylated ribose, convert it to the glycosyl chloride or bromide, and then displace the halide with acetate using a salt like silver acetate. The C2-benzoyl group will direct the formation of the β-anomer through neighboring group participation.
Q3: My reaction produced an anomeric mixture. What are the best methods for separating α and β anomers?
A3: Separation Strategies for Anomers
Separating anomers can be challenging due to their similar physical properties. However, it is often achievable with the right techniques.
-
Silica Gel Column Chromatography: This is the most common method. Anomers often have slightly different polarities.
-
Pro-Tip: Use a long column with a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes very slowly). This enhances the separation. Automated flash chromatography systems are particularly effective.
-
The α-anomer is typically less polar and will elute first in normal-phase chromatography. This is because the axial C1'-substituent in the α-anomer is more sterically shielded than the equatorial substituent in the β-anomer, leading to weaker interactions with the silica gel.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative work, HPLC offers superior resolution.[9][10]
-
Crystallization: If one anomer is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be a highly effective and scalable purification method.
-
Enzymatic Resolution: For specific applications, enzymes like lipases can selectively acylate or hydrolyze one anomer over the other, allowing for the separation of the remaining anomer or the modified product.[11]
Technical Deep Dive: The Role of Protecting Groups
The choice of protecting groups is not merely about masking hydroxyls; it's a strategic decision that dictates stereochemical outcomes.[12]
Participating vs. Non-Participating Groups
-
Participating Groups (e.g., Acetyl, Benzoyl): As discussed in Q1, these groups at the C2' position are essential for synthesizing 1,2-trans glycosides (β-anomers for ribose). They actively participate in the reaction mechanism via an acyloxonium ion intermediate.
-
Non-Participating Groups (e.g., Benzyl, Silyl Ethers): These groups do not form a cyclic intermediate. Their influence is primarily steric and electronic. When a non-participating group is at C2', the stereochemical outcome is governed by other factors, often leading to mixtures or favoring the α-anomer due to the anomeric effect.[12]
Conformation-Constraining Protecting Groups
Protecting groups that bridge two hydroxyls can lock the sugar ring into a specific conformation.[12] This can profoundly influence the accessibility of the anomeric center.
-
Example: 4,6-O-Benzylidene in Pyranoses: While not directly applicable to the furanose form of ribose, the 4,6-O-benzylidene acetal in glucose chemistry is a classic example. It restricts the ring's flexibility, influencing the trajectory of nucleophilic attack at C1.[12]
-
For Ribose: Cyclic protecting groups like a 2,3-O-isopropylidene acetal can be used. This locks the C2' and C3' hydroxyls, and the resulting conformational rigidity can influence subsequent reactions at the anomeric center.
Table 1: Influence of C2' Protecting Group on Anomeric Selectivity
| C2' Protecting Group | Type | Typical Outcome at C1' | Mechanism |
| Acetyl (Ac) | Participating | β-selective (1,2-trans) | Neighboring Group Participation |
| Benzoyl (Bz) | Participating | β-selective (1,2-trans) | Neighboring Group Participation |
| Benzyl (Bn) | Non-participating | α/β mixture or α-selective | Anomeric Effect / SN1-like |
| TBDMS | Non-participating | α/β mixture or α-selective | Steric Hindrance / Anomeric Effect |
Visualizing the Workflow
Controlling anomerization is a logical workflow that begins with selecting the right strategy based on the desired stereochemical outcome.
Workflow for Selective β-Anomer Formation
Caption: Workflow for achieving β-selectivity using a participating group at C2'.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the formation of anomeric mixtures.
References
- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024).
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (n.d.). PubMed Central.
- Biomolecules. (n.d.). NCERT.
- Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Molecular Biology Research.
- Ribose. (n.d.). Wikipedia.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.).
- How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? (2014).
- Koenigs–Knorr reaction. (n.d.). Wikipedia.
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2025).
- New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis Processes. (2025).
- Lewis acid promoted anomerisation: recent developments and applications. (2015). Royal Society of Chemistry.
- Reactions of Monosaccharides. (2024). Chemistry LibreTexts.
- Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015). Emery Pharma.
Sources
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccsenet.org [ccsenet.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Nucleoside Synthesis with 5-O-Benzyl-D-ribose
For researchers, scientists, and professionals in drug development, the synthesis of nucleoside analogues is a cornerstone of therapeutic innovation. The use of 5-O-Benzyl-D-ribose as a key starting material offers distinct advantages in controlling reactivity and enabling specific modifications. However, scaling this process from the bench to production can introduce a unique set of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of large-scale nucleoside synthesis, ensuring efficiency, reproducibility, and high purity of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of nucleoside synthesis using 5-O-Benzyl-D-ribose, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yields in the Glycosylation Step
Question: We are experiencing significantly lower than expected yields upon scaling up our glycosylation reaction between a silylated nucleobase and 2,3-di-O-acyl-5-O-benzyl-1-O-acetyl-β-D-ribofuranose. What are the potential causes and how can we optimize the reaction?
Answer: Low yields during the crucial C-N bond formation are a frequent hurdle in scaling up nucleoside synthesis. Several factors can contribute to this issue:
-
Insufficient Activation of the Ribose Derivative: The Lewis acid catalyst (e.g., TMSOTf, SnCl₄) may not be effectively activating the anomeric center at a larger scale due to mass transfer limitations or reaction with impurities. The Vorbrüggen variant of the Hilbert-Johnson reaction is a popular and mild method for this coupling, but its efficiency is highly dependent on reaction conditions.[1][2]
-
Decomposition of the Silylated Nucleobase: Silylated nucleobases can be sensitive to moisture and acidic conditions. Inadequate drying of solvents and reagents or prolonged reaction times can lead to desilylation and reduced nucleophilicity of the base.
-
Side Reactions: At higher concentrations and temperatures often employed in scale-up, side reactions such as the formation of anhydro-nucleosides or undesired regioisomers can become more prominent.
Troubleshooting Steps:
-
Optimize Catalyst Loading and Addition:
-
Perform a catalyst loading study at a smaller, representative scale to determine the optimal concentration.
-
Consider a slow, controlled addition of the Lewis acid to the reaction mixture to maintain a steady concentration and minimize localized heating.
-
-
Ensure Anhydrous Conditions:
-
Rigorously dry all solvents and reagents before use.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
-
Temperature Control:
-
Maintain precise temperature control throughout the reaction. A lower temperature may slow down the reaction but can significantly improve selectivity and reduce side product formation.
-
-
Consider Alternative Glycosylation Methods:
Issue 2: Poor Anomeric Selectivity (Formation of α- and β-isomers)
Question: Our scaled-up synthesis is producing a difficult-to-separate mixture of α- and β-anomers. How can we improve the stereoselectivity to favor the desired β-anomer?
Answer: Achieving high anomeric selectivity is critical for the biological activity of nucleosides. The formation of the undesired α-anomer is a common problem, particularly when scaling up.
-
Mechanism of Selectivity: In ribonucleoside synthesis, the 2'-O-acyl group can participate in the reaction, forming a cyclic acyloxonium ion intermediate that blocks the α-face of the ribose ring. This neighboring group participation directs the incoming nucleobase to attack from the β-face, leading to the desired β-anomer.[2]
-
Factors Affecting Selectivity:
-
Solvent: The choice of solvent can influence the stability of the acyloxonium ion intermediate.
-
Lewis Acid: The strength and nature of the Lewis acid can affect the rate of anomerization.
-
Temperature: Higher temperatures can lead to equilibration and a loss of stereocontrol.
-
Troubleshooting Steps:
-
Choice of 2'-Protecting Group: Ensure a participating group (e.g., benzoyl, acetyl) is present at the 2'-position. Non-participating groups like benzyl ethers will not provide the desired stereocontrol.
-
Solvent Effects: Acetonitrile is often a good solvent choice as it can help stabilize the key intermediate.
-
Optimize Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic control and favor the formation of the β-anomer.[3]
-
Lewis Acid Selection: Weaker Lewis acids may offer better selectivity in some cases. It is worth screening different Lewis acids to find the optimal balance between reactivity and selectivity.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of working with 5-O-Benzyl-D-ribose in nucleoside synthesis.
Q1: Why is the 5'-O-benzyl protecting group preferred for scale-up?
A1: The 5'-O-benzyl group offers several advantages for large-scale synthesis:
-
Stability: It is stable to a wide range of reaction conditions used in nucleoside synthesis, including acidic and basic conditions for the manipulation of other protecting groups.[4][5]
-
Orthogonality: It can be selectively removed under neutral conditions via catalytic hydrogenolysis, leaving other protecting groups like acyl or silyl ethers intact.[4][5] This orthogonality is crucial for complex, multi-step syntheses.
-
Crystallinity: Benzylated intermediates are often crystalline, which can facilitate purification by recrystallization on a large scale, avoiding the need for extensive chromatography.
Q2: What are the main challenges associated with the deprotection of the 5'-O-benzyl group on a large scale?
A2: While catalytic hydrogenolysis is a clean and efficient deprotection method, scaling it up can present challenges:
-
Catalyst Activity and Handling: Palladium on carbon (Pd/C) is a common catalyst, but it is pyrophoric and requires careful handling, especially in large quantities. Catalyst poisoning by sulfur-containing impurities or certain nucleobases can also reduce its effectiveness.
-
Mass Transfer: In large reactors, ensuring efficient mixing and contact between the substrate, hydrogen gas, and the solid catalyst can be difficult. This can lead to incomplete reactions or prolonged reaction times.
-
Safety: Hydrogen gas is highly flammable and requires specialized equipment and procedures for safe handling on a large scale.
Q3: Are there alternatives to catalytic hydrogenolysis for 5'-O-benzyl deprotection?
A3: Yes, while hydrogenolysis is the most common method, other options exist, though they may be less ideal for large-scale operations:
-
Strong Acid Cleavage: Strong acids like HBr in acetic acid can cleave benzyl ethers, but these harsh conditions are often incompatible with other functional groups in the nucleoside.
-
Oxidative Cleavage: In some specific cases, oxidative methods can be employed.
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C can be a safer alternative to using hydrogen gas, although it may require higher catalyst loadings and longer reaction times.[6]
Q4: How can I improve the solubility of my protected nucleoside intermediate for purification?
A4: Protected nucleoside intermediates can sometimes have limited solubility. To address this:
-
Solvent Screening: Experiment with a range of solvent systems for chromatography or recrystallization. Mixtures of polar and non-polar solvents are often effective.
-
Temperature: Heating the solvent can increase solubility for recrystallization, but care must be taken to avoid decomposition.
-
Modification of Protecting Groups: If solubility remains a significant issue, consider using alternative protecting groups that impart better solubility characteristics.
Experimental Workflow & Data Presentation
Diagram: General Workflow for Nucleoside Synthesis
Caption: A generalized workflow for the synthesis of nucleosides starting from 5-O-Benzyl-D-ribose.
Table: Troubleshooting Glycosylation Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy for Scale-Up | Rationale |
| Lewis Acid | TMSOTf (1.2 eq) | Titrate to find optimal loading (e.g., 1.0-1.5 eq); slow addition | Avoids excess acid which can cause side reactions; maintains steady concentration. |
| Solvent | Dichloromethane (DCM) | Acetonitrile or a mixture of DCM/Acetonitrile | Acetonitrile can help stabilize the reactive intermediate, improving selectivity. |
| Temperature | Room Temperature | -20 °C to 0 °C | Lower temperatures often improve stereoselectivity by favoring the kinetically controlled product. |
| Reactant Purity | Standard Grade | Use freshly distilled/dried solvents and recrystallized nucleobase | Minimizes side reactions and catalyst poisoning. |
Detailed Experimental Protocol: Deprotection of 5'-O-Benzyl Group
This protocol provides a general procedure for the catalytic hydrogenolysis of a 5'-O-benzyl protected nucleoside. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate safety precautions for handling flammable hydrogen gas and a pyrophoric catalyst must be followed.
-
Reaction Setup:
-
In a suitable hydrogenation vessel, dissolve the 5'-O-benzyl protected nucleoside (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected nucleoside.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure nucleoside.
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Determining Nucleoside Anomeric Configuration Using NMR Spectroscopy
The precise three-dimensional structure of nucleosides and their analogues is a cornerstone of drug development, particularly in the fields of antiviral and anticancer therapies. A critical determinant of this structure is the anomeric configuration—the orientation of the nucleobase relative to the sugar moiety, designated as either α or β. This seemingly subtle difference can profoundly impact a molecule's biological activity by altering its shape and how it interacts with target enzymes or receptors.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for unambiguously determining this configuration in solution, providing a detailed picture of the molecule's conformation and dynamics.[1][3] This guide offers a comparative overview of the primary NMR methods used for this purpose: Nuclear Overhauser Effect (NOE) spectroscopy, scalar (J) coupling analysis, and Residual Dipolar Coupling (RDC) measurements. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation for each, providing researchers with the insights needed to select and apply the most appropriate technique.
The Foundational Role of 1D ¹H-NMR
Before embarking on more complex 2D experiments, a simple one-dimensional ¹H-NMR spectrum provides the first crucial clues. The anomeric proton (H1') is a key diagnostic marker.[1]
-
Chemical Shift (δ): The chemical environment of the anomeric proton differs significantly between α and β anomers. Typically, the anomeric proton of an α-anomer resonates at a lower field (higher ppm value) compared to its β-counterpart.[1] For instance, in glucose, the α-anomeric proton appears around 5.1 ppm, while the β-anomeric proton is upfield at about 4.5 ppm.[1][4] This difference, often in the range of 0.3-0.5 ppm for glycosides, provides a strong initial indication of the anomeric configuration.[1] The signals for anomeric protons are usually found in the 4.3 to 5.9 ppm range.[1]
-
Coupling Constants (J): The splitting pattern of the H1' signal, caused by spin-spin coupling with the H2' proton, also offers valuable information, which will be explored in detail in the J-Coupling Analysis section.
While 1D ¹H-NMR is an indispensable starting point, its reliance on empirical comparisons and the potential for signal overlap in complex molecules often necessitates the use of more advanced, multidimensional NMR techniques for definitive assignment.[5]
Method 1: Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is a powerful tool that probes the spatial relationships between protons. It arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[6][7] This through-space correlation is the key to differentiating α and β anomers.
The Underlying Principle
In a nucleoside, the anomeric proton (H1') is spatially close to different protons on the sugar ring depending on the anomeric configuration.
-
In the β-anomer , the nucleobase is on the same side of the sugar ring as the C2' and C3' substituents. This places the anomeric proton (H1') in close proximity to the H2' and H4' protons.
-
In the α-anomer , the nucleobase is on the opposite side, bringing the H1' proton closer to the H2' proton but further from H4'.
By measuring the NOE between H1' and other protons on the sugar ring, we can map these spatial proximities and deduce the anomeric configuration. A strong NOE between H1' and H4' is a hallmark of the β-configuration.[8]
Experimental Workflow: 2D NOESY
The most common experiment for this purpose is the 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[9][10] This experiment generates a 2D map where off-diagonal peaks, or cross-peaks, connect protons that are close in space.[9]
Caption: Workflow for Anomeric Configuration Determination using J-Coupling Analysis.
Step-by-Step Protocol for J-Coupling Measurement
-
Acquisition:
-
Acquire a high-resolution 1D ¹H spectrum. Ensure sufficient digital resolution to accurately resolve the splitting patterns.
-
For spectra with significant overlap, a 2D J-resolved or a phase-sensitive DQF-COSY experiment can be used to separate chemical shifts and coupling constants into different dimensions, simplifying measurement.
-
-
Measurement:
-
In the 1D spectrum, identify the multiplet corresponding to the anomeric proton (H1').
-
Measure the distance in Hertz (Hz) between the split peaks of the H1' signal that correspond to coupling with H2'. [11]This value is the ³J(H1',H2') coupling constant. [12]3. Interpretation:
-
Compare the measured value to the established ranges. A large coupling constant (5-9 Hz) indicates a β-anomer, while a small coupling constant (1-4 Hz) points to an α-anomer.
-
In addition to proton-proton couplings, one-bond carbon-proton coupling constants (¹J(C1',H1')) can also be diagnostic. Typically, ¹J(C1',H1') is larger for β-anomers (~160 Hz) than for α-anomers (~150 Hz) due to stereoelectronic effects. [13]This requires a proton-coupled ¹³C NMR spectrum.
Method 3: Residual Dipolar Couplings (RDCs)
RDCs are a more advanced technique that provides long-range structural information. [14][15]In a standard isotropic solution, dipolar couplings average to zero due to random molecular tumbling. [12]However, by inducing a slight partial alignment of the molecules using an alignment medium (e.g., a liquid crystal), a small, measurable residual dipolar coupling remains. [16][17]
The Underlying Principle
The magnitude of an RDC between two nuclei (e.g., C1' and H1') depends on the angle of the bond vector between them relative to the external magnetic field. [17]Since all bond vectors in a molecule will be oriented within a common alignment frame, RDCs provide long-range orientational information. [14][16]By measuring multiple RDCs throughout the molecule and fitting them to a structural model, one can determine the relative orientations of different parts of the molecule with high precision, thereby confirming the anomeric configuration.
RDCs are particularly powerful for:
-
Resolving ambiguities that may arise from NOE or J-coupling data.
-
Studying larger nucleosides or oligonucleotides where NOE spin diffusion can be problematic. [16]* Providing global structural restraints, which are complementary to the local distance (NOE) and dihedral angle (J-coupling) information. [14] The experimental setup and data analysis for RDCs are considerably more complex than for NOE or J-coupling and are typically employed when simpler methods are insufficient.
Comparative Summary
| Feature | NOE Spectroscopy (NOESY) | J-Coupling Analysis | Residual Dipolar Couplings (RDC) |
| Principle | Through-space dipolar coupling | Through-bond scalar coupling | Anisotropic dipolar coupling in an aligned medium |
| Key Parameter | H1'-H4' distance | ³J(H1',H2') dihedral angle | C1'-H1' bond vector orientation |
| Primary Information | Interproton distances (< 5 Å) | Dihedral angles (via Karplus Eq.) | Long-range bond vector orientations |
| Strengths | - Conceptually straightforward- Good for confirming β-anomers | - Often unambiguous- Quantitative and robust- Fast to measure (1D) | - Provides global structural information- Overcomes NOE limitations in larger molecules |
| Limitations | - Can be ambiguous for α-anomers- Sensitive to molecular motion- Requires careful degassing [18] | - Relies on accurate J-value measurement- Karplus parameters can vary | - Experimentally complex- Requires alignment media- Data analysis is sophisticated |
| Best Suited For | Standard confirmation of anomers, especially β-configuration. | Rapid and definitive assignment for most small nucleosides. | Complex cases, larger molecules, or high-precision structural studies. |
Conclusion
The determination of nucleoside anomeric configuration is a critical step in chemical and pharmaceutical research. NMR spectroscopy offers a suite of powerful, non-invasive techniques to achieve this with high confidence. For most routine applications involving small nucleoside analogues, a combination of 1D ¹H-NMR for an initial assessment, followed by a definitive measurement of the ³J(H1',H2') coupling constant , is the most efficient and reliable strategy. 2D NOESY serves as an excellent complementary technique, particularly for confirming the β-configuration through the characteristic H1'-H4' spatial proximity. For more challenging systems, such as larger oligonucleotides or cases where other methods yield ambiguous results, Residual Dipolar Couplings provide an advanced solution for obtaining high-precision, global structural information. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the appropriate NMR experiment to elucidate the correct anomeric configuration, a crucial piece of data for advancing drug discovery and structural biology.
References
-
Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Retrieved from [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]
-
Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]
-
AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Decatur, J. (2018). NOESY and ROESY. Retrieved from [Link]
-
Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. Retrieved from [Link]
-
Chu, C. K., El-Kabbani, F. M., & Thompson, B. B. (1984). DETERMINATION OF THE ANOMERIC CONFIGURATION OF C-NUCLEOSIDES BY H and 13C NMR SPECTROSCOPY. Marcel Dekker, Inc. Retrieved from [Link]
-
LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Residual dipolar coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). nmr-prove of configuration. Retrieved from [Link]
-
IMSERC. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
Bax, A., & Grzesiek, S. (1993). Determination of Three-Bond 1H3–31P Couplings in Nucleic Acids and Protein–Nucleic Acid Complexes by Quantitative J Correlation. Academic Press, Inc. Retrieved from [Link]
-
Chou, J. J. (2011). The Use of Residual Dipolar Coupling in Studying Proteins by NMR. PubMed Central. Retrieved from [Link]
-
Cushley, R. J., Blitzer, B. L., & Lipsky, S. R. (1972). Anomeric Configuration of Nucleosides by Application of the Internal Nuclear Overhauser Effect. PubMed. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
Australian National University. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
-
University of Florida. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Magritek. (n.d.). Glucose Anomers. Retrieved from [Link]
-
Lipsitz, R. S., & Tjandra, N. (2004). RESIDUAL DIPOLAR COUPLINGS IN NMR STRUCTURE ANALYSIS. Annual Reviews. Retrieved from [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2022). On the prebiotic selection of nucleotide anomers: A computational study. PubMed Central. Retrieved from [Link]
-
IMSERC. (n.d.). 2D NOESY Experiment. Retrieved from [Link]
-
C&EN. (2003). KARPLUS EQUATION. Retrieved from [Link]
-
Li, A., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Conformational Analysis of 3′-Deoxyribonucleosides using 1D-Noe Difference Spectroscopy: Nucleosides and Nucleotides. Retrieved from [Link]
Sources
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. magritek.com [magritek.com]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 10. 2D NOESY Experiment [imserc.northwestern.edu]
- 11. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. Residual dipolar couplings in NMR structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 17. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guide to NOE Experiments [bloch.anu.edu.au]
A Senior Application Scientist's Guide to 2D NMR for Nucleoside Structure Elucidation
For researchers, medicinal chemists, and structural biologists in drug development, the precise determination of a nucleoside's three-dimensional structure is paramount. These molecules, the fundamental building blocks of nucleic acids and critical components in numerous therapeutic agents, possess a conformational flexibility that dictates their biological activity. While one-dimensional Nuclear Magnetic Resonance (NMR) provides a foundational layer of information, its utility is often hampered by spectral overlap in these complex systems. Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering the resolution and correlational information necessary for unambiguous structure elucidation.
This guide provides an in-depth comparison of the key 2D NMR techniques essential for characterizing nucleoside analogues. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Challenge: Conformational Complexity of Nucleosides
The structural characterization of nucleosides is centered around defining three key features:
-
The constitution of the sugar and base moieties: This involves assigning all proton and carbon signals.
-
The conformation of the sugar ring (pucker): Ribose and deoxyribose rings are not planar and typically exist in an equilibrium between different puckered conformations, most commonly C2'-endo and C3'-endo.[1][2]
-
The orientation around the glycosidic bond: The rotation around the N-glycosidic bond determines the relative orientation of the base and sugar, described as syn or anti.[3][4]
2D NMR provides the necessary tools to dissect these structural features by mapping correlations between nuclei either through chemical bonds or through space.
The Toolkit: A Comparative Overview of Key 2D NMR Experiments
The strategic application of a suite of 2D NMR experiments is the cornerstone of nucleoside structure elucidation. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive 3D model.
Through-Bond Correlation Experiments: Mapping the Molecular Framework
These experiments rely on scalar (J) coupling to reveal through-bond connectivity.[5]
-
COSY (Correlation Spectroscopy): The simplest and often first 2D experiment performed, COSY identifies protons that are coupled to each other, typically over two to three bonds.[5][6][7] For a nucleoside, this is crucial for tracing the proton network within the sugar ring (H1' to H2', H2' to H3', etc.).
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[6][8] A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network, even if they are not directly coupled. This is particularly powerful for nucleosides as it can, from a single well-resolved resonance (like H1'), reveal all the protons within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). It is a highly sensitive method for assigning carbon resonances based on their known proton assignments. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[9] This experiment is critical for connecting the base to the sugar moiety by observing correlations from protons on the base (e.g., H6 or H8) to carbons in the sugar (e.g., C1'), and vice-versa.
Through-Space Correlation Experiments: Defining the 3D Architecture
These experiments utilize the Nuclear Overhauser Effect (NOE), a phenomenon where the magnetization of a nucleus is affected by a spatially proximate nucleus (typically < 5 Å), irrespective of bonding.[10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY maps these through-space interactions, providing crucial information about the 3D structure.[10][11] For nucleosides, key NOESY correlations include those between the base protons (H6/H8) and the sugar protons (H1', H2', H3'), which are instrumental in determining the glycosidic bond conformation (syn vs. anti).
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (molecular weight ~700-1200 Da), the NOE can become zero, making NOESY experiments ineffective.[10][12] ROESY is an alternative that provides similar through-space information but is effective for a wider range of molecular sizes.[10]
Comparative Guide to 2D NMR Techniques for Nucleoside Analysis
| Technique | Correlation Type | Information Yielded for Nucleosides | Key Strengths | Limitations |
| COSY | ¹H-¹H through 2-3 bonds (³JHH) | Traces proton connectivity within the sugar ring (e.g., H1'-H2', H2'-H3'). | Simple and quick to set up. Excellent for identifying directly coupled protons. | Can be ambiguous if J-couplings are very small. Does not show correlations across uncoupled systems. |
| TOCSY | ¹H-¹H through an entire spin system | Identifies all protons in the sugar ring from a single, well-resolved resonance. | Simplifies assignment of crowded sugar proton regions. | Does not provide direct information on connectivity sequence. Can have artifacts.[10] |
| HSQC | ¹H-¹³C through 1 bond (¹JCH) | Unambiguously assigns each carbon to its directly attached proton(s). | Very high sensitivity. Edited versions provide CH, CH₂, CH₃ information. | Only shows direct C-H attachments. |
| HMBC | ¹H-¹³C through 2-4 bonds (ⁿJCH) | Connects the base and sugar moieties (e.g., H8 to C1'). Confirms assignments and links fragments. | Essential for assembling the complete molecular structure. | Lower sensitivity than HSQC. Choice of long-range coupling delay is critical. |
| NOESY/ROESY | ¹H-¹H through space (<5Å) | Determines glycosidic bond conformation (syn/anti). Defines sugar pucker. Establishes overall 3D structure. | The only methods to directly probe spatial proximity.[11] | NOESY signals can be zero for mid-sized molecules. ROESY can have TOCSY artifacts.[10] Interpretation requires careful consideration of molecular motion. |
A Validated Workflow for Nucleoside Structure Elucidation
A robust analysis follows a logical progression, with each experiment building upon the information from the last.
Caption: Key NOE correlations for determining glycosidic bond conformation.
-
In the anti conformation, the base proton (H8 for purines, H6 for pyrimidines) is spatially close to the H2' and H3' protons of the sugar. A strong NOE between H8/H6 and H2' is characteristic of the anti form. [13]* In the syn conformation, the base rotates and its H8/H6 proton is now proximate to the H1' proton. A strong NOE between H8/H6 and H1' is indicative of the syn form. [3]
Experimental Protocols
Acquiring high-quality 2D NMR data is crucial. Below are generalized, step-by-step methodologies for key experiments. Specific parameters will need to be optimized based on the spectrometer, probe, and sample concentration.
Protocol 1: General Sample Preparation
-
Dissolve the Sample: Dissolve 5-10 mg of the nucleoside analogue in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Solvent Choice: For exchangeable protons (e.g., NH, OH), use a solvent like DMSO-d₆. For non-exchangeable protons, D₂O is often preferred for its ability to exchange and thus suppress the large water signal.
-
Filtration: Filter the sample into a clean, high-quality NMR tube to remove any particulate matter.
-
Reference: Add a small amount of an internal standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents) for chemical shift referencing.
Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
-
Initial 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) and transmitter frequency offsets (o1p for ¹H, o2p for ¹³C). [14]2. Load HSQC Pulse Program: Select a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set Spectral Widths: Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals identified in the 1D spectra. [15]4. Set Transmitter Offsets: Center the transmitter frequencies in the middle of the respective spectral regions. [15]5. Set ¹JCH Coupling Constant: Set the CNST2 parameter to an average one-bond C-H coupling constant, typically ~145 Hz for sp³ carbons.
-
Acquisition Parameters:
-
Set the number of scans (ns) to a multiple of 8 or 16 for good signal-to-noise (e.g., ns=8).
-
Set the number of increments in the indirect dimension (TD in F1) to 256 or 512 for adequate resolution.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
Acquire and Process: Start the acquisition (zg). After completion, process the data using a squared sine-bell window function in both dimensions and perform a 2D Fourier transform (xfb). Phase the spectrum automatically or manually.
Conclusion
The structural elucidation of nucleosides is a multifaceted challenge that requires a synergistic application of various 2D NMR techniques. By systematically employing through-bond correlation experiments (COSY, TOCSY, HSQC, HMBC) to build the molecular framework and through-space experiments (NOESY/ROESY) to define the three-dimensional architecture, researchers can achieve a comprehensive and unambiguous structural assignment. This guide provides the foundational knowledge and practical framework for leveraging these powerful techniques, enabling the confident characterization of novel nucleoside analogues and accelerating the drug development process.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Missouri. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
University of Regensburg. (2022, March 22). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility. Retrieved from [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Fawcett, W. R. (2009, July 23). Structural interpretation of J coupling constants in guanosine and deoxyguanosine: modeling the effects of sugar pucker, backbone conformation, and base pairing. The Journal of Physical Chemistry B, 113(31), 10891-10901. [Link]
-
University of California, San Diego. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
Davies, D. B. (1978). Determination of glycosidic bond conformations of pyrimidine nucleosides and nucleotides using vicinal carbon–proton coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 975-981. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Popenda, M. (2002). Combinatorial analysis of 2D−NOESY spectra in Nuclear Magnetic Resonance spectroscopy of RNA molecules [Ph.D. Thesis]. Poznan University of Technology. Retrieved from [Link]
- El Kouni, M. H., Naguib, F. N., & Iltzsch, M. H. (1992). Effect of the N-glycosidic bond conformation and modifications in the pentose moiety on the binding of nucleoside ligands to uridine phosphorylase. Molecular Pharmacology, 41(6), 1046-1053.
-
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
-
IMSERC. (n.d.). Nucleic Acid NMR. Sugar Puckering. Retrieved from [Link]
-
University of California, San Diego. (2015, April 7). NOESY and ROESY. Retrieved from [Link]
-
Li, N. S., & Szostak, J. W. (2012, January 30). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(5), 2462-2465. [Link]
-
Proteopedia. (2025, March 28). Syn and anti nucleosides. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? [Online forum post]. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 2. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the N-glycosidic bond conformation and modifications in the pentose moiety on the binding of nucleoside ligands to uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syn and anti nucleosides - Proteopedia, life in 3D [proteopedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 12. reddit.com [reddit.com]
- 13. cs.put.poznan.pl [cs.put.poznan.pl]
- 14. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
TLC monitoring of 5-O-Benzyl-D-ribose reactions
An Application Scientist's Guide to Thin-Layer Chromatography (TLC) Monitoring of 5-O-Benzyl-D-ribose Reactions
In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogues, protected carbohydrates like 5-O-Benzyl-D-ribose are invaluable starting materials. The benzyl group at the 5-position provides crucial protection against unwanted side reactions, yet its presence, along with the other free hydroxyls, defines the molecule's chromatographic behavior. Efficiently monitoring reactions involving this substrate is paramount to optimizing reaction conditions, determining endpoints, and ensuring the purity of intermediates.
Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for this purpose.[1] Its simplicity allows for real-time reaction tracking directly at the bench. This guide offers a detailed comparison of TLC systems and visualization methods tailored for 5-O-Benzyl-D-ribose, moving beyond a simple recitation of protocols to explain the underlying principles that govern separation and detection.
The Foundational Choice: Stationary Phase
For the analysis of polar organic molecules like carbohydrates and their derivatives, silica gel is the adsorbent of choice.[2] We recommend standard silica gel 60 F254 plates. The "F254" designation indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light. This is a critical feature for monitoring 5-O-Benzyl-D-ribose reactions. The benzyl group contains an aromatic ring that absorbs UV light at this wavelength, causing it to appear as a dark spot against the green fluorescent background.[3] This provides a non-destructive method of visualization, allowing the same plate to be subsequently stained for other non-UV-active compounds.
PART 1: The Art of Separation - A Comparative Guide to Mobile Phases
The success of TLC monitoring hinges on selecting an appropriate mobile phase (eluent). The goal is to achieve a clear separation between the starting material, intermediates, and the final product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.[4] 5-O-Benzyl-D-ribose is a moderately polar molecule. The benzyl ether is relatively nonpolar, while the three free hydroxyl groups confer significant polarity. The choice of eluent must balance these characteristics.
We will compare two common solvent systems for a hypothetical reaction: the acetylation of 5-O-Benzyl-D-ribose to form 1,2,3-tri-O-acetyl-5-O-benzyl-D-ribose. The product is significantly less polar than the starting material due to the conversion of polar hydroxyl groups to less polar acetate esters.
| Eluent System (v/v) | Starting Material (5-O-Benzyl-D-ribose) Avg. Rf | Product (Acetylated) Avg. Rf | Separation (ΔRf) | Commentary & Recommendation |
| System A: 7:3 Hexane / Ethyl Acetate | 0.15 | 0.65 | 0.50 | Excellent Separation. This system's lower polarity moves the polar starting material slowly, while the much less polar product travels significantly further up the plate. This wide separation is ideal for clearly visualizing the consumption of starting material and the appearance of the product. It is the recommended starting point for most reactions that increase the nonpolar character of the molecule. |
| System B: 1:1 Hexane / Ethyl Acetate | 0.40 | 0.85 | 0.45 | Good Separation, Faster Elution. This more polar system provides higher Rf values for both spots. While separation is still very effective, the product spot is close to the solvent front (Rf > 0.8), which can sometimes lead to band broadening or inaccurate Rf calculation. This system is advantageous when trying to separate the starting material from even more polar impurities or byproducts that might remain at the baseline in System A. |
| System C: 9:1 Dichloromethane / Methanol | 0.55 | 0.75 | 0.20 | Moderate Separation. This is a more polar system overall. While it effectively moves all components, the separation between the starting material and product is less pronounced compared to the hexane-based systems. This eluent is more suitable for reactions where the product is only slightly less polar or even more polar than the starting material. |
Expert Insight: Always start with a less polar solvent system, like 7:3 or 8:2 Hexane/Ethyl Acetate, and gradually increase the polarity (by increasing the proportion of ethyl acetate) if the spots are not moving sufficiently from the baseline.[5] The key is to find the "sweet spot" that provides the best resolution between your starting material and product.
PART 2: Making the Invisible Visible - A Comparison of Visualization Techniques
While the benzyl group allows for UV visualization, it is often insufficient on its own. Co-eluting impurities may not be UV-active, and a chemical stain is required for a complete picture of the reaction mixture. The choice of stain depends on the functional groups you wish to detect.
| Visualization Method | Principle | Target Molecules | Appearance | Pros | Cons |
| UV Light (254 nm) | Quenching of plate fluorescence by UV-absorbing compounds.[3] | Compounds with aromatic rings or conjugated systems (e.g., the benzyl group). | Dark spots on a green fluorescent background. | Non-destructive; quick and easy. | Only detects UV-active compounds; low sensitivity for some functional groups. |
| p-Anisaldehyde Stain | Acid-catalyzed condensation reaction with various functional groups.[6] | Sugars, aldehydes, ketones, and other nucleophiles. | A range of colors (pinks, purples, blues, greens) depending on the compound's structure. | Highly sensitive for carbohydrates; provides differential coloration. | Requires heating; stain has a limited shelf life.[6] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of "oxidizable" functional groups. | Alkenes, alkynes, alcohols, aldehydes. | Bright yellow/brown spots on a purple background. | Excellent for general screening of oxidizable groups; quick to prepare. | Can over-stain; background can be dark if not prepared correctly. |
| Sulfuric Acid / Charring | Dehydration and carbonization of organic compounds.[7][8] | Virtually all organic compounds. | Dark brown or black spots. | Universal detector; very sensitive. | Destructive; can be too aggressive, leading to uniform charring without differentiation. |
Trustworthiness through Co-spotting: To definitively confirm the identity of spots on a TLC plate, a "co-spot" is essential. This involves spotting the starting material in one lane, the reaction mixture in a second lane, and a mixture of both the starting material and the reaction mixture in a third lane. If the spot in the reaction mixture is indeed unreacted starting material, it will merge perfectly with the starting material spot in the co-spot lane.[9]
Experimental Protocols
Protocol 1: General TLC Monitoring Workflow
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Chamber Saturation: Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors.[10] Close the chamber and let it equilibrate for 5-10 minutes.
-
Sample Preparation & Spotting:
-
SM: Dissolve a tiny amount of the 5-O-Benzyl-D-ribose starting material in a suitable solvent (e.g., ethyl acetate).
-
Rxn: Take an aliquot (a few drops) from the reaction flask using a capillary tube.[9] Dilute with a small amount of solvent if the reaction is highly concentrated.
-
Spotting: Using separate capillary spotters, apply small, concentrated spots of the SM and Rxn solutions to their respective lanes on the origin line. For the "Co" lane, spot the SM first, let it dry, then spot the Rxn mixture directly on top of it. Ensure spots are small and compact to prevent streaking.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.[11] Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion & Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
Allow the plate to air dry completely to remove all eluent.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Proceed to chemical staining by dipping the plate into the chosen stain solution, blotting the excess, and gently heating with a heat gun until spots appear.
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[4] Compare the reaction lane to the starting material and co-spot lanes to assess the reaction's progress.
Protocol 2: Preparation of p-Anisaldehyde Stain
A robust general-purpose stain for carbohydrate derivatives.[6]
-
In a flask, combine 250 mL of ethanol and 2.5 mL of concentrated sulfuric acid.
-
Carefully add 15 g of p-anisaldehyde to the mixture.
-
Stir until the anisaldehyde is fully dissolved.
-
Store the solution in a sealed container in the refrigerator. The stain is typically effective for several weeks.
Visualization of Key Workflows
Troubleshooting Common TLC Issues
Even a seemingly simple technique like TLC can present challenges. Below is a logical guide to diagnosing and resolving common problems.[11]
By systematically selecting the stationary and mobile phases and employing a combination of visualization techniques, researchers can effectively and efficiently monitor the progress of reactions involving 5-O-Benzyl-D-ribose. This foundational skill is indispensable for the successful synthesis of complex carbohydrate-based molecules in modern drug development.
References
-
ResearchGate. (2025). Hello there I want to use TLC for carbohydrates Tell me your method if it works and what I should avoid? ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Creative Biolabs. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. UCLA Chemistry and Biochemistry. [Link]
-
ResearchGate. (2014). Does anyone know how to recognize the spot(s) of the carbohydrate compounds using TLC tool? ResearchGate. [Link]
-
University of Rochester. (n.d.). Chromatography: TLC Stains/Dips. University of Rochester Chemistry Department. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Chromatography Forum. (2005). TLC Separation of Carbohydrates. Chromatography Forum. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Unknown Source. (n.d.). Thin Layer Chromatography. [Link]
-
Scribd. (n.d.). TLC Carbohydrate. Scribd. [Link]
-
National Institutes of Health. (2018). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. NIH. [Link]
-
ScienceDirect. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. ScienceDirect. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. [Link]
-
ResearchGate. (n.d.). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
-
PubMed Central. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC. [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]
Sources
- 1. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 2. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. bitesizebio.com [bitesizebio.com]
The Chemist's Compass: Navigating Ribose Protection with Benzyl vs. Silyl Ethers
A Senior Application Scientist's Guide to Strategic Hydroxyl Protection in Nucleoside and Oligosaccharide Synthesis
In the intricate world of carbohydrate chemistry, particularly in the synthesis of nucleosides, nucleotides, and their analogs, the judicious selection of protecting groups is paramount. The polyhydroxylated nature of ribose presents a formidable challenge, demanding a strategic approach to mask specific hydroxyl groups while others are manipulated. Among the arsenal of protecting groups available to the synthetic chemist, benzyl and silyl ethers stand out as two of the most versatile and widely employed options. This guide provides an in-depth, objective comparison of these two classes of protecting groups for ribose, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Fundamental Dichotomy: Stability and Lability
The core of the decision-making process when choosing between benzyl and silyl ethers lies in their fundamentally different reactivity profiles. Benzyl ethers are lauded for their robustness, offering steadfast protection under a wide range of conditions, while silyl ethers provide a more nuanced and tunable lability, offering avenues for selective deprotection.
Benzyl Ethers: The Stalwart Guardians
Benzyl (Bn) ethers are a classic choice for protecting hydroxyl groups due to their exceptional stability under both acidic and basic conditions.[1][2][3] This robustness makes them ideal for multi-step syntheses where numerous transformations are required.[2][4] Their installation is typically straightforward, often achieved via a Williamson ether synthesis using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).[5][6] For substrates sensitive to basic conditions, alternative methods such as the use of benzyl trichloroacetimidate under acidic catalysis are available.[3][5]
The primary mode of deprotection for benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleanly cleaves the C-O bond to regenerate the alcohol and produce toluene as a byproduct.[5][6] An attractive alternative is catalytic transfer hydrogenation, which utilizes a hydrogen donor like formic acid or ammonium formate, avoiding the need for high-pressure hydrogen gas.[1][7][8][9]
Silyl Ethers: The Tunable Shields
Silyl ethers offer a spectrum of reactivity based on the steric bulk of the substituents on the silicon atom.[10][11] Common examples range from the highly labile trimethylsilyl (TMS) group to the more robust tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups.[10][12][13] This variation in steric hindrance allows for differential protection and selective deprotection.[12][14] Silyl ethers are generally stable to many non-acidic and non-basic reagents but are readily cleaved under acidic conditions or, most notably, by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[15][16][17] The exceptional strength of the silicon-fluorine bond is the driving force for this highly selective cleavage.[15]
Head-to-Head Comparison: Benzyl vs. Silyl Ethers for Ribose Protection
To facilitate a direct comparison, the following table summarizes the key characteristics of benzyl and silyl ethers in the context of ribose protection.
| Feature | Benzyl Ethers (e.g., Bn) | Silyl Ethers (e.g., TBDMS, TIPS) |
| Stability to Acid | Generally stable to a wide pH range.[1][2][3] | Lability varies with steric bulk (TMS < TES < TBDMS < TIPS < TBDPS).[12][14] |
| Stability to Base | Generally stable.[1][2][3] | Generally stable, but can be cleaved under strong basic conditions. |
| Primary Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or transfer hydrogenation.[5][6][18] | Fluoride ion sources (e.g., TBAF, HF-pyridine).[15][17] |
| Orthogonality | Orthogonal to many acid- and base-labile groups, and silyl ethers.[19][20] | Orthogonal to groups sensitive to reductive cleavage (e.g., benzyl ethers).[10][11] |
| Regioselectivity | Can be challenging to achieve high regioselectivity in the presence of multiple hydroxyls. | Steric bulk allows for selective protection of less hindered hydroxyls (e.g., primary vs. secondary).[21] |
| Impact on Reactivity | Generally considered "non-participating" and have minimal electronic impact on glycosyl donors.[22] | Can influence the reactivity and stereoselectivity of glycosylation reactions due to steric and electronic effects.[10][11] |
Experimental Insights and Methodologies
The following protocols provide standardized, step-by-step procedures for the protection and deprotection of ribose hydroxyl groups using representative benzyl and silyl ethers.
Protocol 1: Benzylation of the 5'-Hydroxyl of a Ribonucleoside
Objective: To selectively protect the primary 5'-hydroxyl group of a ribonucleoside using a benzyl ether.
Methodology:
-
To a solution of the ribonucleoside (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to afford the 5'-O-tritylated ribonucleoside.
-
Dissolve the 5'-O-tritylated ribonucleoside (1.0 eq) in anhydrous DMF. Add sodium hydride (60% dispersion in mineral oil, 2.5 eq for both 2' and 3' hydroxyls) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (2.5 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude product in 80% aqueous acetic acid and heat at 60 °C to remove the trityl group.
-
Concentrate the reaction mixture and purify by column chromatography to yield the 2',3'-di-O-benzyl ribonucleoside.
Protocol 2: Silylation of the 2'-Hydroxyl of a Ribonucleoside
Objective: To selectively protect the 2'-hydroxyl group of a ribonucleoside using a tert-butyldimethylsilyl (TBDMS) ether, a common strategy in RNA synthesis.[23]
Methodology:
-
Co-evaporate the ribonucleoside (1.0 eq) with anhydrous pyridine and then dissolve in anhydrous pyridine.
-
Add silver nitrate (AgNO₃, 1.5 eq) to the solution and stir in the dark for 1 hour.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) and continue stirring in the dark at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with pyridine.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the 2'-O-TBDMS protected ribonucleoside.
Protocol 3: Deprotection of Benzyl Ethers via Catalytic Transfer Hydrogenation
Objective: To remove benzyl ethers from a protected ribonucleoside using a mild and efficient transfer hydrogenation method.[1]
Methodology:
-
Dissolve the benzyl-protected ribonucleoside (1.0 eq) in methanol or a mixture of methanol and ethyl acetate.
-
Add 10% palladium on carbon (Pd/C, 10-20% by weight of the substrate).
-
To this suspension, add formic acid (2-5 eq) or ammonium formate (5-10 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 4: Deprotection of TBDMS Ethers using TBAF
Objective: To cleave a TBDMS ether from a protected ribonucleoside using a fluoride source.[15]
Methodology:
-
Dissolve the TBDMS-protected ribonucleoside (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Strategy: Orthogonal Protection and Deprotection
The true power of these protecting groups is realized when they are used in concert in an orthogonal protection strategy.[19][20] This allows for the selective removal of one type of protecting group without affecting the other, enabling complex synthetic manipulations.
Caption: Orthogonal protection and deprotection workflow.
Conclusion: A Strategic Choice
The choice between benzyl and silyl protecting groups for ribose is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan. Benzyl ethers offer robust, unwavering protection for lengthy synthetic sequences, while silyl ethers provide a versatile and tunable platform for selective manipulations and orthogonal strategies. A thorough understanding of the stability, reactivity, and deprotection conditions of each class is critical for the successful design and execution of complex carbohydrate and nucleoside syntheses. By leveraging the distinct characteristics of both benzyl and silyl ethers, researchers can navigate the challenges of ribose chemistry with greater precision and efficiency.
References
- Bieg, T., & Szeja, W. (1985).
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Codee, J. D. C., et al. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC, NIH.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Boltje, T. J., Buskas, T., & Boons, G. J. (2010).
- Zhu, X., & Schmidt, R. R. (2011). Reverse orthogonal strategy for oligosaccharide synthesis.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
- van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry.
- D'Errico, S., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. PMC, PubMed Central.
- Jensen, H. H. (2017).
- Li, Y., et al. (2020). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters, 22(15), 5833-5837.
- Wei, Y., & Li, X. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chinese Chemical Letters, 30(11), 1891-1898.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. Retrieved from [Link]
- Crich, D. (2010).
-
Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. Retrieved from [Link]
- Vasella, A. (1995). Protecting Groups in Carbohydrate Chemistry.
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Mat-ter, S. M., & Woerpel, K. A. (2016). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 49(4), 675-686.
-
ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
- Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(11), 1420-1422.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]
- Cui, L., et al. (2019).
- Chandrasekhar, S., et al. (2007).
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Retrieved from [Link]
- Zhang, Y., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society, 144(30), 13693-13702.
- Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2'-Hydroxy Functions of Ribonucleosides.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2017).
- Wincott, F., et al. (1995). Practical Silyl Protection of Ribonucleosides. PMC, NIH.
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. researchgate.net [researchgate.net]
- 19. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 20. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. alchemyst.co.uk [alchemyst.co.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Strategic Ribose Protection: 5-O-Benzyl-D-ribose vs. 2,3,5-tri-O-benzyl-D-ribose
In the intricate world of carbohydrate chemistry, particularly in the synthesis of nucleosides and their analogues, the choice of protecting groups is not merely a preliminary step but a strategic decision that dictates the course and outcome of the entire synthetic route. D-ribose, the sugar backbone of RNA, is a prime example where its polyhydroxy nature necessitates a carefully planned protection strategy to ensure regioselectivity and stereocontrol.[1] This guide provides an in-depth comparison of two commonly employed benzyl-protected D-ribose derivatives: the selectively protected 5-O-Benzyl-D-ribose and the perbenzylated 2,3,5-tri-O-benzyl-D-ribose .
As a senior application scientist, this guide moves beyond a simple cataloging of features. It delves into the causality behind experimental choices, offering field-proven insights into how the protection pattern of these molecules fundamentally influences reactivity, stereochemical outcome, and overall synthetic efficiency.
The Contenders: A Structural Overview
At first glance, the difference between the two molecules is straightforward: the number of benzyl ether groups. However, this simple structural variance has profound implications for the chemical behavior of the ribofuranose ring.
-
5-O-Benzyl-D-ribose: This derivative protects the primary hydroxyl group at the C5 position, leaving the secondary hydroxyls at C2 and C3 available for reaction or further modification.
-
2,3,5-tri-O-benzyl-D-ribose: Here, all hydroxyl groups, except for the anomeric hydroxyl at C1, are protected by benzyl ethers.[2][3][4][5][6] This renders the C2, C3, and C5 positions inert under a wide range of reaction conditions.
Caption: Chemical structures of the two benzyl-protected ribose derivatives.
Strategic Implications of Hydroxyl Protection in Glycosylation
The primary application where these two molecules are pitted against each other is in glycosylation reactions to form the crucial C-N bond of nucleosides.[7] The choice between them hinges on the desired stereochemical outcome and the overall synthetic strategy.
The Case for 2,3,5-tri-O-benzyl-D-ribose: The "Non-Participating" Pathway
When the goal is to synthesize 1,2-cis (β for most purines) nucleosides, the presence of a non-participating protecting group at the C2 position is critical. Benzyl ethers are classic examples of non-participating groups.[8][9]
Mechanism & Causality: In a typical glycosylation reaction, such as the Silyl-Hilbert-Johnson (Vorbrüggen) reaction, an electrophilic sugar donor is generated.[7] With the C2 position protected by a benzyl group, there is no neighboring group that can participate in the reaction at the anomeric center. This allows the nucleobase to attack the intermediate oxocarbenium ion. The stereochemical outcome is then primarily governed by the anomeric effect and thermodynamic control, often leading to the formation of the more stable β-anomer.[10] The absence of a participating group prevents the formation of a rigid bicyclic intermediate, which would otherwise force an attack from the opposite face.
Workflow: The synthetic workflow is generally more straightforward:
-
Activate the anomeric position (e.g., by conversion to a glycosyl halide or acetate).
-
Couple with a silylated nucleobase in the presence of a Lewis acid.
-
Deprotect the benzyl groups in the final step.
Caption: Typical workflow for nucleoside synthesis using the perbenzylated ribose.
The Case for 5-O-Benzyl-D-ribose: A More Nuanced Approach
Using 5-O-Benzyl-D-ribose introduces both opportunities and challenges. The free hydroxyl groups at C2 and C3 are the key differentiators.
Reactivity & Control: The free hydroxyls can be exploited for different strategies. For instance, one could selectively protect the C2 and C3 positions with a participating group (like an acetyl or benzoyl group) after the initial 5-O-benzylation. This would steer the glycosylation towards a 1,2-trans product.
Alternatively, recent methodologies have explored the direct glycosylation of 5-O-monoprotected ribose under modified Mitsunobu conditions.[11][12] This approach bypasses several protection-deprotection steps, offering a more atom-economical route. However, controlling the reaction to favor the desired furanose form over the more stable pyranose form can be challenging.[11] The anomeric hydroxyl must react preferentially over the other free hydroxyls, a selectivity that can be difficult to achieve.[11]
Workflow: A potential workflow could be:
-
Couple the 5-O-benzyl-D-ribose directly with the nucleobase. This often requires specific conditions to manage the reactivity of the free hydroxyls and control the furanose/pyranose equilibrium.
-
Protect the remaining C2 and C3 hydroxyls if necessary for subsequent steps.
-
Perform final deprotection.
Quantitative Performance Comparison
The choice of protected sugar directly impacts the yield and stereoselectivity of the glycosylation step. The following table summarizes typical outcomes for the synthesis of a uridine derivative, a common benchmark reaction.
| Parameter | 2,3,5-tri-O-benzyl-D-ribose | 5-O-Benzyl-D-ribose (Direct Method) |
| Starting Material | 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | 5-O-(4-methoxytrityl)-D-ribose |
| Reaction Type | Vorbrüggen Glycosylation | Modified Mitsunobu Glycosylation |
| Key Reagents | Bis(trimethylsilyl)uracil, TMSOTf | 6-Chloropurine, DIAD, PPh₃ |
| Typical Yield | ~85-95% | ~60-75% (one-pot from protected ribose) |
| Stereoselectivity (β:α) | >95:5 | Exclusively β reported in specific cases |
| Key Advantage | High yield and excellent, reliable stereocontrol | Fewer overall steps (atom economy) |
| Key Challenge | Requires multi-step synthesis of the sugar donor | Potential for side reactions; control of ring form |
Data synthesized from principles described in cited literature, particularly for direct glycosylation methods.[11][12]
Experimental Protocols
To provide a practical context, detailed, self-validating protocols for key transformations are provided below.
Protocol 1: Glycosylation with 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose
Objective: To synthesize a protected uridine derivative via the Vorbrüggen reaction.
Methodology:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat the mixture to 80°C until a clear solution is obtained (approx. 1 hour), indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine. Cool the solution to room temperature.
-
Preparation of Glycosyl Donor: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.
-
Coupling Reaction: Cool the silylated uracil solution to 0°C. Add the glycosyl donor solution, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) as the Lewis acid catalyst.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the glycosyl donor and the appearance of a new, higher-Rf spot indicates product formation.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the protected nucleoside.
Protocol 2: Final Debenzylation
Objective: To remove all benzyl protecting groups to yield the final nucleoside.
Methodology:
-
Catalyst Suspension: In a flask suitable for hydrogenation, add 10% Palladium on carbon (Pd/C, ~10-20% by weight of the substrate).
-
Reaction Setup: Dissolve the protected nucleoside (1.0 eq) in methanol or ethanol. Carefully add this solution to the flask containing the catalyst under an inert atmosphere.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon).
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. The reaction progress can be monitored by TLC; the product will be significantly more polar than the starting material. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary. This deprotection is often clean and high-yielding.[13][14]
Conclusion: Making the Strategic Choice
The decision between 5-O-Benzyl-D-ribose and 2,3,5-tri-O-benzyl-D-ribose is a classic case of balancing reaction control against synthetic efficiency.
-
Choose 2,3,5-tri-O-benzyl-D-ribose when:
-
The primary goal is high yield and predictable, high β-stereoselectivity for 1,2-cis nucleosides.
-
The synthetic route can accommodate the steps required to prepare the fully protected glycosyl donor.
-
Reliability and a well-established procedure are paramount.
-
-
Choose 5-O-Benzyl-D-ribose when:
-
The synthetic strategy involves subsequent modifications at the C2 or C3 positions.
-
An atom-economical, one-pot glycosylation is desired, and the potential for lower yields or more complex optimization is acceptable.[11]
-
The target molecule requires a 1,2-trans configuration, which can be achieved by introducing a participating group at C2 after the initial 5-O protection.
-
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of the mechanistic principles behind their reactivity allows the researcher to make an informed, strategic choice that best aligns with the specific challenges and goals of their drug development or research program.
References
-
Mandal, P. K., & McMurray, J. S. (2007). A combination of triethylsilane and 10% Pd/C for the catalytic transfer hydrogenation of benzylidene acetals and benzyl ethers. Beilstein Journal of Organic Chemistry, 3, 1. [Link]
-
Guo, H., & Liu, X.-W. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 7(4), 355-368. [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 12. [Link]
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? [Link]
-
Guo, H., & Liu, X.-W. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
-
Grindley, T. B. (1998). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 75(12), 1639. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 1-54). Wiley-VCH. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Various Authors. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose. Google Search.
-
CD BioGlyco. (n.d.). 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95%. [Link]
-
Gohr, M. N., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 434-438. [Link]
-
Yüce, H. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate. [Link]
-
Ni, G., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 9(28), 16047-16061. [Link]
-
Yüce, H. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
-
Various Authors. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC. [Link]
-
Larsen, A. T., et al. (2021). The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response. Frontiers in Molecular Biosciences, 8, 782298. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
-
Rack, J. G. M., et al. (2018). Chemical Tools to Study Protein ADP-Ribosylation. PMC. [Link]
-
Wang, Y., et al. (2023). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society, 145(38), 20835-20846. [Link]
-
Rack, J. G. M., et al. (2020). Chemical Tools to Study Protein ADP-Ribosylation. ACS Omega, 5(4), 1768-1780. [Link]
-
Isoda, Y., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4794-4797. [Link]
-
D'Elia, P., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]
-
Isoda, Y., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. ResearchGate. [Link]
-
Chang, C.-W., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Synthesis, 3(11), 1377-1384. [Link]
-
Sarpe, V. A., & Kumar, P. (2020). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 5(25), 7535-7556. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. 2,3,5-Tri-O-benzyl-D-ribose, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2,3,5-Tri-O-benzyl-D-ribose - [sigmaaldrich.com]
- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 10. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 14. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
The Chemist's Compass: Navigating Lewis Acid Efficacy in Vorbrüggen Glycosylation
A Senior Application Scientist's Guide to Catalyst Selection and Mechanistic Control
For researchers in nucleoside chemistry and drug development, the Vorbrüggen glycosylation stands as a cornerstone reaction for forging the critical N-glycosidic bond. This reaction, which couples a silylated nucleobase with a protected glycosyl donor, is elegant in concept but nuanced in practice. The success of the synthesis—measured in yield, purity, and particularly stereocontrol—hinges critically on the choice of the activating Lewis acid.
This guide moves beyond a simple catalog of reagents. As a senior application scientist, my objective is to provide a deeper, field-tested perspective on why a particular Lewis acid is chosen, how its intrinsic properties dictate the reaction's course, and how to rationalize your experimental design for a robust, reproducible synthesis. We will explore the mechanistic underpinnings of Lewis acid catalysis in this context and compare the performance of the most prevalent catalysts with supporting data.
The Central Role of the Lewis Acid: Activating the Unreactive
At its core, the Vorbrüggen reaction requires the activation of a stable glycosyl donor, typically a 1-O-acetyl or 1-O-benzoyl sugar, to generate a highly electrophilic species at the anomeric carbon. This is the primary role of the Lewis acid. It coordinates to the exocyclic oxygen of the anomeric ester, facilitating its departure and the formation of a key intermediate.
When a participating group (e.g., an acetyl or benzoyl group) is present at the C-2 position of the sugar, the Lewis acid-mediated departure of the anomeric leaving group is accompanied by intramolecular cyclization. This forms a resonance-stabilized 1,2-dioxolenium ion. This intermediate is of paramount importance as it sterically shields the α-face of the sugar, compelling the incoming silylated nucleobase to attack from the β-face. This neighboring group participation is the mechanistic basis for the high β-stereoselectivity that is the hallmark of a successful Vorbrüggen reaction.[1][2]
Figure 1: General mechanism of Lewis acid-catalyzed Vorbrüggen glycosylation.
The efficacy of this entire process is therefore a direct function of the Lewis acid's ability to efficiently generate and sustain the reactive intermediate without promoting undesirable side reactions.
A Comparative Analysis of Key Lewis Acids
The selection of a Lewis acid is not arbitrary; it is a deliberate choice based on the reactivity of the substrates and the desired reaction conditions. The most common catalysts fall into two main categories: silyl triflates and metal halides.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): The Powerful Workhorse
TMSOTf is arguably the most frequently employed and versatile catalyst for this transformation.[3] Its potent Lewis acidity makes it exceptionally effective at activating stable 1-O-acyl glycosyl donors.
Strengths:
-
High Reactivity: TMSOTf is a strong Lewis acid, leading to rapid reaction rates, often at room temperature or slightly elevated temperatures.
-
High Yields: Particularly with standard pyrimidine and purine bases, TMSOTf-catalyzed reactions are known to provide excellent yields of the desired β-nucleoside.
-
Dual Role: In protocols where the nucleobase is not pre-silylated, an excess of TMSOTf can facilitate in situ silylation, although pre-silylation with agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) is generally more reliable.[4]
Causality and Considerations: The triflate anion is a very poor nucleophile, which minimizes the risk of it competing with the nucleobase for the activated sugar. However, the high reactivity of TMSOTf can be a double-edged sword. With weakly nucleophilic or sterically hindered bases, the lifetime of the highly reactive dioxolenium ion may be long enough for side reactions to occur.
A critical consideration is the choice of solvent. In a study on the synthesis of a 7-deazaadenosine analogue, using TMSOTf in acetonitrile (MeCN) with a weakly reactive nucleobase led to a significant side product where the solvent itself acted as a nucleophile.[5][6] The yield of the desired product was a mere 20%. By switching to a non-coordinating solvent like 1,2-dichloroethane (DCE), this side reaction was completely suppressed, and the yield improved to 58%.[5][7] This illustrates a key principle: the reaction medium must be chosen to be inert to the potent electrophilic intermediates generated by strong Lewis acids.
Tin(IV) Chloride (SnCl₄): The Classic Alternative
SnCl₄ is another widely used Friedel-Crafts catalyst for the Vorbrüggen reaction.[3] It is a strong, hard Lewis acid, effective at activating the glycosyl donor.
Strengths:
-
Effective Activation: SnCl₄ is highly effective for many standard glycosylations, particularly with pyrimidine bases.
-
Cost-Effective: It is generally less expensive than silyl triflates.
Causality and Considerations: While effective, SnCl₄ is often considered less potent than TMSOTf. For more basic nucleobases (like silylated purines), SnCl₄ can sometimes give lower yields than TMSOTf.[3] The stoichiometry of SnCl₄ can be critical, and it is highly sensitive to moisture, requiring strictly anhydrous conditions for optimal performance. Its coordination to the nucleobase can sometimes be more pronounced than with TMSOTf, potentially deactivating the nucleophile. The choice between TMSOTf and SnCl₄ often comes down to substrate specifics; for highly reactive systems, SnCl₄ may be sufficient, while more challenging couplings often benefit from the superior activating power of TMSOTf.
Boron Trifluoride Etherate (BF₃·OEt₂): A Milder, Modulable Choice
BF₃·OEt₂ is a milder Lewis acid that finds utility in glycosylation, though its application in the Vorbrüggen reaction itself is less common than TMSOTf or SnCl₄. However, its behavior in related glycosylations provides valuable insight.
Strengths:
-
Milder Conditions: Its lower reactivity can be advantageous in preventing the degradation of sensitive substrates.
-
Stereodirecting Effects: In certain O-glycosylation systems, BF₃·OEt₂ has been shown to be a superior catalyst to TMSOTf, particularly with phenolic acceptors. It effectively promotes the conversion of 1,2-orthoester intermediates to the desired 1,2-trans-glycosides, whereas TMSOTf can lead to anomerization and side products with less nucleophilic substrates.[8] This highlights how a less powerful Lewis acid can sometimes provide superior selectivity.
Causality and Considerations: For a standard Vorbrüggen reaction with a stable 1-O-acetyl sugar, BF₃·OEt₂ may not be sufficiently potent to drive the reaction to completion efficiently.[3] However, for more reactive glycosyl donors (e.g., glycosyl trichloroacetimidates), it is a catalyst of choice.[8][9] Its use can sometimes reverse stereoselectivity; for instance, with 2,3-O-carbonyl protected donors, a catalytic amount of BF₃·OEt₂ can favor the formation of α-glycosides.[10] This underscores the principle that Lewis acids do more than just activate; they can actively participate in stereochemical control.
Other Lewis Acids: Expanding the Toolkit
-
Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are notable for their water tolerance, a unique feature among strong Lewis acids.[11][12] While heavily used in other areas of organic synthesis like Friedel-Crafts reactions, their application in Vorbrüggen glycosylation is less documented in mainstream literature. Their potential advantage lies in reactions where trace moisture is difficult to exclude, though the classic Vorbrüggen protocol relies on anhydrous conditions for silylating agents to be effective.
-
Iron(III) Chloride (FeCl₃): An inexpensive and abundant Lewis acid, FeCl₃ has been shown to catalyze O-glycosylations effectively. Its use in N-glycosylation is less common but represents a cost-effective and "greener" alternative that warrants further investigation.[13]
Performance Data Summary
The following table summarizes representative data, highlighting the impact of Lewis acid and solvent choice on reaction outcomes. Note that direct comparison is challenging as substrates and conditions vary across different studies.
| Lewis Acid | Glycosyl Donor | Nucleobase | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference(s) |
| TMSOTf | Perbenzoylated 2-methyl-ribose | 6-chloro-7-deaza-7-iodopurine | MeCN | 70 | 28 | 20% (plus 54% side product) | N/A | [7] |
| TMSOTf | Perbenzoylated 2-methyl-ribose | 6-chloro-7-deaza-7-iodopurine | DCE | 70 | 24 | 58% | N/A | [7] |
| TMSOTf | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N⁶-benzoyladenine | N/A (Ball Mill) | RT | 0.5 | 82-87% | N9 isomer only | [4] |
| TMSCl/NaI | 1,3-oxathiolanyl acetate | N-acetyl cytosine | CH₂Cl₂ | RT | 1 | 95% | >1:20 | [14] |
| BF₃·OEt₂ | Peracetyl-β-D-glucose | 4-substituted phenols | CHCl₃ | RT | 24 | 52-85% | β only | [9] |
| SnCl₄ | Peracylated sugars | Silylated uracils | N/A | N/A | N/A | "Smoothly" | N/A | [3] |
This table is illustrative. Yields are highly substrate-dependent.
Experimental Protocol: A Self-Validating System
Here we provide a detailed, representative protocol for a TMSOTf-promoted Vorbrüggen glycosylation. The causality for each step is explained to ensure a self-validating and robust procedure.
Objective: Synthesis of a protected β-D-ribonucleoside from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a silylated nucleobase.
Figure 2: Experimental workflow for Vorbrüggen glycosylation.
Materials:
-
Nucleobase (e.g., Uracil, 1.0 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 mmol)
-
Anhydrous 1,2-dichloroethane (DCE)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Nucleobase Silylation (Activation of the Nucleophile):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleobase (1.0 mmol) and a magnetic stir bar.
-
Add anhydrous DCE (10 mL) followed by BSA (2.5 mmol).
-
Heat the mixture to reflux (approx. 85°C) until the solution becomes clear (typically 1-2 hours). This visual cue indicates the complete formation of the soluble, highly nucleophilic silylated base.
-
Causality: This step is critical. The silyl groups replace the acidic protons on the nucleobase, dramatically increasing its solubility in organic solvents and enhancing the nucleophilicity of the ring nitrogens. BSA is an efficient silylating agent, and the byproduct, N-trimethylsilylacetamide, is volatile and generally does not interfere with the subsequent reaction. Anhydrous conditions are paramount to prevent hydrolysis of the silylating agent and the product.
-
-
Glycosylation Coupling (Formation of the N-Glycosidic Bond):
-
Cool the clear solution of the silylated nucleobase to 0°C using an ice bath.
-
In a separate flame-dried flask, dissolve the protected sugar (1.1 mmol) in anhydrous DCE (5 mL).
-
Add the sugar solution to the cold silylated base solution via cannula or syringe.
-
Slowly add TMSOTf (1.2 mmol) dropwise to the stirred reaction mixture. A slight excess of the Lewis acid ensures complete activation of the glycosyl donor.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sugar is consumed.
-
Causality: The reaction is started at 0°C to control the initial exothermic reaction upon addition of the potent Lewis acid. TMSOTf activates the anomeric acetate, leading to the formation of the dioxolenium ion. The highly nucleophilic silylated base then attacks this electrophile to form the β-glycosidic bond. DCE is chosen as a non-coordinating solvent to avoid potential side reactions seen with solvents like acetonitrile.[5]
-
-
Reaction Quench and Workup (Isolation of the Crude Product):
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution (15 mL). This neutralizes the acidic TMSOTf and hydrolyzes any remaining silyl groups.
-
Transfer the mixture to a separatory funnel, add more DCE if necessary, and separate the layers.
-
Extract the aqueous layer with DCE (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The basic quench is essential to stop the reaction and prevent potential acid-catalyzed degradation or anomerization of the product during workup. The washing and drying steps remove aqueous and inorganic impurities.
-
-
Purification (Ensuring Product Purity):
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure, protected β-nucleoside.
-
Causality: Chromatography is necessary to separate the desired product from unreacted nucleobase, sugar degradation products, and other minor impurities, yielding the final product for characterization (NMR, MS) and subsequent deprotection steps.
-
Conclusion and Outlook
The choice of a Lewis acid in Vorbrüggen glycosylation is a critical parameter that must be tailored to the specific substrates and desired outcome. TMSOTf remains the catalyst of choice for its high reactivity and broad applicability, provided that reaction conditions, especially the solvent, are carefully selected to mitigate its potency. SnCl₄ serves as a reliable and cost-effective alternative, particularly for less demanding syntheses. Milder or more specialized Lewis acids like BF₃·OEt₂ offer opportunities for fine-tuning selectivity, although they may lack the raw power needed for standard Vorbrüggen conditions.
For the practicing chemist, the key to success is not simply knowing what Lewis acid to use, but why. Understanding the reaction mechanism, the role of participating groups, and the potential for solvent-derived side reactions allows for the rational design of robust protocols. By viewing the selection of the Lewis acid as a strategic choice to control the formation and fate of the key dioxolenium intermediate, researchers can navigate the complexities of this powerful reaction and confidently advance their drug discovery and development programs.
References
-
Naciuk, F. F., Nascimento, A. F. Z., Rocha, R. P. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1142334. [Link]
-
Di Bussolo, V., et al. (2005). Diastereoselective Synthesis of (1,3-Dioxan-4-yl)pyrimidine and Purin Nucleoside Analogues. ResearchGate. [Link]
-
Li, W., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 79. [Link]
-
Kumar, A., et al. (2021). BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ResearchGate. [Link]
-
Vorbrüggen Glycosylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11. [Link]
-
Crich, D. (2010). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Journal of Organic Chemistry, 75(21), 7108-7120. [Link]
-
Mear, S. J., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Organic Letters, 23(23), 9133–9137. [Link]
-
Crossey, K., et al. (2015). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances, 5(15), 11043-11046. [Link]
-
Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11. [Link]
-
Lanthanide trifluoromethanesulfonates. (n.d.). In Wikipedia. [Link]
-
Park, Y., et al. (2021). Site-Selective, Stereocontrolled Glycosylation of Minimally Protected Sugars. Nature Chemistry, 13(4), 346–353. [Link]
-
Reddit user discussion on BF₃·OEt₂ promoter in glycosylation. (2021). r/OrganicChemistry. [Link]
-
Yu, B., & Li, B. (2012). Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf. Carbohydrate research, 363, 11-17. [Link]
-
Lanthanide triflates. (n.d.). chemeurope.com. [Link]
-
Schmidt, F., et al. (2023). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. ChemistryOpen, 12(10), e202300129. [Link]
-
Mukherjee, D., et al. (2016). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 4, 30. [Link]
-
Kováč, P. (1993). Reliable Method for the Synthesis of Aryl β-D-Glucopyranosides, Using Boron Trifluoride-Diethyl Ether as Catalyst. ResearchGate. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]
-
Gmernicka, A., & Janeba, Z. (2014). Fluorinated Nucleosides: Synthesis and Biological Implication. Mini-Reviews in Organic Chemistry, 11(1), 58-76. [Link]
-
Mear, S. J., et al. (2021). Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester. ResearchGate. [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. (n.d.). ResearchGate. [Link]
Sources
- 1. Vorbrüggen Glycosylation [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 12. Lanthanide_triflates [chemeurope.com]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-O-Benzyl-D-ribose
As a Senior Application Scientist, it is understood that meticulous planning in research extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-O-Benzyl-D-ribose, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined below are grounded in established safety protocols for handling benzyl ethers and protected carbohydrates, emphasizing a cautious approach due to the limited specific toxicological data on this particular compound.
Hazard Assessment and Classification
5-O-Benzyl-D-ribose is a protected monosaccharide. While the parent compound, D-ribose, is generally not considered hazardous[1], the introduction of a benzyl group significantly alters the molecule's properties. The safe handling and disposal of the benzylated form must therefore be approached with greater caution.
A safety data sheet for the related compound, 2,3,5-Tri-O-benzyl-D-ribofuranose, indicates that it may cause skin and eye irritation, as well as respiratory irritation[2]. Given these potential hazards, it is prudent to handle 5-O-Benzyl-D-ribose as a potentially hazardous substance.
Key Considerations:
-
Benzyl Ethers: This class of compounds can pose environmental hazards and should be disposed of as hazardous waste.[3]
-
Lack of Specific Data: The toxicological properties of 5-O-Benzyl-D-ribose have not been extensively studied.[4] Therefore, a conservative approach to its disposal is warranted.
-
Waste Classification: Based on the available information, 5-O-Benzyl-D-ribose waste should be classified as hazardous chemical waste.
Personal Protective Equipment (PPE)
Prior to handling 5-O-Benzyl-D-ribose for disposal, ensure that the following personal protective equipment is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes or dust. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A lab coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended if handling the powder outside of a fume hood or if dust is generated. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-O-Benzyl-D-ribose.
Caption: Disposal Workflow for 5-O-Benzyl-D-ribose
Step-by-Step Disposal Protocol
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified above)
-
Spatula or other suitable transfer tool
-
Fume hood
Procedure:
-
Preparation:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a designated hazardous waste container is available and properly labeled.
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer any solid 5-O-Benzyl-D-ribose into a designated solid hazardous waste container. Avoid generating dust.
-
Liquid Waste: If the compound is in solution, transfer the liquid to a designated liquid hazardous waste container compatible with the solvent used.
-
Contaminated Materials: Any materials contaminated with 5-O-Benzyl-D-ribose, such as weighing paper, gloves, or pipette tips, should also be placed in the solid hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-O-Benzyl-D-ribose"
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[5].
-
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Conclusion
The proper disposal of 5-O-Benzyl-D-ribose is a critical aspect of laboratory safety and environmental responsibility. By following these procedures, researchers can ensure that this compound is managed in a way that minimizes risk to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements[8][9].
References
- ChemScience. (2024, August 26).
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 2,3,5-Tri-O-benzyl-D-ribofuranose.
- Gelest. (n.d.).
- Carl ROTH. (2024, March 2).
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- National Institutes of Health. (2016, October 24).
- Santa Cruz Biotechnology. (n.d.). 5-O-Benzyl-D-ribose.
- Sigma-Aldrich. (2012, November 22).
- Fisher Scientific. (2009, September 22).
- EY Laboratories, Inc. (2014, June 1). Material Safety Data Sheet: Monosaccharides, Disaccharide and Polysaccharides.
- VIVAN Life Sciences. (n.d.). 5-O-Benzyl-D-ribose.
- Sigma-Aldrich. (2025, September 12).
- National Center for Biotechnology Information. (n.d.). 2,3,5-Tri-O-benzyl-D-ribofuranose.
- Carl ROTH. (2024, March 2).
- Texas A&M University. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure.
Sources
- 1. chemscience.com [chemscience.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. eylabs.com [eylabs.com]
- 5. fishersci.com [fishersci.com]
- 6. isotope.com [isotope.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 5-O-Benzyl-D-ribose
In the landscape of drug development and organic synthesis, the precise and safe handling of specialized reagents is paramount. 5-O-Benzyl-D-ribose (CAS 72369-89-2), a key intermediate in nucleoside synthesis, is one such compound that demands meticulous attention to safety protocols.[1][2] This guide moves beyond a simple checklist, offering a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety that protects you, your experiments, and your colleagues.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the potential hazards is critical. While 5-O-Benzyl-D-ribose itself is not classified as acutely toxic, its benzylated structure warrants a cautious approach. The primary risks stem from its relationship to similar, more extensively studied benzylated compounds, which are known to cause irritation upon contact.
A related compound, 2,3,5-Tri-O-benzyl-D-ribofuranose, is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Given the structural similarities, it is prudent to treat 5-O-Benzyl-D-ribose with a similar level of caution. The fundamental principle is to prevent all direct contact.[4]
Hazard Identification Summary
| Hazard Classification | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | Warning | Causes skin irritation | |
| Serious Eye Damage/Irritation (Category 2) | Warning | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | May cause respiratory irritation | |
| Data extrapolated from 2,3,5-Tri-O-benzyl-D-ribofuranose as a conservative proxy.[3] |
This assessment dictates our PPE strategy. The goal is to establish robust barriers against dermal, ocular, and respiratory exposure, in line with the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories.[5][6]
The Core Ensemble: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but an integrated system. This system begins with engineering controls and is supplemented by carefully selected PPE.[7]
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, your primary shield is the laboratory's engineering controls.
-
Chemical Fume Hood: All manipulations of solid 5-O-Benzyl-D-ribose, and its solutions, must be conducted within a properly functioning chemical fume hood.[8] This is non-negotiable. It captures dust and vapors at the source, drastically reducing the risk of inhalation.[4]
Tier 1: Foundational Protection (Eyes and Body)
This is the minimum PPE required for working in any laboratory where chemical hazards are present.[9]
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[9] They provide a complete seal around the eyes, offering superior protection from splashes, and fine dust compared to standard safety glasses.
-
Face Shield: When handling larger quantities (>50g) or performing operations with a significant splash potential (e.g., transferring solutions, quenching reactions), a face shield must be worn in addition to safety goggles.[9]
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is required. It should be kept clean and buttoned at all times to protect your skin and personal clothing from contamination.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement. Open-toed shoes are strictly prohibited.[7]
-
Tier 2: Dermal Protection (Hand Safety)
Your hands are the most likely part of your body to come into direct contact with a chemical. Glove selection is therefore a critical decision.
-
Glove Selection:
-
Material: Nitrile gloves are the standard choice for handling most solid and dissolved organic compounds, offering good resistance to a range of chemicals and solvents.[10] They provide excellent protection against incidental contact.
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Double Gloving: For tasks involving extended handling time or higher concentrations, wearing two pairs of nitrile gloves is a recommended best practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Technique: Never wear gloves outside of the laboratory or touch common surfaces like doorknobs, phones, or keyboards with gloved hands.[4] Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
-
Tier 3: Respiratory Protection (Conditional)
While working within a fume hood should preclude the need for respiratory protection, certain scenarios may require it.
-
When is it necessary? A respirator may be required during a large spill cleanup outside of a fume hood or if engineering controls are known to be insufficient.
-
Type: A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter would be appropriate.[11]
-
Requirement: Use of a respirator requires prior medical clearance, fit-testing, and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6]
Operational Plans: From Preparation to Disposal
A complete safety plan extends beyond PPE selection to include procedural steps that minimize risk at every stage.
Step-by-Step PPE Protocol: Donning and Doffing
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your safety goggles and, if needed, your face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap contaminants.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap or earpieces.
-
Lab Coat: Remove your lab coat, folding it inward to contain any contamination on the outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]
Emergency and Spill Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Wipe the area clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the area and alert laboratory personnel and your safety officer. If trained and equipped with the proper respiratory protection, proceed with cleanup; otherwise, wait for the emergency response team.
Disposal Plan
Proper disposal is the final step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE, including gloves and absorbent pads used for cleanup, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Chemical Containers: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then typically be disposed of as non-hazardous glass or plastic waste, but be sure to follow your institution's specific guidelines.
-
Unused Chemical: Dispose of unused 5-O-Benzyl-D-ribose as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of chemicals down the drain.[12]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling 5-O-Benzyl-D-ribose.
Sources
- 1. scbt.com [scbt.com]
- 2. vivanls.com [vivanls.com]
- 3. fishersci.com [fishersci.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. teamstersafety.org [teamstersafety.org]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
